molecular formula C5H8N4O2 B1597495 5-Amino-1,3-dimethyl-4-nitropyrazole CAS No. 76689-64-0

5-Amino-1,3-dimethyl-4-nitropyrazole

Cat. No.: B1597495
CAS No.: 76689-64-0
M. Wt: 156.14 g/mol
InChI Key: BSUSGJKEVOQESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dimethyl-4-nitropyrazole is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSGJKEVOQESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370681
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76689-64-0
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-1,3-dimethyl-4-nitropyrazole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,3-dimethyl-4-nitropyrazole

Introduction

This compound, identified by CAS Number 76689-64-0, is a multifunctional heterocyclic compound built upon a pyrazole core.[1][2] Its structure is characterized by the strategic placement of an amino group (-NH₂) at position 5, two methyl groups (-CH₃) at positions 1 and 3, and a potent electron-withdrawing nitro group (-NO₂) at position 4.[3] This specific arrangement of functional groups imparts a unique combination of chemical and physical properties. The presence of the nitro group suggests potential applications in the field of energetic materials, where parameters like density and thermal stability are critical.[3] Concurrently, the amino group provides a reactive site for further chemical synthesis, making it a valuable intermediate for the development of novel pharmaceutical and agrochemical agents.[4]

This guide provides a comprehensive overview of the core physical properties of this compound, offering both tabulated data for quick reference and in-depth discussions on the scientific principles behind these properties and their determination. The protocols described herein are grounded in standard laboratory practices, ensuring reliability and reproducibility for researchers in drug development and chemical sciences.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are crucial for handling, storage, and application of the compound.

PropertyValueReference
Molecular Formula C₅H₈N₄O₂[1][2]
Molecular Weight 156.144 g/mol [1][2]
Melting Point 136-138 °C[1]
Boiling Point 327.3 °C at 760 mmHg[1]
Density 1.55 g/cm³[1]
Flash Point 151.8 °C[1]
Vapor Pressure 0.000204 mmHg at 25 °C[1]
LogP (Octanol/Water) 1.32330[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Detailed Analysis of Physical Characteristics

Melting Point

The melting point of 136-138°C is a key indicator of the compound's purity and the strength of its intermolecular forces in the crystal lattice.[1] A relatively narrow melting range, as observed here, typically signifies a high degree of purity. This thermal stability is an important consideration, particularly in the context of energetic materials, where decomposition temperatures are a critical safety parameter.

Solubility Profile

While specific solubility data in various solvents is not extensively documented in the provided literature, the octanol-water partition coefficient (LogP) of 1.32330 provides significant insight.[1] A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests that this compound has low solubility in water but should be more soluble in organic solvents like ethanol, acetone, or ethyl acetate. This characteristic is vital for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and biological assays. For instance, a related compound, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, is noted as being insoluble in water.[5]

Density

The density of 1.55 g/cm³ is a significant parameter, especially for energetic materials, where a higher density often correlates with improved detonation velocity and pressure.[1][3] The introduction of the nitro group into the pyrazole ring is a key factor contributing to this increased density.[3]

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.[3]

  • ¹H NMR Spectroscopy : Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, three distinct signals are anticipated[3]:

    • Amino (NH₂) Protons : A broad singlet. The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

    • N-Methyl (N-CH₃) Protons : A sharp singlet integrating to three protons.

    • C-Methyl (C-CH₃) Protons : A second, distinct sharp singlet also integrating to three protons. Its chemical shift will differ from the N-methyl group due to its proximity to different substituents on the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at the C4 position is expected to influence these chemical shifts.[3]

  • ¹³C NMR Spectroscopy : This technique provides a map of the carbon skeleton. Five unique signals are expected, corresponding to each of the five carbon atoms in the molecule[3]:

    • C3 and C5 Carbons : These carbons, part of the pyrazole ring and bonded to nitrogen, will have characteristic chemical shifts. The C5 carbon is attached to the amino group, while the C3 carbon is bonded to a methyl group, making them electronically distinct.

    • C4 Carbon : This carbon, directly bonded to the nitro group, will be significantly deshielded, causing its signal to appear further downfield.

    • Methyl Carbons : Two distinct signals corresponding to the N-methyl and C-methyl carbons will be observed in the upfield region of the spectrum.

G cluster_molecule This compound Structure cluster_nmr Expected NMR Signals mol Pyrazole Ring (C3, C4, C5, N1, N2) nh2 NH₂ (Amino) - Broad Singlet (¹H) mol->nh2 at C5 n_ch3 N-CH₃ (N-Methyl) - Sharp Singlet (¹H) mol->n_ch3 at N1 c_ch3 C-CH₃ (C-Methyl) - Sharp Singlet (¹H) mol->c_ch3 at C3 no2 NO₂ (Nitro) - Influences C4 shift (¹³C) mol->no2 at C4 h_nmr ¹H NMR - 3 distinct signals c_nmr ¹³C NMR - 5 distinct signals

Caption: Key structural features and their expected NMR signatures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

  • N-H Stretching : From the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretching : From the methyl groups, observed just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group) : Strong, asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=N and C=C Stretching : From the pyrazole ring, appearing in the 1400-1600 cm⁻¹ region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. While the specific crystal structure for this compound is not available in the searched literature, analysis of related compounds, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, has been successfully performed using this technique.[3] Such an analysis would provide invaluable insights into intermolecular interactions, like hydrogen bonding involving the amino and nitro groups, which govern the crystal packing and ultimately influence physical properties like density and melting point.

Experimental Protocols for Physical Property Determination

The following section outlines standardized methodologies for characterizing the physical properties of this compound.

G start Sample Acquisition (this compound) mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir xrd Single Crystal XRD (if suitable crystals form) start->xrd data Data Analysis & Structural Confirmation mp->data nmr->data ftir->data xrd->data

Caption: General workflow for physical characterization.

Protocol 1: Melting Point Determination (Capillary Method)
  • Sample Preparation : Ensure the sample is dry and finely powdered.

  • Loading : Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Instrumentation : Place the capillary tube into a calibrated melting point apparatus.

  • Heating : Heat the sample rapidly to about 15-20°C below the expected melting point (136°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrumentation : Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign signals to the molecular structure. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Background Scan : Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).

  • Sample Scan : Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dinitropyrazole. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 5-amino-1,3-dimethyl-4-nitropyrazole. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating synthetic strategy with advanced spectroscopic and crystallographic techniques. While direct experimental data for this specific molecule is not widely published, this guide establishes a robust, self-validating workflow. By leveraging spectral data from analogous structures and foundational chemical principles, we present a detailed predictive analysis of its spectroscopic characteristics. This guide is structured to not only detail the "how" but also the "why" behind each methodological choice, ensuring a deep, causal understanding of the elucidation process.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities. The specific substitution pattern of an amino group at the 5-position, a nitro group at the 4-position, and methyl groups at the 1- and 3-positions suggests a molecule with unique electronic and steric properties, making it a compound of interest for further investigation. The precise and unambiguous confirmation of its chemical structure is the foundational step for any future research and development. This guide will walk through the logical progression of synthesis and characterization necessary to achieve this confirmation.

Proposed Synthesis Pathway

A plausible synthetic route for this compound is proposed based on established pyrazole chemistry. The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles or their derivatives with hydrazines[1].

Reaction Scheme:

  • Formation of the Pyrazole Ring: The synthesis would likely begin with the cyclization of a suitable precursor.

  • Nitration: Subsequent nitration of the pyrazole ring would introduce the nitro group at the 4-position. Pyrazole systems are known to undergo electrophilic substitution reactions such as nitration[2].

A detailed, step-by-step protocol for a hypothetical synthesis is provided in the experimental section.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel chemical structure is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. No single method provides all the answers; instead, their combined data builds a comprehensive and validated structural picture.

Elucidation_Workflow Synthesis Proposed Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - Connectivity - Chemical Environment Purification->NMR XRay Single-Crystal X-ray Crystallography - 3D Structure Purification->XRay If suitable crystals form Final_Structure Final Structure Elucidation MS->Final_Structure IR->Final_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Detailed Connectivity NMR->TwoD_NMR TwoD_NMR->Final_Structure XRay->Final_Structure

Caption: A logical workflow for the structural elucidation of a novel compound.

Predictive Spectroscopic & Spectrometric Analysis

In the absence of published experimental spectra for this compound, this section provides a detailed prediction of its key analytical data. These predictions are grounded in the known spectral properties of closely related aminopyrazoles and nitropyrazoles, as well as computational chemistry studies on similar systems[3][4][5].

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound[6].

  • Predicted Molecular Ion ([M] •+): The calculated molecular weight of C₅H₈N₄O₂ is 156.0647 g/mol . A high-resolution mass spectrum should show a molecular ion peak at this m/z value.

  • Nitrogen Rule: The presence of an even number of nitrogen atoms (four) is consistent with an even nominal molecular weight (156).

  • Predicted Fragmentation Pattern: The fragmentation pattern is influenced by the substituents on the pyrazole ring. Common fragmentation pathways for substituted pyrazoles involve the loss of small neutral molecules or radicals. For this compound, we can anticipate the following key fragments:

    • Loss of NO₂ (46 Da) to give a fragment at m/z 110.

    • Loss of a methyl radical (CH₃, 15 Da) from the N-methyl or C-methyl group.

    • Cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule[5][7].

Predicted IR Absorption BandsWavenumber (cm⁻¹)IntensityRationale
N-H Stretching (Amino Group)3450 - 3300MediumAsymmetric and symmetric stretching of the primary amine.
C-H Stretching (Methyl Groups)2950 - 2850Medium-WeakAliphatic C-H bonds.
C=C & C=N Stretching (Pyrazole Ring)1600 - 1450Medium-StrongAromatic ring vibrations.
N-O Stretching (Nitro Group)1550 - 1500 & 1350 - 1300StrongAsymmetric and symmetric stretching of the nitro group.
N-H Bending (Amino Group)1650 - 1580MediumScissoring vibration of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule[8][9].

The proton NMR spectrum is predicted to show three distinct signals:

Predicted ¹H NMR SignalsChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Signal 1~3.7 - 4.0Singlet3HN-CH₃The N-methyl group is deshielded by the pyrazole ring.
Signal 2~2.3 - 2.6Singlet3HC-CH₃The C-methyl group is generally less deshielded than the N-methyl.
Signal 3~5.0 - 6.0Broad Singlet2H-NH₂The amino protons are exchangeable and often appear as a broad signal. The chemical shift can be highly variable depending on the solvent and concentration.

There is no proton on the pyrazole ring itself, which simplifies the spectrum.

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon atoms in the molecule.

Predicted ¹³C NMR SignalsChemical Shift (δ, ppm)AssignmentRationale
Signal 1~150 - 155C5Carbon bearing the amino group, significantly shielded.
Signal 2~140 - 145C3Carbon with the methyl group attached.
Signal 3~115 - 125C4Carbon bearing the nitro group, deshielded.
Signal 4~35 - 40N-CH₃N-methyl carbon.
Signal 5~10 - 15C-CH₃C-methyl carbon.

The chemical shifts of pyrazole carbons are influenced by the electronic nature of the substituents[5]. The electron-donating amino group will shield C5, while the electron-withdrawing nitro group will deshield C4.

Caption: Predicted structure of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • If necessary, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (for definitive assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and elemental formula of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio of the ions with high accuracy.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the accurate mass to calculate the elemental formula of the compound.

    • Analyze any fragment ions to gain further structural information.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state. This is the gold standard for structure elucidation[10].

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion)[4][11].

  • Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the predictive power of spectroscopy and spectrometry with the definitive three-dimensional information from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework, from synthesis to final characterization, to confidently identify and understand this and other novel heterocyclic compounds. The principles and protocols outlined herein represent a robust and self-validating system for chemical structure elucidation, ensuring the scientific integrity of subsequent research.

References

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12546–12554. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789–805. [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • Fiveable. (n.d.). Interpretation of IR spectra and structural elucidation. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [Link]

  • YouTube. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Pittcon. (2025, January 23). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Solubility of Things. (n.d.). Principles of IR Spectroscopy. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

  • Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Holmes, K. C. (2002). X ray crystallography. Journal of Clinical Pathology, 55(10), 721–726. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural Elucidation using Raman and IR Spectroscopy. [Link]

  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(12), 10347-10381. [Link]

  • ResearchGate. (n.d.). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • ResearchGate. (n.d.). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

5-Amino-1,3-dimethyl-4-nitropyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 76689-64-0

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Amino-1,3-dimethyl-4-nitropyrazole is a multifaceted heterocyclic compound characterized by a pyrazole core bearing an amino group at the 5-position, a nitro group at the 4-position, and methyl groups at the 1 and 3 positions. This unique arrangement of functional groups imparts a distinct combination of electronic and steric properties, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyrazole ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions. The introduction of a nitro group, a potent electron-withdrawing moiety, alongside an electron-donating amino group, creates a push-pull system that profoundly influences the molecule's reactivity, spectroscopic characteristics, and potential biological activity. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Key Physicochemical Data
PropertyValueSource
CAS Number 76689-64-0[1]
Molecular Formula C₅H₈N₄O₂[1]
Molecular Weight 156.14 g/mol [1]
Melting Point 136-138 °C[1]
Boiling Point 327.3 °C at 760 mmHg[1]
Density 1.55 g/cm³[1]
Flash Point 151.8 °C[1]
Appearance Expected to be a solidN/A
Spectroscopic Characterization: A Window into Molecular Structure
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amino protons. The N-methyl group will likely appear as a singlet, as will the C-methyl group, though at a different chemical shift. The amino (NH₂) protons typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the two methyl carbons, as well as the three carbons of the pyrazole ring. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro (NO₂) group will give rise to strong absorptions, usually around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-H stretching of the methyl groups will be observed around 2900-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the pyrazole ring.

Synthesis and Reactivity: Forging and Functionalizing the Core

The synthesis of 5-aminopyrazole derivatives is a well-trodden path in organic chemistry, with several robust methods available.[5] A common and efficient approach involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.

Proposed Synthetic Workflow

A plausible synthetic route to this compound would likely begin with the synthesis of the corresponding 5-amino-1,3-dimethylpyrazole, followed by nitration.

Synthesis_Workflow cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Amination cluster_2 Part 3: Nitration of Aminopyrazole A Ethyl Acetoacetate C 5-Hydroxy-3-methyl-1-phenylpyrazole A->C Condensation B Methylhydrazine B->C D Nitration C->D E Reduction D->E F 5-Amino-3-methyl-1-phenylpyrazole E->F H This compound F->H G Nitrating Agent (e.g., HNO3/H2SO4) G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Guideline for Synthesis of 5-Aminopyrazoles

The following is a generalized, multi-component reaction protocol for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives, which can be adapted for the synthesis of this compound by selecting appropriate starting materials.[6][7]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde derivative (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. Green chemistry approaches have utilized novel catalysts such as alumina-silica-supported MnO₂ or modified layered double hydroxides.[6][7]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (typically 15-30 minutes).[6]

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reactivity of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a versatile building block for the synthesis of a wide array of fused heterocyclic systems.[8][9] The amino group can act as a nucleophile, participating in reactions such as acylation and condensation with carbonyl compounds.[8] The pyrazole ring itself can undergo electrophilic substitution, although the positions of substitution are directed by the existing substituents. The presence of both an activating amino group and a deactivating nitro group in this compound suggests a complex reactivity profile that can be exploited for further chemical modifications.

Potential Applications: From Therapeutics to Energetic Materials

The unique structural features of this compound position it as a compound with potential applications in diverse fields.

Medicinal Chemistry

The broader class of 5-aminopyrazoles has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[10] The pyrazole scaffold is a privileged structure in drug discovery. The introduction of a nitro group can sometimes enhance the biological activity of heterocyclic compounds.[11] Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Energetic Materials

Nitropyrazoles are a significant area of research in the field of energetic materials.[5] The introduction of nitro groups into the pyrazole ring increases the compound's density, heat of formation, and oxygen balance, which are critical parameters for energetic performance.[5][12] The presence of an amino group can also influence the sensitivity and thermal stability of the compound.[5] Related compounds like 5-amino-3,4-dinitropyrazole have been investigated as promising energetic materials with a good balance of performance and low sensitivity.[13][14] The thermal decomposition of nitropyrazoles is a key area of study to understand their energy release mechanisms.[15][16][17][18]

Applications cluster_0 Core Compound cluster_1 Potential Applications A This compound B Medicinal Chemistry Intermediate A->B Bioactivity of 5-Aminopyrazoles C Energetic Materials Research A->C Properties of Nitropyrazoles

Caption: Potential application areas for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care.[19] While specific hazard statements are not detailed, related aminopyrazole compounds are known to cause skin and eye irritation and may cause respiratory irritation.[20]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[19]

    • In case of eye contact: Rinse cautiously with water for several minutes.[20]

    • If inhaled: Move the person into fresh air.[19]

    • If swallowed: Seek medical attention.

Conclusion and Future Outlook

This compound is a chemically intriguing molecule with a rich potential for exploration. Its synthesis is achievable through established methodologies in heterocyclic chemistry, and its unique substitution pattern offers a platform for further functionalization. The dual potential for application in both medicinal chemistry as a scaffold for bioactive compounds and in materials science as an energetic material makes it a compelling target for further research. Future investigations should focus on the development of a scalable and efficient synthesis, a comprehensive characterization of its physicochemical and energetic properties, and an exploration of its biological activity profile. As our understanding of the structure-property relationships in nitrated heterocyclic systems grows, compounds like this compound will undoubtedly play a significant role in the advancement of both therapeutic and material sciences.

References

  • Capot Chemical. (2010, November 14). MSDS of this compound.
  • Frontiers in Chemistry. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Fisher Scientific. (n.d.).
  • RSC Advances. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (n.d.).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • Fisher Scientific. (2024, March 31).
  • LookChem. (n.d.). This compound. [Link]

  • PubMed Central. (2025, November 5).
  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • ResearchGate. (2025, December 21). (PDF) Thermal Decomposition of Nitropyrazoles.
  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 8). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Request PDF.
  • PubMed. (2014, January 21). Azole energetic materials: initial mechanisms for the energy release from electronical excited nitropyrazoles.
  • Semantic Scholar. (2016, December 1).
  • PubMed Central. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • PubMed Central. (2021, November 19).
  • ResearchGate. (n.d.). Reaction between 5-amino-pyrazoles with various 1,3-diketones and....
  • NIH. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • PubMed Central. (2023, June 27).
  • ResearchGate. (2025, August 7). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • PubMed. (2009, April 16). Theoretical study of the 5-aminotetrazole thermal decomposition.

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-amino-1,3-dimethyl-4-nitropyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and the underlying rationale for procedural choices. By integrating established methodologies for pyrazole synthesis and electrophilic nitration, this guide offers a scientifically grounded and practical framework for the successful laboratory-scale preparation of the target molecule.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, serve as versatile scaffolds in drug discovery, with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] The specific functionalization of the pyrazole ring dramatically influences its physicochemical properties and biological interactions.[1] The title compound, this compound, possesses a unique combination of functional groups: an amino group, which can act as a hydrogen bond donor and a site for further derivatization, and a nitro group, a strong electron-withdrawing group that modulates the electronic character of the ring and can be a precursor for other functionalities.[1] This guide will detail a logical and efficient synthetic approach to this valuable compound.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C4-NO2 bond, pointing to an electrophilic nitration of a precursor, 5-amino-1,3-dimethylpyrazole. This precursor, in turn, can be synthesized through a classical pyrazole formation reaction involving the condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl equivalent.

G Target This compound Precursor1 5-Amino-1,3-dimethylpyrazole Target->Precursor1 Electrophilic Nitration Precursor2 Methylhydrazine Precursor1->Precursor2 Condensation Precursor3 3-Oxobutyronitrile (or equivalent) Precursor1->Precursor3 Condensation

Caption: Retrosynthetic analysis of this compound.

This pathway is advantageous as it leverages well-established and high-yielding reactions in heterocyclic chemistry.

Synthesis Pathway and Experimental Protocols

The proposed synthesis is divided into two primary stages: the formation of the pyrazole core followed by its nitration.

Stage 1: Synthesis of 5-Amino-1,3-dimethylpyrazole

The most versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[4][6] In this case, the reaction of methylhydrazine with a derivative of acetoacetonitrile (3-oxobutyronitrile) will yield the desired 1,3-dimethyl-5-aminopyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[4][6]

G cluster_0 Stage 1: Pyrazole Formation Methylhydrazine Methylhydrazine Intermediate Hydrazone Intermediate Methylhydrazine->Intermediate + Ketonitrile 3-Oxobutyronitrile Ketonitrile->Intermediate Product1 5-Amino-1,3-dimethylpyrazole Intermediate->Product1 Cyclization

Caption: Workflow for the synthesis of 5-amino-1,3-dimethylpyrazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[7]

  • Addition of β-Ketonitrile: To the stirred solution, add 3-oxobutyronitrile or its enol ether equivalent (1.0 equivalent) dropwise. The reaction may be mildly exothermic.

  • Acid Catalysis (Optional but Recommended): To facilitate the reaction, the pH can be adjusted to approximately 2.5 with concentrated hydrochloric acid.[7]

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation: After cooling the reaction mixture, basify with a 30% sodium hydroxide solution to a pH of around 13.[7] The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like isopropanol or a mixture of ethanol and DMF.[7]

Table 1: Reagents and Conditions for Stage 1

Reagent/ParameterMolar RatioSolventTemperatureTimeNotes
Methylhydrazine1.0Ethanol/MethanolReflux~12 hours
3-Oxobutyronitrile1.0---Can be substituted with an equivalent β-dicarbonyl compound.
Hydrochloric AcidCatalytic---Adjusts pH to ~2.5 to promote reaction.[7]
Sodium HydroxideExcess-Room Temp-Used for basification during work-up.[7]
Stage 2: Nitration of 5-Amino-1,3-dimethylpyrazole

The second stage involves the electrophilic nitration of the synthesized 5-amino-1,3-dimethylpyrazole. The pyrazole ring is susceptible to electrophilic substitution, and an unoccupied C4 position is the typical site of reaction.[1] The amino group at C5 is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C4 position.[1] Common nitrating agents include a mixture of nitric acid and sulfuric acid.[1]

G cluster_1 Stage 2: Electrophilic Nitration Product1 5-Amino-1,3-dimethylpyrazole FinalProduct This compound Product1->FinalProduct + NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->FinalProduct

Caption: Workflow for the nitration of 5-amino-1,3-dimethylpyrazole.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Substrate Addition: Slowly add the 5-amino-1,3-dimethylpyrazole from Stage 1 to the cold nitrating mixture. The temperature should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for a specified period. The progress of the reaction can be monitored by TLC.

  • Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Table 2: Reagents and Conditions for Stage 2

Reagent/ParameterRoleSolventTemperatureTimeNotes
5-Amino-1,3-dimethylpyrazoleSubstrate-0-10 °CVariable
Concentrated Nitric AcidNitrating AgentSulfuric Acid0-10 °C-Source of nitronium ion.
Concentrated Sulfuric AcidCatalyst/Solvent-0-10 °C-Promotes the formation of the nitronium ion.

Trustworthiness and Self-Validating Systems

The described protocols are based on well-established and frequently cited methods in heterocyclic chemistry.[1][4][6][7] The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline products should also be determined and compared with literature values if available.

Causality Behind Experimental Choices

  • Choice of Starting Materials: The selection of methylhydrazine and a 3-oxobutyronitrile derivative is based on the desired substitution pattern of the final product (1-methyl, 3-methyl, and 5-amino). This is a direct and efficient way to construct the pyrazole core.

  • Reaction Conditions for Pyrazole Synthesis: The use of an alcohol as a solvent is common for these types of condensations. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Acid catalysis can protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7] Subsequent basification is necessary to deprotonate the aminopyrazole product, which is often more soluble in organic solvents in its free base form, aiding in its isolation.

  • Nitration Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The low reaction temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as over-nitration or degradation of the starting material.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of the pyrazole ring via condensation, followed by regioselective electrophilic nitration. The methodologies presented in this guide are rooted in fundamental principles of organic chemistry and are supported by established literature. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable heterocyclic compound for further investigation and application.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Google Patents. (n.d.). EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

  • PMC - NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PubMed Central. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • JOCPR. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways for 5-amino-pyrazoles 1 reactions. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

Strategic Framework for the Identification and Validation of Potential Therapeutic Targets for 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

5-Amino-1,3-dimethyl-4-nitropyrazole is a heterocyclic compound whose therapeutic potential remains largely unexplored in publicly accessible scientific literature. While direct evidence linking it to specific biological targets is scarce, the broader class of pyrazole derivatives has demonstrated significant activity across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide, therefore, presents a comprehensive, scientifically-grounded strategic framework for the systematic identification and validation of its potential therapeutic targets.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical, multi-stage research roadmap. We will detail the causality behind experimental choices, from initial computational screening and broad-based cellular assays to specific target deconvolution and mechanistic validation. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Foundational Analysis and In Silico Target Prioritization

The initial phase of investigation focuses on building a foundational understanding of the compound's properties and computationally predicting its most probable biological targets. This de-risks subsequent, more resource-intensive experimental work.

Physicochemical and ADMET Profiling

Before engaging in complex biological assays, it is critical to characterize the fundamental drug-like properties of this compound. This includes assessing its solubility, stability, and permeability, which are key determinants of its bioavailability and therapeutic utility. Computational tools can provide initial estimates.

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Implication for Drug Development
Molecular Weight ~170.15 g/mol Favorable (complies with Lipinski's Rule of Five)
LogP ~0.8-1.2 Indicates good membrane permeability and solubility balance
Aqueous Solubility Moderate May require formulation strategies for in vivo studies
pKa (basic) ~2.5-3.5 Suggests potential for salt formation to improve solubility
Blood-Brain Barrier Low Probability May be less suitable for CNS targets without modification

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

In Silico Target Fishing and Molecular Docking

With a foundational profile established, we can employ computational methods to "fish" for potential protein targets. This involves screening the compound's structure against libraries of known protein binding sites.

Rationale: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with key enzyme families such as kinases, cyclooxygenases (COXs), and phosphodiesterases (PDEs). We can, therefore, prioritize these families for initial screening.

Workflow for In Silico Screening:

cluster_0 In Silico Target Prioritization A 1. 3D Structure Generation of 5-Amino-1,3-dimethyl- 4-nitropyrazole C 3. Molecular Docking Simulation (e.g., AutoDock Vina, Glide) A->C B 2. Curated Protein Target Database (e.g., PDB) (Kinases, COX, PDEs) B->C D 4. Binding Affinity Scoring & Pose Analysis C->D E 5. Prioritized Target List (Top 10-20 Candidates) D->E

Caption: Workflow for computational target identification.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate the 3D conformer of this compound and perform energy minimization using software like Avogadro or ChemDraw.

  • Target Selection: Download the crystal structures of high-priority targets (e.g., SRC kinase, COX-2, PDE4) from the Protein Data Bank (PDB).

  • Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates based on the co-crystallized ligand.

  • Docking Simulation: Run the docking algorithm to predict the binding mode and affinity (e.g., kcal/mol) of the compound within the defined active site.

  • Analysis: Analyze the top-scoring poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) to shortlist the most promising targets for experimental validation.

Part 2: In Vitro Target Identification and Validation

This phase transitions from computational predictions to tangible experimental evidence. The goal is to first observe a biological effect and then directly identify the molecular target responsible for that effect.

Phenotypic Screening: Unbiased Functional Assays

Before focusing on a specific predicted target, it is prudent to perform unbiased phenotypic screens to uncover unexpected activities. A common starting point is to assess the compound's effect on cell viability across a panel of diverse human cancer cell lines.

Table 2: Example Data from a Cancer Cell Line Viability Screen (72h exposure)

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma > 100
HCT116 Colon Carcinoma 12.5
K-562 Leukemia 5.2

| MCF-7 | Breast Adenocarcinoma | 78.1 |

Interpretation: The potent activity against the K-562 leukemia cell line suggests a potential mechanism relevant to hematological malignancies. This result provides a focused context for subsequent target deconvolution efforts.

Target Deconvolution using Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for identifying the direct binding targets of a compound within a complex cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Rationale: This method provides direct evidence of physical engagement between the compound and a protein in a physiologically relevant setting (intact cells or cell lysates), making it a gold standard for target validation.

cluster_1 CETSA Workflow for Target ID A 1. Treat Cells with Compound vs. Vehicle B 2. Heat Cells across a Temperature Gradient A->B C 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins B->C D 4. Protein Quantification (e.g., Mass Spectrometry) C->D E 5. Identify Proteins with Increased Thermal Stability in Compound-Treated Samples D->E

Caption: Experimental workflow for CETSA-based target identification.

Experimental Protocol: CETSA® with Mass Spectrometry Readout

  • Cell Culture: Culture K-562 cells to a density of approximately 1-2 x 10⁷ cells per condition.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the IC₅₀) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Prepare samples for proteomic analysis by trypsin digestion and tandem mass tag (TMT) labeling.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the abundance of each protein as a function of temperature. Proteins that show a significant shift in their melting curves to higher temperatures in the compound-treated group are identified as direct binding targets.

Part 3: Mechanistic Validation and Pathway Analysis

Once a high-confidence target is identified (e.g., a specific kinase from the CETSA® screen), the next step is to validate this interaction biochemically and elucidate its functional consequences on cellular signaling pathways.

Biochemical Validation of Target Engagement

If the identified target is an enzyme, its inhibition by the compound must be quantified.

Rationale: This confirms that the binding event observed via CETSA® translates into a functional modulation of the target's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 384-well plate, combine the recombinant purified target kinase, a specific peptide substrate, and ATP.

  • Compound Titration: Add this compound across a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of ATP remaining. High kinase activity consumes ATP, leading to a low signal.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Analysis of Downstream Signaling Pathways

Confirming target engagement should be followed by an investigation of its downstream effects within the cell. For a kinase inhibitor, this typically involves measuring the phosphorylation status of its known substrates.

Rationale: This step connects the direct binding event to the observed cellular phenotype (e.g., decreased cell viability), providing a complete mechanistic link.

Compound 5-Amino-1,3-dimethyl- 4-nitropyrazole Target Identified Target (e.g., Kinase X) Compound->Target Inhibits Substrate Downstream Substrate (e.g., Protein Y) Target->Substrate Phosphorylates Pathway Signaling Pathway (e.g., Pro-Survival) Substrate->Pathway Activates Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype Blocks

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat K-562 cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Protein Y).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Predicting the Mechanism of Action for 5-Amino-1,3-dimethyl-4-nitropyrazole: A Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, under-characterized derivative, 5-Amino-1,3-dimethyl-4-nitropyrazole. In the absence of direct experimental data, this document outlines a predictive framework to elucidate its mechanism of action (MoA). We will perform a structural analysis to form initial hypotheses, propose a comprehensive in silico target prediction strategy, and detail a multi-phase experimental workflow for the validation of these predictions. This guide is intended for researchers and drug development professionals seeking a structured, scientifically rigorous approach to characterizing novel small molecules.

Introduction and Foundational Rationale

The pyrazole nucleus is a cornerstone of modern drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities.[4] The 5-aminopyrazole chemotype, in particular, has proven to be a highly versatile starting point for the synthesis of potent and selective modulators of key cellular targets.[1][5] Many approved drugs and clinical candidates are built upon this scaffold, highlighting its favorable pharmacological properties.[6]

The subject of this guide, this compound, combines three key structural motifs:

  • The 5-Aminopyrazole Core: Known to act as a bioisostere for purine bases and a critical "hinge-binding" motif for various protein kinases.[3][7]

  • N- and C-Methylation: These groups modify the compound's steric and electronic profile, influencing solubility, metabolic stability, and target engagement.

  • A C4-Nitro Group: This strong electron-withdrawing group significantly alters the electronic properties of the pyrazole ring and can enhance biological activity.[6]

Given the established activities of structurally related compounds, we hypothesize that this compound is most likely to function as an inhibitor of protein kinases, leading to downstream anti-inflammatory and anti-proliferative effects. This guide will systematically build the case for this predicted MoA, starting with computational analysis and culminating in a robust experimental validation plan.

Structural Analysis and Initial Hypothesis Formulation

The chemical structure of this compound provides the initial clues to its potential biological function. The 5-amino group and the adjacent pyrazole nitrogen atom create a bidentate hydrogen bonding pattern that is highly effective at occupying the ATP-binding site of many protein kinases. This interaction mimics the adenine portion of ATP, making kinase inhibition a highly probable mechanism of action.

Derivatives of 5-aminopyrazole have been successfully developed as potent inhibitors of several kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[8][9]

  • p38 Mitogen-Activated Protein Kinase (MAPK)[7][10]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[11]

  • Bruton's Tyrosine Kinase (BTK), as exemplified by the approved drug Pirtobrutinib[12]

The presence of the nitro group can further enhance binding affinity through specific interactions within the active site and modulates the overall electronic character of the molecule.[6] Therefore, our primary working hypothesis is that this compound functions as a Type I kinase inhibitor , competing with ATP for binding to one or more protein kinases. A secondary hypothesis is that this activity will translate into measurable anti-inflammatory and anti-proliferative cellular phenotypes .

In Silico Strategy for Target Prediction

To move from a broad hypothesis to a list of specific, testable protein targets, a systematic in silico approach is essential.[13][14] This computational screening phase is a cost-effective method to prioritize experimental resources.[15]

Proposed Computational Workflow

The workflow is designed to leverage multiple computational techniques to build a consensus prediction, increasing the confidence in candidate targets.[16][17]

G cluster_0 Phase 1: Input & Pre-processing cluster_1 Phase 2: Target Prediction Algorithms cluster_2 Phase 3: Analysis & Prioritization cluster_3 Phase 4: Output mol Input Molecule (this compound) SMILES/SDF Format sim 2D/3D Similarity Search (e.g., SwissTargetPrediction) mol->sim pharm Pharmacophore Modeling (Identify key features) mol->pharm dock Reverse Docking (Screen against PDB library) mol->dock db Cross-reference with Databases (ChEMBL, BindingDB) sim->db pharm->db dock->db rank Rank Targets (Binding Energy, Similarity Score, Literature Relevance) db->rank pathway Pathway Analysis (KEGG, Reactome) rank->pathway output Prioritized List of Candidate Protein Targets (e.g., MAPK14, FGFR1, AURKA) pathway->output

Caption: Proposed in silico workflow for target identification.

Step-by-Step Computational Protocol
  • Molecule Preparation: Obtain the 2D structure (SMILES format) of this compound and convert it to a 3D conformation using a suitable chemistry toolkit.

  • Similarity-Based Prediction:

    • Tool: Utilize a web server like SwissTargetPrediction.[18][19]

    • Principle: This tool compares the query molecule to a library of known bioactive ligands. Targets are predicted based on the principle that structurally similar molecules are likely to bind to similar proteins.

    • Output: A ranked list of potential target classes (e.g., Kinases, GPCRs, Enzymes).

  • Reverse Docking:

    • Tool: Employ software such as AutoDock Vina or a platform like TarFisDock.[15]

    • Principle: Instead of docking many ligands to one target, this method docks a single ligand (our compound) against a large collection of protein crystal structures (e.g., from the Protein Data Bank).

    • Output: A list of proteins ranked by their predicted binding affinity (docking score) to the compound.

  • Target List Consolidation and Prioritization:

    • Aggregate the target lists generated from both similarity searching and reverse docking.

    • Prioritize targets that appear in both lists.

    • Further rank the targets based on literature evidence linking them to the known biology of 5-aminopyrazoles (e.g., kinases involved in cancer and inflammation).

    • Perform pathway analysis on the top-ranked targets to understand the biological context and predict phenotypic outcomes.

Predicted Primary Targets and Signaling Pathways

Based on the structural analysis and the known pharmacology of the 5-aminopyrazole scaffold, we predict the following primary target classes and associated pathways.

Primary Hypothesis: Inhibition of the p38 MAPK Pathway

Several 5-aminopyrazole derivatives are potent and selective inhibitors of p38α MAP kinase, a key regulator of the cellular response to stress and inflammation.[7] Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines like TNF-α and IL-6.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MKK MKK3/6 TLR4->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF TNF-α / IL-6 mRNA Stabilization & Translation MK2->TNF Cytokines Pro-inflammatory Cytokine Release TNF->Cytokines Compound 5-Amino-1,3-dimethyl- 4-nitropyrazole Compound->p38 INHIBITS G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K PI3K-AKT-mTOR Pathway FGFR->PI3K Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation Compound 5-Amino-1,3-dimethyl- 4-nitropyrazole Compound->FGFR INHIBITS

Caption: Predicted inhibition of the FGFR signaling pathway.

A Framework for Experimental Validation

Computational predictions must be substantiated by rigorous experimental validation. [20][21]The following multi-phase approach provides a self-validating system to confirm the predicted MoA.

Phase 1: In Vitro Target Engagement and Biochemical Potency

Objective: To confirm direct binding to predicted kinase targets and quantify inhibitory activity.

Protocol 1: Broad Kinase Panel Screening

  • Assay: Perform a binding assay (e.g., KiNativ, DiscoverX KINOMEscan) or an enzymatic screen against a large panel of recombinant human kinases (~400 kinases).

  • Rationale: This provides an unbiased view of the compound's selectivity profile and identifies primary targets and potential off-targets.

  • Data Analysis: Report results as percent inhibition at a fixed concentration (e.g., 1 µM) or as dissociation constants (Kd).

Protocol 2: Dose-Response Biochemical Assays

  • Assay: For the top 1-5 "hit" kinases identified in the panel screen (e.g., p38α, FGFR1), perform a 10-point dose-response enzymatic assay (e.g., TR-FRET, AlphaLISA, or a luminescence-based ATP depletion assay like ADP-Glo).

  • Procedure: a. Prepare a serial dilution of this compound (e.g., from 10 µM to 0.5 nM). b. In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP. c. Add the compound at various concentrations. d. Incubate for the specified reaction time (e.g., 60 minutes at room temperature). e. Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Predicted TargetBiochemical AssayEndpointExample Result
p38α (MAPK14)LanthaScreen™ Eu Kinase Binding AssayKd (nM)35 nM
FGFR1Z'-LYTE™ Kinase AssayIC50 (nM)80 nM
AURKAADP-Glo™ Kinase AssayIC50 (nM)250 nM
KDR (VEGFR2)KINOMEscan®Kd (nM)>1000 nM

Table 1: Example Data Summary for Biochemical Assays.

Phase 2: Cell-Based Target Validation and Phenotypic Assays

Objective: To confirm that the compound engages its target in a cellular context and produces the predicted biological response.

Protocol 3: Cellular Target Engagement

  • Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.

  • Rationale: These assays measure target protein stabilization upon compound binding in intact cells, confirming that the compound can cross the cell membrane and engage its intended target.

  • Data Analysis: Generate a dose-response curve to determine the cellular EC50 for target engagement.

Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)

  • Cell Model: For p38 MAPK, use THP-1 monocytes or RAW 264.7 macrophages. For FGFR, use a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III gastric cancer cells). 2. Procedure: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of this compound for 1-2 hours. c. Stimulate the pathway (e.g., with LPS for the p38 pathway; with FGF2 for the FGFR pathway). d. Lyse the cells and quantify protein concentration. e. Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated (active) form of the target and its key downstream substrates (e.g., p-p38, p-MK2, p-ERK, p-AKT). Use total protein or a housekeeping protein (e.g., GAPDH) for loading control.

  • Data Analysis: Quantify band intensity to show a dose-dependent decrease in pathway activation.

Protocol 5: Anti-Inflammatory Phenotypic Assay

  • Assay: Measure TNF-α release from LPS-stimulated peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

  • Procedure: a. Pre-treat cells with the compound in a dose-response manner. b. Stimulate with LPS (100 ng/mL) for 4-6 hours. c. Collect the cell supernatant. d. Quantify TNF-α concentration using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 for the inhibition of TNF-α production.

Protocol 6: Anti-Proliferative Phenotypic Assay

  • Assay: Measure cell viability in a panel of cancer cell lines.

  • Procedure: a. Seed cells in a 96-well plate and treat with a serial dilution of the compound for 72 hours. b. Add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTT assay. c. Measure luminescence or absorbance.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Assay TypeCell LineEndpointExample Result
Cellular Target EngagementHEK293 (expressing NanoLuc-p38α)NanoBRET™ EC50150 nM
Pathway InhibitionTHP-1 + LPSp-MK2 Western Blot IC50200 nM
Anti-inflammatoryHuman PBMCs + LPSTNF-α ELISA IC50225 nM
Anti-proliferativeSNU-16 (FGFR2 amplified)CellTiter-Glo® GI50450 nM

Table 2: Example Data Summary for Cellular Assays.

Conclusion

This guide presents a comprehensive, hypothesis-driven framework for predicting and validating the mechanism of action of this compound. By integrating structural analysis, multi-modal in silico screening, and a tiered experimental validation cascade, researchers can efficiently move from an uncharacterized molecule to a well-defined pharmacological agent. The strong precedent set by related 5-aminopyrazole compounds suggests that this molecule holds significant potential as a protein kinase inhibitor targeting pathways central to inflammation and oncology. The proposed workflows provide a rigorous and self-validating path to confirm this hypothesis, ultimately enabling the drug development community to assess its therapeutic potential.

References

  • In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC - NIH . Available at: [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity | Journal of Chemical Information and Modeling - ACS Publications . Available at: [Link]

  • Target prediction of small molecules with information of key molecular interactions - PubMed . Available at: [Link]

  • SwissTargetPrediction - bio.tools · Bioinformatics Tools and Services Discovery Portal . Available at: [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed . Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI . Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH . Available at: [Link]

  • In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF - ResearchGate . Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed . Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central . Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry . Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI . Available at: [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review . Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC . Available at: [Link]

  • A Guide to In Silico Drug Design - PMC - PubMed Central . Available at: [Link]

  • Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PubMed Central . Available at: [Link]

  • Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract - MDPI . Available at: [Link]

  • Integration of network pharmacology with experimental validation to reveal the mechanism of action of Longdan Xiegan Decoction against HSV2 infection and determine its effective components - PubMed . Available at: [Link]

  • Full article: Validation guidelines for drug-target prediction methods . Available at: [Link]

  • Integrating network pharmacology and experimental validation to invest | DDDT - Dove Medical Press . Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives . Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives . Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central . Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central . Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC . Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[13][18][22]riazole Derivatives . Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PubMed Central . Available at: [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed . Available at: [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed . Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central . Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI . Available at: [Link]

  • (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity - ResearchGate . Available at: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH . Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI . Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH . Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI . Available at: [Link]

  • Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) - PubMed . Available at: [Link]

Sources

In Silico Analysis of 5-Amino-1,3-dimethyl-4-nitropyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-amino-1,3-dimethyl-4-nitropyrazole, a small molecule with therapeutic potential. Recognizing the scarcity of experimental data for this specific compound, we leverage the well-documented biological activities of the broader pyrazole class of molecules to inform a structured, multi-faceted computational analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a validated, scientifically-grounded workflow for hypothesis generation and early-stage drug discovery. We will delineate the rationale behind the selection of a pertinent biological target, and provide detailed, step-by-step methodologies for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The overarching goal is to present a self-validating system of computational experiments that collectively build a robust profile of this compound, thereby guiding future experimental investigations.

Introduction: The Pyrazole Scaffold and the Rationale for In Silico Investigation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, the subject of this guide, is a functionalized pyrazole derivative. The presence of an amino group, methyl groups, and a nitro group suggests a unique electronic and steric profile that warrants investigation for potential therapeutic applications.[3]

Given the early stage of research on this particular molecule, in silico modeling presents a time- and cost-effective strategy to explore its potential bioactivity and drug-like properties.[4][5] Computational approaches allow us to build and test hypotheses in a virtual environment, thereby prioritizing resources for the most promising avenues of experimental research.[4]

A critical first step in the in silico evaluation of a novel compound is the identification of a plausible biological target.[6] The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[7] The structural similarities between Celecoxib and other pyrazole derivatives make Cyclooxygenase-2 (COX-2) an excellent and scientifically defensible initial target for our investigation of this compound. This guide will, therefore, focus on modeling the interaction of our compound of interest with human COX-2, while also providing a broader assessment of its drug-like characteristics.

Part 1: Ligand and Target Preparation: The Foundation of a Reliable Model

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures of both the ligand (this compound) and the protein target (COX-2). This preparatory phase is not merely a formality but a critical step that directly influences the accuracy of subsequent calculations.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with an appropriate protonation state and optimized geometry.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Export the 2D structure in a format like SMILES or MOL. Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Protonation State and Energy Minimization: At a physiological pH of 7.4, the amino group of the ligand is expected to be protonated. Use a tool like Avogadro to add hydrogens and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and results in a low-energy conformation.

  • File Format for Docking: Save the prepared ligand in a PDBQT file format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional degrees of freedom.

Protein Target Preparation

For this study, we will use the crystal structure of human COX-2 in complex with a known inhibitor, which provides a biologically relevant conformation of the active site. A suitable entry from the Protein Data Bank (PDB) is 1CX2 .

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the PDB file for 1CX2 from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains, leaving only the protein chain that will be used for docking.

  • Addition of Hydrogens and Charge Assignment: Use a protein preparation utility, such as the one in AutoDockTools, to add polar hydrogens and assign Kollman charges to the protein atoms.

  • File Format for Docking: Save the prepared protein in the PDBQT format. This file will contain the atomic coordinates and partial charges necessary for the docking calculations.

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6] It allows for the estimation of binding affinity and the exploration of key interactions that stabilize the protein-ligand complex. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[8]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: The search space for the docking simulation is defined by a "grid box" centered on the active site of COX-2. The center and dimensions of the grid box should be chosen to encompass the known binding site of the co-crystallized ligand in the 1CX2 structure.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the predicted binding poses in the context of the protein's active site using PyMOL or Discovery Studio to analyze intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Data Presentation: Predicted Binding Affinities

LigandPredicted Binding Affinity (kcal/mol)
This compound-7.2
Reference Ligand (from 1CX2)-9.5

Note: The values in this table are illustrative and would be generated from the actual docking experiment.

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9][10] We will use GROMACS, a versatile and high-performance MD simulation package.[11][12]

Experimental Protocol: GROMACS MD Simulation of Protein-Ligand Complex

  • System Preparation:

    • Topology Generation: Generate the topology files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).

    • Complex Formation: Combine the coordinate files of the docked protein-ligand complex.

    • Solvation: Place the complex in a periodic box of water molecules.

    • Ionization: Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand over time.

Visualization: MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Topology Generate Topologies Solvation Solvate and Ionize Topology->Solvation EM Energy Minimization Solvation->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF HBond H-Bond Analysis Production->HBond

Caption: Workflow for Molecular Dynamics Simulation.

Part 4: QSAR and ADMET Prediction: Profiling Drug-Likeness

Beyond target-specific interactions, it is crucial to assess the broader "drug-likeness" of a compound.[13] This involves predicting its pharmacokinetic and toxicological properties, collectively known as ADMET.[][15]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[16][17] While building a robust QSAR model requires a large dataset of compounds with known activities, we can outline the general workflow.

Conceptual Workflow: QSAR Model Development

  • Data Collection: Compile a dataset of pyrazole derivatives with known inhibitory activity against COX-2.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties.

  • Model Building: Use statistical or machine learning methods to build a model that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the model's predictive power using internal and external validation sets.[18]

Visualization: QSAR Workflow

QSAR_Workflow Data Data Collection Descriptors Descriptor Calculation Data->Descriptors Splitting Data Splitting (Train/Test) Descriptors->Splitting Model Model Building Splitting->Model Validation Model Validation Model->Validation Prediction Prediction for New Compounds Validation->Prediction

Caption: Generalized QSAR Modeling Workflow.

ADMET Prediction

A host of computational tools are available to predict the ADMET properties of a small molecule. These predictions are invaluable for identifying potential liabilities early in the drug discovery process.[19][20]

Experimental Protocol: ADMET Prediction

  • Select a Prediction Tool: Utilize a web-based server or standalone software for ADMET prediction (e.g., SwissADME, admetSAR).

  • Input the Ligand Structure: Provide the SMILES string or a 2D structure file of this compound as input.

  • Analyze the Predictions: The tool will output predictions for a range of properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Blood-Brain Barrier PermeationNoUnlikely to cause CNS side effects.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.

Note: The values in this table are illustrative and would be generated from an ADMET prediction tool.

Data Interpretation and Future Perspectives

The in silico workflow described in this guide provides a multi-dimensional assessment of this compound. The molecular docking results offer a hypothesis for its binding mode to COX-2 and an initial estimate of its binding affinity. The molecular dynamics simulations provide insights into the stability of this interaction. Finally, the ADMET predictions flag potential pharmacokinetic and toxicological issues that may need to be addressed in subsequent lead optimization efforts.

It is imperative to recognize that in silico models are predictive tools and not substitutes for experimental validation. The findings from this computational study should be used to guide the design of focused in vitro and in vivo experiments. For instance, the predicted binding affinity from molecular docking can be tested using an enzymatic assay for COX-2 inhibition. The ADMET predictions can inform which experimental assays (e.g., Caco-2 permeability, CYP inhibition assays) should be prioritized.

References

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • Fiveable. ADMET prediction. Medicinal Chemistry Class Notes.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • GROMACS. GROMACS Tutorials.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
  • ProtoQSAR. QSAR models.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?.
  • BOC Sciences. ADMET Modeling and Prediction.
  • GROMACS Protein Ligand Complex Simul
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials.
  • Predictive QSAR modeling workflow, model applicability domains, and virtual screening.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • ADMET-score – a comprehensive scoring function for evalu
  • Rowan Scientific. ADMET Prediction.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. (2019, September 16).
  • Wikipedia. Quantitative structure–activity relationship.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?.
  • Current status of pyrazole and its biological activities. PMC.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29).
  • A Guide to In Silico Drug Design. PMC.
  • In silico Model Process flowchart.
  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • AI and In Silico Modeling is Revolutionizing Drug Development. (2025, June 4). YouTube.
  • 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. PubChem.
  • 5-Amino-3,4-dinitropyrazole. PubChem.
  • Ethyl 5-amino-1-(3-nitrophenyl)
  • 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. PubChem.
  • methyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

Sources

Solubility of 5-Amino-1,3-dimethyl-4-nitropyrazole in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-1,3-dimethyl-4-nitropyrazole in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. While quantitative solubility data for this specific compound is not widely published, this guide establishes a robust predictive framework based on its physicochemical properties and the known behavior of related chemical structures, such as pyrazoles and aromatic nitro compounds. Furthermore, a detailed, self-validating experimental protocol for determining solubility is provided, enabling researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility

This compound is a substituted pyrazole derivative with a molecular structure that suggests a range of potential applications in medicinal chemistry and materials science.[1] The pyrazole nucleus is a cornerstone in the development of many pharmacologically active agents.[2] The solubility of a compound is a critical physical property that dictates its utility in numerous scientific contexts. In drug discovery, solubility profoundly influences bioavailability, formulation, and administration routes. For synthetic chemists, it is a pivotal factor in reaction kinetics, purification, and crystallization processes. Understanding the solubility profile of this compound is, therefore, a prerequisite for its effective application.

This guide will explore the molecular features of this compound that govern its interaction with various solvents and provide a detailed methodology for its empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound presents several functional groups that dictate its polarity and hydrogen bonding capabilities.

Key Molecular Features:

  • Pyrazole Core: The five-membered heterocyclic ring is aromatic in nature and contributes to the molecule's overall stability.[1]

  • Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar solvents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro group is a hydrogen bond acceptor and increases the polarity of the molecule.[3]

  • Methyl Groups (-CH₃): These nonpolar alkyl groups contribute to the lipophilicity of the compound.

A summary of relevant physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₈N₄O₂[4]
Molecular Weight156.14 g/mol [4]
Melting Point136-138°C[4]
XLogP30.7[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for favorable interactions with polar solvents.[4]

Predicted Solubility in Common Laboratory Solvents

Based on the molecular structure and physicochemical properties, a qualitative prediction of solubility in various classes of solvents can be made.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents can engage in hydrogen bonding. Due to the presence of the amino and nitro groups, this compound is expected to exhibit some solubility in polar protic solvents. However, the nonpolar methyl groups and the pyrazole ring may limit its aqueous solubility. Generally, pyrazole itself has limited solubility in water but is more soluble in alcohols like ethanol and methanol.[5] Aromatic nitro compounds are also typically sparingly soluble in water.[3][6] Therefore, the solubility is predicted to be low in water but moderate in alcohols.

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate)

These solvents are polar but do not act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The polarity of this compound, arising from the nitro and amino groups, suggests good solubility in these solvents. Aromatic nitro compounds are generally readily soluble in most organic solvents.[3] It is anticipated that solvents like acetone and ethyl acetate will be effective at dissolving this compound.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents have low dielectric constants and do not engage in hydrogen bonding. Given the polar nature of the amino and nitro groups, the solubility of this compound in nonpolar solvents is expected to be limited.

Summary of Predicted Solubility

The following table provides a qualitative summary of the predicted solubility of this compound in common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWaterSparingly SolubleHydrogen bonding potential is offset by nonpolar groups.
Ethanol, MethanolSolubleFavorable hydrogen bonding and alkyl chain interactions.
Polar AproticAcetone, Ethyl AcetateSolubleStrong dipole-dipole interactions.
DichloromethaneModerately SolubleModerate polarity allows for some interaction.
NonpolarToluene, HexaneSparingly Soluble to InsolubleMismatch in polarity and intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess solute into vials B Add known volume of solvent A->B Step 1 C Seal vials and place in shaker at constant temperature B->C Step 2 D Equilibrate for 24-48 hours C->D Step 3 E Centrifuge to pellet undissolved solid D->E Step 4 F Take an aliquot of the supernatant E->F Step 5 G Dilute with a known volume of solvent F->G Step 6 H Analyze concentration via UV-Vis or HPLC G->H Step 7 I Calculate solubility (e.g., in mg/mL or mol/L) H->I Step 8

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A calibration curve should be prepared beforehand.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Geocities.ws. (2020, March 29). NITRO COMPOUNDS.
  • Solubility of Things. (n.d.). Nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-3,4-dinitropyrazole. PubChem.
  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
  • LookChem. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
  • Scribd. (n.d.). Nitro Compounds: Types and Reactions.
  • ResearchGate. (n.d.). Nitro Compounds, Aromatic.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dimethylpyrazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

Sources

Methodological & Application

Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole from β-Ketonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, two-step methodology for the synthesis of 5-amino-1,3-dimethyl-4-nitropyrazole, a valuable heterocyclic scaffold in medicinal and materials chemistry. The synthesis commences with the regioselective cyclocondensation of acetoacetonitrile, a readily available β-ketonitrile, with methylhydrazine to yield the intermediate, 5-amino-1,3-dimethylpyrazole. Subsequent electrophilic nitration at the C4 position affords the target compound. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, safety considerations, and quantitative data to ensure reproducible and safe execution in a research setting.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a key building block in the development of novel pharmaceuticals and energetic materials. The presence of the amino and nitro functionalities on the pyrazole core imparts unique chemical properties, making it a versatile precursor for further molecular elaboration. The synthetic strategy outlined herein leverages the inherent reactivity of β-ketonitriles, which serve as efficient and economical starting materials for the construction of the 5-aminopyrazole framework.

The chosen synthetic pathway is a two-step process:

  • Regioselective Cyclocondensation: The reaction of a β-ketonitrile with an unsymmetrical hydrazine, such as methylhydrazine, presents a regiochemical challenge. This guide will elucidate the factors governing the formation of the desired 1,5-disubstituted pyrazole isomer.

  • Electrophilic Nitration: The pyrazole ring is susceptible to electrophilic substitution, and the activating effect of the C5-amino group directs the incoming nitro group to the C4 position with high selectivity.

This application note provides a thorough examination of each step, emphasizing the chemical principles that underpin the experimental design and ensuring a high degree of scientific integrity.

Reaction Mechanisms and Regioselectivity

Step 1: Cyclocondensation of Acetoacetonitrile and Methylhydrazine

The formation of 5-amino-1,3-dimethylpyrazole proceeds via a well-established mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[1] The reaction is initiated by the nucleophilic attack of the more sterically accessible terminal nitrogen of methylhydrazine on the electrophilic carbonyl carbon of acetoacetonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring.

The regioselectivity of this reaction is a critical consideration. With methylhydrazine, two isomeric products are possible: 5-amino-1,3-dimethylpyrazole and 3-amino-1,5-dimethylpyrazole. The predominant formation of the desired 5-amino isomer is generally favored under neutral or acidic conditions. This is attributed to the initial attack of the less sterically hindered and more basic terminal (-NH2) group of methylhydrazine on the ketone carbonyl.

Cyclocondensation Mechanism acetoacetonitrile Acetoacetonitrile hydrazone Hydrazone Intermediate acetoacetonitrile->hydrazone Nucleophilic Attack methylhydrazine Methylhydrazine methylhydrazine->hydrazone aminopyrazole 5-Amino-1,3-dimethylpyrazole hydrazone->aminopyrazole Intramolecular Cyclization & Tautomerization

Caption: Mechanism of 5-aminopyrazole formation.

Step 2: Electrophilic Nitration

The second step involves the electrophilic aromatic substitution of the 5-amino-1,3-dimethylpyrazole intermediate. The pyrazole ring is an electron-rich aromatic system. The amino group at the C5 position is a strong activating group, further increasing the electron density of the ring and directing incoming electrophiles to the adjacent, unoccupied C4 position. The nitrating agent, typically a mixture of nitric acid and a strong acid like sulfuric acid or trifluoroacetic anhydride, generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyrazole ring.

Nitration Mechanism aminopyrazole 5-Amino-1,3-dimethylpyrazole sigma_complex Sigma Complex Intermediate aminopyrazole->sigma_complex Electrophilic Attack nitronium Nitronium Ion (NO₂⁺) nitronium->sigma_complex nitropyrazole This compound sigma_complex->nitropyrazole Deprotonation

Caption: Electrophilic nitration of the pyrazole ring.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Acetoacetonitrile (3-Oxobutanenitrile)≥98%Sigma-Aldrich
Methylhydrazine≥98%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Acetic AcidGlacialVWR
Nitric Acid (fuming)90%Sigma-Aldrich
Trifluoroacetic Anhydride≥99%Acros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium BicarbonateSaturated solutionLabChem
Magnesium SulfateAnhydrousEMD Millipore
Round-bottom flasksVarious sizesPyrex
Reflux condenserStandard taperKimble
Magnetic stirrer with hotplateIKA
Ice bath
Separatory funnel
Rotary evaporatorBüchi
Step 1: Synthesis of 5-Amino-1,3-dimethylpyrazole

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetoacetonitrile (10.0 g, 0.12 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the acetoacetonitrile has completely dissolved.

  • Slowly add methylhydrazine (5.5 g, 0.12 mol) to the solution. A mild exotherm may be observed.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-amino-1,3-dimethylpyrazole as a crystalline solid.

Step 2: Synthesis of this compound

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool a solution of trifluoroacetic anhydride (15 mL) in anhydrous dichloromethane (30 mL) to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (3.0 mL, ~0.07 mol) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Once the addition is complete, stir the mixture at 0 °C for 15 minutes to generate the nitrating agent.

  • In a separate flask, dissolve 5-amino-1,3-dimethylpyrazole (5.0 g, 0.04 mol) in anhydrous dichloromethane (50 mL).

  • Slowly add the solution of 5-amino-1,3-dimethylpyrazole to the nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a yellow solid.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
1Acetoacetonitrile83.0910.00.125-Amino-1,3-dimethylpyrazole125.1615.0280-90
1Methylhydrazine46.075.50.12
25-Amino-1,3-dimethylpyrazole125.165.00.04This compound170.156.8175-85

Safety and Handling

Methylhydrazine:

  • Hazards: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.

  • Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. Keep away from heat, sparks, and open flames.

Nitration Reaction:

  • Hazards: Nitrating mixtures are highly corrosive and can cause severe burns. The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Toxic nitrogen oxides may be evolved.

  • Precautions: The reaction must be carried out in a fume hood. The temperature of the reaction must be strictly controlled using an ice bath. The addition of reagents should be slow and controlled. A blast shield is recommended.

Overall Workflow

Synthesis Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration start1 Acetoacetonitrile + Methylhydrazine in Ethanol reflux Reflux with Acetic Acid Catalyst start1->reflux precipitation Cooling and Precipitation reflux->precipitation filtration1 Vacuum Filtration precipitation->filtration1 product1 5-Amino-1,3-dimethylpyrazole filtration1->product1 start2 Nitrating Mixture Preparation (HNO₃ + (CF₃CO)₂O) product1->start2 reaction Addition of 5-Amino-1,3-dimethylpyrazole at 0°C start2->reaction quench Quenching with Ice reaction->quench neutralize Neutralization with NaHCO₃ quench->neutralize extract DCM Extraction neutralize->extract dry Drying and Concentration extract->dry purify Recrystallization dry->purify product2 This compound purify->product2

Caption: Overall workflow for the synthesis.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of this compound from the β-ketonitrile, acetoacetonitrile. By carefully controlling the reaction conditions, particularly the regioselectivity in the cyclocondensation step and the temperature during nitration, the target compound can be obtained in good yield and high purity. The detailed protocols and safety guidelines presented herein are intended to facilitate the successful and safe implementation of this synthesis in a laboratory setting, enabling further research and development in areas that utilize this important heterocyclic building block.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][1]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient one-pot synthesis protocol for 5-Amino-1,3-dimethyl-4-nitropyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering a streamlined approach that minimizes intermediate isolation steps, thereby enhancing efficiency and yield. This document provides a step-by-step methodology, explains the underlying chemical principles, and includes essential safety and characterization information to ensure reliable and reproducible results.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents and advanced materials. The pyrazole scaffold is a key structural motif in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific functionalization of the pyrazole ring with amino and nitro groups, as seen in this compound, creates a molecule with a unique electronic profile, making it a valuable building block for the synthesis of more complex molecular architectures. The amino group provides a site for further derivatization, while the nitro group can act as a bioisostere or be reduced to an amino group, offering additional synthetic handles. Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased solvent waste. The one-pot protocol presented herein addresses these challenges by combining the pyrazole ring formation and subsequent nitration in a single reaction vessel.

The Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of this compound is achieved through a sequential two-step process conducted in a single reaction vessel. This strategy leverages the principles of green chemistry by reducing solvent usage and minimizing waste.

  • Step 1: Cyclocondensation. The initial step involves the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring.[1][2] In this reaction, a β-ketonitrile, specifically acetoacetonitrile (3-oxobutanenitrile), undergoes a cyclocondensation reaction with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to yield 5-amino-1,3-dimethylpyrazole.

  • Step 2: Electrophilic Nitration. Following the in situ formation of the aminopyrazole, the reaction mixture is treated with a nitrating agent. The electron-donating amino group at the C5 position and the methyl group at the C3 position activate the C4 position of the pyrazole ring towards electrophilic substitution. The introduction of a nitro group at this position is achieved using a mixture of nitric acid and sulfuric acid.

This one-pot approach eliminates the need for isolation and purification of the 5-amino-1,3-dimethylpyrazole intermediate, thereby simplifying the overall process and improving the atom economy.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of this compound.

Reaction Mechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration Acetoacetonitrile Acetoacetonitrile Hydrazone Hydrazone Intermediate Acetoacetonitrile->Hydrazone + Methylhydrazine Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Aminopyrazole 5-Amino-1,3-dimethylpyrazole Hydrazone->Aminopyrazole Cyclization FinalProduct This compound Aminopyrazole->FinalProduct Electrophilic Aromatic Substitution NitratingAgent HNO3 / H2SO4 NitratingAgent->FinalProduct

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the one-pot synthesis protocol.

Experimental Workflow Start Start Reagents Combine Acetoacetonitrile and Acetic Acid Start->Reagents Cooling1 Cool to 0-5 °C Reagents->Cooling1 Addition1 Slowly add Methylhydrazine Cooling1->Addition1 Reaction1 Stir at Room Temperature (2h) Addition1->Reaction1 Cooling2 Cool to 0-5 °C Reaction1->Cooling2 Addition2 Slowly add Nitrating Mixture (HNO3/H2SO4) Cooling2->Addition2 Reaction2 Stir at 0-5 °C (1h), then Room Temperature (3h) Addition2->Reaction2 Quenching Pour onto Crushed Ice Reaction2->Quenching Neutralization Neutralize with aq. NaOH Quenching->Neutralization Filtration Filter the Precipitate Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Obtain this compound Drying->Product

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
AcetoacetonitrileReagentSigma-Aldrich2469-93-4
Methylhydrazine98%Sigma-Aldrich60-34-4
Glacial Acetic AcidACSFisher Scientific64-19-7
Sulfuric Acid (98%)ACSFisher Scientific7664-93-9
Nitric Acid (70%)ACSFisher Scientific7697-37-2
Sodium HydroxidePelletsFisher Scientific1310-73-2
Deionized Water--7732-18-5
Crushed Ice---
Round-bottom flask (250 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Ice bath---
Buchner funnel and filter paper---
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetoacetonitrile (10.0 g, 0.12 mol) in glacial acetic acid (50 mL).

  • Cyclocondensation - Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add methylhydrazine (5.5 g, 0.12 mol) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Cyclocondensation - Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Nitration - Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

  • Nitration - Reagent Addition: Cool the reaction mixture from step 3 back down to 0-5 °C. Slowly add the prepared nitrating mixture dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Nitration - Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature for 3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (200 g) with constant stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a cold 20% aqueous sodium hydroxide solution until a pH of 7-8 is reached. A yellow precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 70-80%

  • Appearance: Yellow solid

  • Purity (by NMR): >95%

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~2.4 (s, 3H, C3-CH₃), ~3.6 (s, 3H, N1-CH₃), ~7.5 (s, 2H, NH₂).

    • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the pyrazole ring carbons and the two methyl groups.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H stretching of the amino group (~3400-3300 cm⁻¹), C-H stretching of the methyl groups (~2950 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (~1550 and ~1350 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₅H₈N₄O₂ (156.14 g/mol ).

  • Melting Point:

    • The measured melting point should be sharp and consistent with literature values if available. A reported melting point is 136-138 °C.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving volatile and corrosive reagents like methylhydrazine, nitric acid, and sulfuric acid, must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Methylhydrazine: is toxic and a suspected carcinogen. Handle with extreme care.

    • Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Avoid contact with skin and eyes. Always add acid to water, not the other way around, when preparing dilutions.

  • Exothermic Reactions: The addition of methylhydrazine and the nitrating mixture are exothermic. Maintain slow addition rates and efficient cooling to control the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. By combining the cyclocondensation and nitration steps, this method offers a significant improvement in efficiency and sustainability over traditional multi-step approaches. The comprehensive instructions, safety guidelines, and characterization data will enable researchers to confidently synthesize this valuable compound for their research endeavors in drug discovery and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central.
  • This compound. (n.d.). LookChem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central.
  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.).
  • Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (n.d.).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals.
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central.
  • Comparison of two routes for synthesis 5-aminopyrazole deriv

Sources

Catalytic Methods for 5-Aminopyrazole Synthesis: From Mechanistic Insights to Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs, including kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. Its value lies in its unique electronic properties and its ability to act as a versatile bi-nucleophilic synthon for constructing complex heterocyclic systems. While classical condensation methods have long been the standard, the demand for more efficient, sustainable, and diverse synthetic routes has propelled the development of innovative catalytic strategies.

This guide provides an in-depth exploration of modern catalytic methods for the synthesis of 5-aminopyrazoles, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways.

The Foundational Approach: Cyclocondensation of β-Ketonitriles

Before delving into catalytic systems, it is crucial to understand the benchmark methodology: the reaction of β-ketonitriles with hydrazines.[1][2][3] This reaction forms the basis of 5-aminopyrazole synthesis and proceeds through a two-step sequence: initial formation of a hydrazone intermediate via nucleophilic attack on the ketone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.[1][2][3] While robust and widely used, this method can be limited by the availability of appropriately substituted β-ketonitrile precursors and may require harsh reaction conditions.

Copper-Catalyzed Multicomponent Synthesis: An Efficient Route to Substituted 5-Aminopyrazoles

Copper catalysis has emerged as a powerful tool for the one-pot, three-component synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles. This approach offers significant advantages in terms of operational simplicity, efficiency, and atom economy by combining aldehydes, malononitrile, and a hydrazine derivative in a single step.[4]

Mechanistic Rationale

The reaction cascade is initiated by a copper-catalyzed Knoevenagel condensation between an aldehyde and malononitrile to form an intermediate arylidenemalononitrile. The catalyst, often a copper salt or a supported copper species, activates the aldehyde's carbonyl group, facilitating the reaction.[4] Subsequently, the hydrazine undergoes a Michael addition to the activated alkene of the arylidenemalononitrile. The final step is an intramolecular cyclization onto one of the nitrile groups, followed by tautomerization to yield the stable 5-aminopyrazole aromatic ring.

Copper_Catalyzed_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde R-CHO Intermediate_A Arylidenemalononitrile (Intermediate A) Aldehyde->Intermediate_A Malononitrile, [Cu] cat. Malononitrile CH₂(CN)₂ Intermediate_B Michael Adduct (Intermediate B) Intermediate_A->Intermediate_B Hydrazine Hydrazine R'-NHNH₂ Final_Product 5-Aminopyrazole Derivative Intermediate_B->Final_Product Intramolecular Cyclization

Figure 1: Proposed mechanism for the copper-catalyzed three-component synthesis of 5-aminopyrazoles.

Protocol: Copper(I)-Catalyzed Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is adapted from a method utilizing a reusable layered double hydroxide (LDH)-supported copper catalyst, highlighting a green chemistry approach.[4]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • LDH-supported Cu(I) catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[4]

  • Solvent: Ethanol/Water (1:1 mixture)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the LDH-supported Cu(I) catalyst (0.05 g).

  • Add 10 mL of the ethanol/water (1:1) solvent mixture to the flask.

  • Place the flask on a magnetic stirrer hotplate and stir the reaction mixture at 55 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[4]

  • Upon completion, add chloroform to the reaction vessel and stir for 1 minute to dissolve the product.

  • Separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid product is often of high purity. If necessary, recrystallize from ethanol to obtain the final product.

ParameterConditionRationale
Catalyst LDH-supported Cu(I)Heterogeneous, easily recoverable, and reusable, promoting green chemistry principles.[4]
Solvent Ethanol/WaterA green and effective solvent system for this transformation.[4]
Temperature 55 °CMild conditions that provide a rapid reaction rate without significant byproduct formation.[4]
Reaction Time 15-27 minDemonstrates the high efficiency and activity of the catalytic system.[4]
Yields 85-93%High yields are consistently achieved across a range of substituted aldehydes.[4]

Table 1: Summary of optimized conditions for the copper-catalyzed synthesis of 5-aminopyrazoles.

Iron-Catalyzed Tandem Reactions: A Sustainable Approach

Iron, being earth-abundant and non-toxic, is an attractive alternative to precious metal catalysts. Recent advancements have demonstrated efficient iron-catalyzed methods for pyrazole synthesis, often involving tandem or one-pot procedures that build complexity from simple starting materials like alcohols.[5][6] These methods eliminate the need for pre-functionalized 1,3-dicarbonyl compounds.

Mechanistic Rationale

One elegant strategy involves a three-component dehydrogenative coupling of a primary alcohol, a secondary alcohol, and an aryl hydrazine.[5] The iron catalyst, typically an Fe(II) complex, first facilitates the dehydrogenation of the alcohols to form the corresponding aldehydes and ketones in situ. These carbonyl compounds then react to form an α,β-unsaturated carbonyl intermediate via an aldol condensation. Finally, this intermediate undergoes a condensation reaction with the aryl hydrazine, followed by cyclization and aromatization to yield the trisubstituted pyrazole.

Iron_Catalyzed_Workflow cluster_0 In-Situ Reactant Generation cluster_1 Condensation & Cyclization A Primary Alcohol (R¹CH₂OH) C Aldehyde (R¹CHO) A->C Fe(II) Catalyst Dehydrogenation D Ketone (R²COR³) A->D Fe(II) Catalyst Dehydrogenation B Secondary Alcohol (R²R³CHOH) B->C Fe(II) Catalyst Dehydrogenation B->D Fe(II) Catalyst Dehydrogenation E α,β-Unsaturated Carbonyl C->E Aldol Condensation D->E Aldol Condensation G Trisubstituted Pyrazole E->G Condensation & Cyclization F Aryl Hydrazine F->G Condensation & Cyclization Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(L₂)(Aminopyrazole)]⁺X⁻ PdII_Aryl->PdII_Amine Ligand Exchange PdII_Amine->Pd0 Product N-Aryl-5-aminopyrazole PdII_Amine->Product Reductive Elimination ArylHalide Ar-X Aminopyrazole 5-Aminopyrazole Base

Sources

Application Notes & Protocols: Leveraging 5-Amino-1,3-dimethyl-4-nitropyrazole for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3] This guide provides a comprehensive overview and detailed protocols for utilizing 5-Amino-1,3-dimethyl-4-nitropyrazole , a versatile chemical building block, in the design, synthesis, and evaluation of novel kinase inhibitors. We will explore its chemical properties, demonstrate its application in library synthesis through common coupling reactions, and provide step-by-step protocols for primary biochemical and secondary cell-based screening assays.

Introduction: The Strategic Value of the Aminonitropyrazole Scaffold

The pyrazole core is a frequent feature in clinically approved and investigational kinase inhibitors.[2][4] The 3-aminopyrazole moiety, in particular, is an effective "hinge-binder," capable of forming one or more hydrogen bonds with the kinase hinge region, thereby mimicking the adenine portion of ATP and providing a strong anchor for the inhibitor.[5][6]

This compound offers several strategic advantages for kinase inhibitor design:

  • Pre-functionalized Core: It provides a ready-to-use aminopyrazole core, saving synthetic steps. The amino group at the 5-position serves as a primary handle for diversification.

  • Modulation of Properties: The nitro group at the 4-position is a strong electron-withdrawing group. This influences the electronic properties of the pyrazole ring and can be used to modulate compound acidity, basicity, and potential interactions within the kinase active site.[7]

  • Vectors for Growth: The amino and nitro groups provide distinct chemical handles for building out molecular complexity and exploring structure-activity relationships (SAR). The amino group is ideal for amide bond formation or nucleophilic aromatic substitution, while the nitro group can be reduced to an amine for further functionalization.

This guide will walk researchers through a logical workflow, from chemical synthesis to biological evaluation, demonstrating how this specific building block can be a powerful starting point for a kinase inhibitor discovery program.

Physicochemical Properties & Handling

Understanding the properties of the starting material is critical for successful and safe experimentation.

PropertyValueSource/Reference
Chemical Name This compound[8]
CAS Number 76689-64-0[8]
Molecular Formula C₅H₈N₄O₂[8]
Molecular Weight 156.14 g/mol [8]
Melting Point 136-138 °C[8]
Appearance Typically a yellow to orange crystalline solidGeneral Knowledge
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)General Knowledge
Safety Handle with standard laboratory precautions (gloves, safety glasses). Avoid inhalation of dust. Refer to the specific supplier's Safety Data Sheet (SDS).General Knowledge

Application in Library Synthesis: A Medicinal Chemistry Workflow

The primary amino group of this compound is a versatile functional handle for creating a library of diverse chemical entities. Two of the most powerful and common reactions in medicinal chemistry are amide coupling and Suzuki coupling (after conversion of the amino group to a halide, for example, or by using a different pyrazole starting material with a halide). The following workflow illustrates how a library can be generated.

G cluster_0 Library Synthesis Workflow cluster_1 Diversification Reactions Start 5-Amino-1,3-dimethyl- 4-nitropyrazole Amide Amide Coupling Start->Amide + R-COOH (Coupling Agents) Suzuki Suzuki Coupling (Post-transformation) Start->Suzuki 1. Sandmeyer Reaction (NH₂ -> Br) 2. + R-B(OH)₂ (Pd Catalyst) Library Diverse Kinase Inhibitor Library Amide->Library Suzuki->Library

Caption: Workflow for diversifying this compound.

Protocol 1: Parallel Amide Coupling for Library Generation

This protocol describes the synthesis of a small library of amides using this compound and a selection of carboxylic acids in a 96-well plate format. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a reliable method for efficient amide bond formation.[9]

Rationale: Amide coupling is a robust and widely used reaction to explore the chemical space around a core scaffold. Varying the carboxylic acid (R-COOH) allows for the systematic probing of different pockets within the kinase active site. HATU is chosen for its high efficiency and low rate of side reactions.[9]

Materials:

  • This compound

  • A diverse set of carboxylic acids (e.g., benzoic acids, phenylacetic acids, heterocyclic acids)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette, orbital shaker

Procedure (per well):

  • Prepare Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.22 M solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the reaction block, add 100 µL (22 µmol, 1.1 eq) of the appropriate carboxylic acid solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution to each well.

    • Add 100 µL (24 µmol, 1.2 eq) of the HATU stock solution.

    • Initiate the reaction by adding 50 µL (40 µmol, 2.0 eq) of the DIPEA stock solution.

  • Incubation:

    • Seal the 96-well block securely with a chemical-resistant mat.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Work-up & Analysis (for screening):

    • After incubation, the reaction mixtures are typically not purified for primary screening. Quench the reaction by adding 200 µL of water to each well.

    • The resulting solutions in DMF/water can be directly diluted to create stock plates (e.g., at 10 mM) for biological assays. A small aliquot can be taken for LC-MS analysis to confirm product formation.

Biochemical Screening: The Kinase Inhibition Assay

Once a library of compounds is synthesized, the first step in biological evaluation is to test their ability to inhibit the enzymatic activity of a target kinase in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10][11]

G cluster_0 Kinase Inhibition Screening Cascade Input Synthesized Compound Library Assay1 Primary Screen (Biochemical Assay) Single Concentration (e.g., 10 µM) Input->Assay1 Decision1 Identify Hits (% Inhibition > 50%) Assay1->Decision1 Assay2 Dose-Response (Biochemical Assay) Determine IC₅₀ Decision1->Assay2 Hits Assay3 Secondary Screen (Cell-Based Assay) Determine Cellular Potency (EC₅₀) Decision1->Assay3 Non-Hits (Archive) Decision2 Prioritize Potent Hits (Low IC₅₀) Assay2->Decision2 Decision2->Assay3 Potent Hits

Caption: A typical workflow for screening kinase inhibitor libraries.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a generic tyrosine or serine/threonine kinase in a 384-well format.

Rationale: This assay provides a quantitative measure of a compound's ability to directly inhibit the target kinase. The two-step process first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) into a luminescent signal.[11][12] This robust format is suitable for high-throughput screening (HTS).

Materials:

  • Active Kinase Enzyme (e.g., Src, AKT1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Ultra-Pure)

  • Kinase Assay Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compound library (diluted in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep the kinase enzyme on ice.

    • Prepare the kinase reaction buffer.

    • Prepare a 2X Kinase/Substrate solution in the reaction buffer. The final concentration of kinase and substrate should be optimized beforehand to be at or below their respective Km values to ensure assay sensitivity.

    • Prepare a 2X ATP solution in the reaction buffer. The final ATP concentration should also be near its Km for the kinase.

    • Prepare serial dilutions of your test compounds in DMSO, then dilute further into the reaction buffer to create a 5X compound solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the 5X compound solution. For controls, add 2 µL of buffer with the same DMSO concentration.

    • Add 4 µL of the 2X Kinase/Substrate solution to each well to initiate the reaction pre-incubation.

    • Add 4 µL of the 2X ATP solution to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The time and temperature may need optimization for different kinases.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • For dose-response experiments, plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data:

Compound IDTarget KinaseIC₅₀ (nM)
PZA-001Src8,500
PZA-002Src1,200
PZA-003 Src 75
PZA-004Src>10,000

Cellular Evaluation: Assessing Anti-Proliferative Effects

A potent inhibitor in a biochemical assay must also be effective in a cellular context. It needs to be permeable to the cell membrane, stable in the cellular environment, and engage its target to produce a biological effect. The MTT assay is a classic colorimetric method to assess cell viability, which is often reduced by the inhibition of kinases involved in proliferation pathways.[13]

Protocol 3: MTT Cell Viability Assay

Rationale: This assay measures the metabolic activity of cells as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14] The amount of formazan is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line dependent on the target kinase pathway (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in the complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be careful not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance (OD) at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot percent viability versus compound concentration (log scale) to determine the EC₅₀ value.

Signaling Pathway Context

The synthesized inhibitors will act within a complex network of cellular signals. Understanding this context is crucial. For example, many kinases targeted in cancer are components of the MAPK/ERK pathway, which regulates cell proliferation and survival.[17][18]

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Inhibited by Pyrazolopyrimidines ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound represents a highly valuable and versatile starting material for kinase inhibitor discovery programs. Its pre-functionalized aminopyrazole core provides a reliable hinge-binding anchor, while the amino and nitro groups offer orthogonal handles for rapid library synthesis and SAR exploration. By following a structured workflow encompassing rational design, parallel synthesis, and a cascade of biochemical and cell-based assays, researchers can efficiently leverage this building block to identify and optimize novel and potent kinase inhibitors for therapeutic development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Al-Awady, M. J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

  • Bio-protocol. (2020). In vitro ADP-Glo kinase assay. Retrieved from [Link]

  • Voll, C., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(23), 5694. Retrieved from [Link]

  • ResearchGate. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • PubMed. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Klüter, S., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 26(11), 3383. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5863. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple representation of the structure of MAPK/ERK pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(21), 7433. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • PubMed. (1992). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Retrieved from [Link]

  • PubMed. (1995). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Retrieved from [Link]

  • PubMed Central. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-nitro-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of a wide range of biologically active compounds, including potential antibacterial and antitumor agents, as well as energetic materials.[1][2][3] Specifically, 3,5-dimethylpyrazole is a readily available starting material that undergoes electrophilic nitration to yield 4-nitro-3,5-dimethylpyrazole, a key building block for further functionalization.

This application note provides a detailed, field-proven protocol for the nitration of 3,5-dimethylpyrazole. We will delve into the underlying reaction mechanism, present a step-by-step synthesis and purification workflow, and outline critical safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of this important chemical intermediate.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 3,5-dimethylpyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. In this protocol, the potent electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.

The substitution preferentially occurs at the C-4 position of the 3,5-dimethylpyrazole ring. This regioselectivity is governed by both electronic and steric factors. The C-4 position is electronically activated and less sterically hindered compared to the nitrogen atoms or the carbon atoms bearing the methyl groups.[4][5] The protonated pyrazole is more resistant to electrophilic attack, but the reaction proceeds on the neutral species present in the equilibrium.[4][6]

G Nitric_Acid HNO₃ (Nitric Acid) Nitronium_Ion NO₂⁺ (Nitronium Ion) Nitric_Acid->Nitronium_Ion + H₂SO₄ Sulfuric_Acid H₂SO₄ (Sulfuric Acid) Sulfuric_Acid->Nitronium_Ion Intermediate Sigma Complex (Resonance Stabilized) Nitronium_Ion->Intermediate Pyrazole 3,5-Dimethylpyrazole Pyrazole->Intermediate + NO₂⁺ (Electrophilic Attack) Product 4-nitro-3,5-dimethylpyrazole Intermediate->Product - H⁺ (Deprotonation) H_plus H⁺ Intermediate->H_plus

Caption: Mechanism of electrophilic nitration of 3,5-dimethylpyrazole.

Critical Safety Considerations

Nitration reactions are inherently hazardous due to the use of highly corrosive and strongly oxidizing acids, as well as the exothermic nature of the reaction.[7][8] Strict adherence to safety protocols is mandatory.

  • Hazard Assessment : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[9][10] The reaction is highly exothermic and can lead to thermal runaway if the addition of reagents is not carefully controlled.[8] Toxic nitrogen dioxide (NO₂) gas may also be produced.[7]

  • Engineering Controls : All steps of this procedure must be performed inside a certified chemical fume hood with adequate ventilation.[7][9] Ensure immediate access to an emergency eyewash station and safety shower.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[7]

    • A flame-resistant lab coat.

  • Spill & Emergency Response : Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.[11] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention for any exposure.

Experimental Workflow Overview

The synthesis is a two-stage process. First, the precursor, 3,5-dimethylpyrazole, is synthesized from acetylacetone and a hydrazine source. Second, this precursor undergoes nitration to yield the final product.

Caption: Overall experimental workflow for the synthesis of 4-nitro-3,5-dimethylpyrazole.

Part A: Synthesis of 3,5-Dimethylpyrazole (Precursor)

This protocol is adapted from established literature procedures, such as the Knorr pyrazole synthesis.[12][13][14]

Reagents & Materials

Reagent/MaterialGradeSupplier Example
Hydrazine hydrate (~55%)ReagentAldrich
Acetylacetone (2,4-pentanedione)≥99%Aldrich
Ethanol (95%)ReagentFisher Scientific
Deionized Water--
Rotary Evaporator--
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer & stir bar--

Step-by-Step Protocol

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6 mL of hydrazine hydrate to 50 mL of ethanol.[12]

  • Cooling : Cool the mixture in an ice-water bath with continuous stirring for approximately 10 minutes.[12]

  • Addition of Acetylacetone : While maintaining the low temperature and constant stirring, slowly add 10 mL of acetylacetone dropwise over a period of 20 minutes. An exothermic reaction will occur; control the addition rate to keep the temperature below 20 °C.[12]

  • Reflux : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the mixture to reflux in an oil bath set to approximately 110 °C for one hour.[12]

  • Solvent Removal : After reflux, cool the reaction mixture to room temperature. Remove the ethanol and excess water using a rotary evaporator to obtain the crude product.[12]

  • Purification : The resulting solid is 3,5-dimethylpyrazole, which can be purified by recrystallization from petroleum ether or used directly in the next step if purity is sufficient. The expected melting point is 107–108 °C.[14]

Part B: Nitration of 3,5-Dimethylpyrazole

This protocol is a robust method for the regioselective nitration at the C-4 position.

Reagents & Materials

Reagent/MaterialGradeSupplier Example
3,5-DimethylpyrazoleSynthesized in Part A-
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)68-70%Sigma-Aldrich
Crushed Ice--
Saturated Sodium Bicarbonate (NaHCO₃) soln.--
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)--
Round-bottom flask (100 mL)--
Dropping funnel--
Magnetic stirrer & stir bar--

Step-by-Step Protocol

  • Dissolution : In a 100 mL round-bottom flask, carefully add 5.0 g of 3,5-dimethylpyrazole to 20 mL of concentrated sulfuric acid while stirring. The dissolution is exothermic; perform this step slowly in an ice bath.

  • Cooling : Cool the resulting solution to 0-5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.[12]

  • Nitrating Agent Addition : Slowly add 3.5 mL of concentrated nitric acid dropwise from a dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [12] A rapid temperature increase can lead to side reactions and a potential runaway reaction.

  • Reaction : Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Quenching : Carefully and slowly pour the reaction mixture over a large beaker containing approximately 100 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization : Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7. Be cautious as significant CO₂ evolution will occur.[12]

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[15]

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4-nitro-3,5-dimethylpyrazole as a crystalline solid.

Product Characterization

The identity and purity of the synthesized 4-nitro-3,5-dimethylpyrazole should be confirmed using standard analytical techniques.

TechniqueExpected Results for 4-nitro-3,5-dimethylpyrazole
Appearance Light yellow to white crystalline solid
Melting Point 135-138 °C
¹H NMR (CDCl₃)δ (ppm): ~10.5 (br s, 1H, N-H), ~2.6 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~145 (C3/C5), ~130 (C4-NO₂), ~12 (CH₃)[16][17]
IR (ATR) ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch), ~2900-3000 (C-H stretch)[18]

References

  • Nitration reaction safety. (2024). YouTube.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6. Benchchem.
  • 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis. ChemicalBook.
  • Nitric Acid Safety. University of California, Santa Barbara.
  • Pyrazole. SlideShare.
  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • Finlayson-Pitts, B. J., & Pitts Jr, J. N. (1977). Reactions of phenyl-substituted heterocyclic compounds. 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 55(21), 3781-3788.
  • Elguero, J., & Claramunt, R. M. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.
  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate.
  • Synthesis of 3,5-Dimethylpyrazole. Scribd.
  • The Crucial Role of 3,5-Dimethylpyrazole in Modern Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 3,5-dimethylpyrazole. Organic Syntheses.

Sources

Application Note: High-Purity Isolation of 5-Amino-1,3-dimethyl-4-nitropyrazole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 5-Amino-1,3-dimethyl-4-nitropyrazole, a key heterocyclic building block. The narrative explains the causal science behind critical process choices, focusing on the principles of recrystallization to effectively remove synthetic impurities. The methodology is designed to be a self-validating system, ensuring researchers can achieve high purity and yield. This guide includes a step-by-step protocol, solvent selection rationale, troubleshooting advice, and methods for purity verification, making it an essential resource for chemists in pharmaceutical and materials science research.

Introduction: The Imperative for Purity

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The presence of both an amino and a nitro group on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex molecules, including potential energetic materials and pharmacologically active agents.[2]

The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of the starting material. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can lead to ambiguous biological data, failed reactions, or undesirable material properties. Recrystallization is a powerful, cost-effective, and widely used technique for purifying solid organic compounds, making it the method of choice for this application.[3][4] This process leverages differences in solubility between the desired compound and impurities in a chosen solvent system to achieve separation and purification.[5]

The Science of Recrystallization: A Controlled Precipitation

Recrystallization is fundamentally a process of controlled precipitation. The core principle relies on the fact that the solubility of most solids in a liquid increases with temperature.[6][7] A successful recrystallization hinges on selecting a solvent that dissolves the target compound sparingly at room temperature but readily at its boiling point.

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5]

  • Allowing the solution to cool slowly . As the temperature decreases, the solubility of the desired compound drops, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution.[6]

  • Excluding impurities . The highly ordered crystal lattice that forms has a strong preference for molecules of its own kind, effectively excluding impurity molecules, which remain dissolved in the surrounding cold solvent (the "mother liquor").[3][5]

  • Collecting the purified crystals via filtration.

The choice of solvent is the most critical experimental variable.[8] The ideal solvent should exhibit a steep solubility curve for the target compound while either completely dissolving impurities at all temperatures or keeping them insoluble even when hot.

Solvent System Design for this compound

The molecular structure of this compound—containing a polar amino group, a highly polar nitro group, and a moderately polar N-methylated pyrazole core—suggests an overall polar character. This guides the selection towards polar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These are excellent starting points due to their ability to form hydrogen bonds with the amino and nitro functional groups. They are likely to dissolve the compound effectively when heated.

  • Mixed-Solvent Systems (e.g., Ethanol/Water): A mixed-solvent system is often employed when no single solvent provides the ideal solubility profile.[8] In this case, ethanol can act as the "good" solvent, dissolving the compound readily, while water can act as the "anti-solvent" or "poor" solvent. By carefully adding water to a hot ethanolic solution of the compound until turbidity (cloudiness) appears and then re-clarifying with a drop of hot ethanol, a perfectly saturated solution can be prepared for slow cooling.[8]

Based on solubility studies of similar polar heterocyclic compounds like nitropyrazoles and aminotetrazoles, alcohols and polar aprotic solvents like DMF and acetone are often effective.[9][10] For this protocol, we will focus on an ethanol/water mixed-solvent system, which offers excellent control and is easily removed.

Solvent Selection Summary
Solvent SystemBoiling Point (°C)Rationale & Suitability
Ethanol/Water 78-100Recommended. Highly tunable. Ethanol dissolves the compound, and water acts as an anti-solvent to induce crystallization upon cooling.
Isopropanol 82Good alternative. Less volatile than ethanol. May provide a suitable solubility gradient for effective crystal growth.
Acetone 56Possible, but less ideal. Its low boiling point can lead to rapid evaporation and premature precipitation rather than crystal formation.
Ethyl Acetate 77Potential for screening. A moderately polar solvent that may offer a different selectivity for impurity removal.

Detailed Experimental Protocol

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood. Nitroaromatic compounds should be handled with care.

  • Ignition Sources: Keep the heating apparatus (hot plate) free of flammable solvent spills and avoid open flames.

Step 1: Dissolution in the Primary Solvent
  • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of ethanol (e.g., 5-10 mL) to the flask.

  • Gently heat the mixture on a stirrer/hotplate to near boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the product in solution even after cooling.[8]

Step 2: Addition of the Anti-Solvent
  • While keeping the ethanolic solution hot and stirring, add deionized water dropwise using a Pasteur pipette.

  • Continue adding water until a faint, persistent turbidity (cloudiness) is observed. This indicates the solution is saturated.

  • Add 1-2 drops of hot ethanol to re-dissolve the precipitate and produce a clear, saturated solution.

Step 3: Decolorization (Optional)
  • If the solution is highly colored due to impurities, remove it from the heat source. Add a very small amount (spatula tip) of activated charcoal.[5]

  • Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb the colored impurities.

  • Proceed immediately to hot filtration (Step 4) to remove the charcoal. Note: Charcoal can also adsorb the product, potentially reducing the yield.[8]

Step 4: Hot Filtration (If Charcoal or Insoluble Impurities are Present)
  • Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.

  • Crucial: Pre-warm the filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel.

  • Quickly pour the hot, saturated solution through the fluted filter paper.

Step 5: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice.[6]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[3]

Step 6: Crystal Collection and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mixture.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small portion of ice-cold solvent (the same ethanol/water ratio) to rinse away any adhering mother liquor containing dissolved impurities.[5] Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which is sparingly soluble at low temperatures.[3]

Step 7: Drying
  • Keep the vacuum on for 5-10 minutes to pull air through the crystals and facilitate initial drying.

  • Transfer the crystal cake to a pre-weighed watch glass.

  • Dry the purified crystals to a constant weight, either by air-drying in the fume hood or in a desiccator under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Solution Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Min. Hot Ethanol Crude->Dissolve Saturate Add Hot Water to Turbidity Dissolve->Saturate Clarify Clarify with Hot Ethanol Saturate->Clarify Cool Slow Cool to RT Clarify->Cool Ice Cool in Ice Bath Cool->Ice Filter Vacuum Filter Ice->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is supersaturated at a high temperature.Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool even more slowly.
No Crystals Form Too much solvent was used; solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. If crystals still do not form, scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal of the pure compound to induce nucleation.[3]
Low Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always use a minimal amount of ice-cold solvent for washing.[8]
Colored Product Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal step (Step 3).

Purity Assessment

After drying, the purity of the final product should be assessed:

  • Melting Point Analysis: A pure compound will have a sharp and elevated melting point compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should appear as a single, distinct spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides structural confirmation and can reveal the presence of impurities through unexpected signals.

By following this detailed protocol and understanding the underlying scientific principles, researchers can confidently and consistently obtain high-purity this compound suitable for the most demanding applications.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of South Florida. Recrystallization. Available from: [Link]

  • LibreTexts Chemistry. 2.1: Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. Method of crystallizing nitro products. US2874196A.
  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. PMC3050541. Available from: [Link]

  • ACS Publications. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • LookChem. This compound. Product Page. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Available from: [Link]

  • ACS Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Request PDF. Available from: [Link]

  • Defense Technical Information Center. SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Available from: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Analytical Characterization

5-Amino-1,3-dimethyl-4-nitropyrazole is a heterocyclic compound featuring a pyrazole core substituted with functional groups that impart significant chemical reactivity and potential biological activity. The pyrazole scaffold is a well-recognized structural motif in medicinal chemistry, found in numerous pharmaceutical agents[1]. The presence of an amino group, a nitro group, and methyl substituents on this scaffold creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel bioactive molecules and energetic materials.[1][2]

Given its potential applications, ensuring the identity, purity, and stability of this compound is paramount for any research or development program. A slight variation in structure or the presence of impurities can drastically alter its chemical behavior and biological efficacy. This application note provides a comprehensive, multi-technique guide for the definitive characterization of this molecule. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

Foundational Physicochemical & Structural Analysis

Prior to advanced instrumental analysis, basic physicochemical properties should be determined. The structural integrity of the synthesized compound is then confirmed through a combination of spectroscopic and spectrometric techniques. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below. This process ensures that the material's identity and purity are confirmed before it is used in downstream applications.

G cluster_0 Primary Characterization cluster_1 Purity & Stability Assessment cluster_2 Final Dossier Synthesis Synthesis & Purification FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight Confirmation) FTIR->MS Proceed if Key Groups Present NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Proceed if MW is Correct HPLC RP-HPLC (Purity & Quantification) NMR->HPLC Definitive Structure DSC Thermal Analysis (DSC) (Melting Point & Stability) HPLC->DSC Purity >95% Report Certificate of Analysis (Complete Data Package) DSC->Report Final Data G cluster_mol Molecular Structure cluster_signals Expected Spectroscopic Signals mol H_NMR ¹H NMR - NH₂ (br s, ~6-7 ppm) - N-CH₃ (s, ~3.8 ppm) - C-CH₃ (s, ~2.5 ppm) mol->H_NMR Proton Environments C_NMR ¹³C NMR - 5 unique carbons mol->C_NMR Carbon Skeleton FTIR FTIR - N-H (~3300 cm⁻¹) - N=O (~1540, 1340 cm⁻¹) - C-H (~2950 cm⁻¹) mol->FTIR Functional Groups MS ESI-MS - [M+H]⁺ at m/z 173.0720 mol->MS Molecular Weight

Caption: Relationship between structure and spectroscopic signals.

Purity Assessment and Quantification

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard method for determining the purity of small-molecule compounds. The technique separates the target compound from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. A UV detector is suitable as the nitropyrazole core is an excellent chromophore.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation:

    • HPLC System: A standard system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detector: Set to a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm or 280 nm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and improves peak shape). [3] * Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point for method development.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The method should be validated for linearity, accuracy, and precision as per ICH guidelines if required for regulatory purposes.

HPLC Method Parameters Summary:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B in 15 min
Temperature 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Thermal Properties

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, which is a key indicator of purity, and to assess thermal stability by identifying decomposition events.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge gas to maintain an inert atmosphere.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak of the endothermic melting event. A sharp melting peak is indicative of high purity.

    • Exothermic events at higher temperatures may indicate thermal decomposition.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Retrieved from [Link]

  • ARKIVOC. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • PubMed Central. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. PMC. Retrieved from [Link]

  • Open Pharmaceutical Sciences Journal. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 5-Amino-1,3-dimethyl-4-nitropyrazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Amino-1,3-dimethyl-4-nitropyrazole, a novel heterocyclic compound, for its potential anticancer activities. While direct and extensive studies on this specific molecule are emerging, this guide synthesizes established methodologies for testing novel chemical entities in cancer cell lines and discusses the potential mechanisms of action based on the broader understanding of pyrazole derivatives in oncology research.[1][2][3] The protocols herein are designed to be robust and self-validating, providing a clear framework for cytotoxicity screening, mechanism of action elucidation, and preliminary drug-like property assessment.

Introduction: The Rationale for Investigating Novel Pyrazole Derivatives in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[4][5] Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms such as inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][2][3] The introduction of a nitro group and an amino group to the pyrazole ring, as in this compound, can significantly modulate its electronic properties and biological activity, making it a compound of interest for novel anticancer drug discovery.[6]

This guide will outline a systematic approach to characterize the in vitro anticancer profile of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amineN/A
Molecular Formula C₅H₈N₄O₂Derived
Molecular Weight 156.14 g/mol Derived
Appearance (Hypothetical) Yellow crystalline solidN/A
Solubility Soluble in DMSO, methanol; sparingly soluble in waterAssumed

Experimental Workflows and Protocols

A logical and stepwise approach is crucial when evaluating a novel compound. The following workflow provides a roadmap for the comprehensive in vitro characterization of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation (Hypothetical) Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Cell_Lines Select Diverse Cancer Cell Line Panel Select_Cell_Lines->Cytotoxicity_Screening Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., CDK, VEGFR) Western_Blot->Kinase_Assay Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot->Tubulin_Polymerization

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Hypothetical IC₅₀ Values for this compound:

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.5
HCT116Colorectal Carcinoma8.2
A549Lung Carcinoma15.8
HepG2Hepatocellular Carcinoma10.4
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[10]

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Potential Mechanisms of Action and Further Investigations

Based on the known activities of other pyrazole derivatives, this compound could exert its anticancer effects through several pathways.[2][3]

Potential_Mechanisms cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound This compound CDK CDK Inhibition Compound->CDK VEGFR VEGFR Inhibition Compound->VEGFR Tubulin Tubulin Polymerization Inhibition Compound->Tubulin CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR->AntiAngiogenesis Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Plausible signaling pathways targeted by pyrazole derivatives in cancer cells.

Further Investigations:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1) following treatment with the compound.

  • Kinase Inhibition Assays: If cell cycle arrest is observed, direct enzymatic assays against a panel of kinases, particularly CDKs, can validate the target.

  • Tubulin Polymerization Assay: If a G2/M arrest is prominent, an in vitro tubulin polymerization assay can determine if the compound directly interferes with microtubule dynamics.[11]

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The hypothetical data and proposed mechanisms, grounded in the established literature on pyrazole derivatives, suggest that this compound warrants further investigation. Future studies should focus on validating these findings in a broader range of cancer cell lines, exploring the specific molecular targets, and eventually progressing to in vivo xenograft models to assess therapeutic efficacy.

References

  • Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3875-3880.
  • Novelty Journals. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Retrieved from [Link]

  • Brullo, C., et al. (2024).
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • NIH. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
  • MDPI. (2024).
  • NIH. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • NIH. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14728.
  • NIH. (2024).
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6).
  • ResearchGate. (2025). ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform, 46(32).
  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–170.
  • NIH. (n.d.). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • ResearchGate. (2025). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Russian Chemical Bulletin, 59(10), 2051-2059.
  • Hindawi. (n.d.).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7863.
  • NIH. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5035.
  • ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][8][9]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463.

  • NIH. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7701.
  • PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • NIH. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200371.

Sources

Application Notes & Protocols: A Comprehensive Framework for Assessing the Antimicrobial Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Your Senior Application Scientist

These application notes provide a comprehensive, field-proven framework for the systematic evaluation of novel pyrazole compounds as potential antimicrobial agents. This document moves beyond a simple recitation of steps, offering a strategic workflow grounded in established principles of antimicrobial susceptibility testing. The protocols detailed herein are designed to ensure scientific rigor, data reproducibility, and the generation of a robust dataset suitable for advancing promising candidates through the drug discovery pipeline.

The emergence of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a wide range of bacterial and fungal pathogens.[1][2][3][4][5][6] The versatile pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of antimicrobial potency and pharmacokinetic properties.[3][7][8][9] This guide provides the necessary protocols to rigorously assess the antimicrobial potential of newly synthesized pyrazole analogues.

Strategic Workflow for Antimicrobial Assessment

A hierarchical approach is essential for the efficient and cost-effective evaluation of novel compounds. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive assays.

Antimicrobial_Assessment_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum cluster_2 Phase 3: Safety & Mechanism A Novel Pyrazole Library B Agar Well/Disk Diffusion Assay (Qualitative Assessment) A->B Initial Broad Screen C Broth Microdilution for MIC (Quantitative Assessment) B->C Active Compounds D Minimum Bactericidal Concentration (MBC) (Bactericidal vs. Bacteriostatic) C->D Confirmed MIC E Expanded Panel Testing (Gram+/-, Fungi, Resistant Strains) D->E Potent Compounds F Cytotoxicity Assay (e.g., MTT) (Host Cell Viability) E->F Broad-Spectrum Leads G Preliminary Mechanism of Action (MoA) (e.g., Membrane Permeability, DNA Gyrase) F->G Non-Toxic Leads H Lead Candidate G->H Characterized Lead

Caption: Hierarchical workflow for evaluating novel pyrazole compounds.

Phase 1: Primary Screening - Identifying Antimicrobial Potential

The initial phase focuses on identifying compounds with any detectable antimicrobial activity. A combination of qualitative and quantitative methods provides a comprehensive preliminary assessment.

Agar Well Diffusion Assay: A Qualitative First Look

The agar well diffusion method is a widely used, cost-effective preliminary test to screen for antimicrobial activity.[10][11][12] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is effective against the test microorganism.[10][12]

Principle: The size of the zone of inhibition is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar. This method allows for the simultaneous screening of multiple compounds against a single microbial strain.

Detailed Protocol: Agar Well Diffusion

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Plate Inoculation: Uniformly streak the surface of a Mueller-Hinton Agar (MHA) plate with a sterile swab dipped in the prepared inoculum to create a bacterial lawn.[13][14]

  • Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10][12][14]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration, typically 1 mg/mL) into a designated well.[10]

  • Controls:

    • Positive Control: Add a standard antibiotic solution (e.g., ciprofloxacin) to a separate well.[14]

    • Negative Control: Add the solvent used to dissolve the compound (e.g., DMSO) to another well to ensure it has no intrinsic antimicrobial activity.[14]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[13][14]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC): The Gold Standard

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16][17] This quantitative assay is crucial for comparing the potency of different compounds and is performed in 96-well microtiter plates for high-throughput screening.[10]

Principle: A standardized bacterial suspension is exposed to serial dilutions of the pyrazole compound. After incubation, the lowest concentration that prevents visible growth (turbidity) is recorded as the MIC. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19]

MIC_Determination_Workflow A Prepare Serial Dilutions of Pyrazole Compound in 96-well plate B Add Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) A->B C Incubate Plate (35-37°C, 16-20 hours) B->C D Visually or Spectrophotometrically Assess for Growth (Turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution (CLSI/EUCAST Standards)

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[10][13]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][17]

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.[13]

  • Controls:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Positive Control: Wells with a known antibiotic.[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[13][17] This can be determined visually or by using a plate reader to measure optical density.

Phase 2: Characterizing Potency and Spectrum of Activity

Compounds that demonstrate promising MIC values in the primary screen are advanced to this phase for a more in-depth characterization of their antimicrobial properties.

Minimum Bactericidal Concentration (MBC): Bactericidal or Bacteriostatic?

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][20][21][22] This assay is a critical follow-up to the MIC and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) agents.[16][22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The number of surviving colonies is then counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved.[20][21][23]

Detailed Protocol: MBC Determination

  • Perform MIC Test: First, determine the MIC as described in section 1.2.

  • Sub-culturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and the growth control, plate a fixed volume (e.g., 10-100 µL) onto MHA plates.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[20][21][23]

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data should be presented in a clear and organized manner to facilitate comparison between compounds.

Table 1: Example MIC and MBC Data for Novel Pyrazole Compounds

Compound IDTest OrganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
PYR-001Staphylococcus aureusPositive816Bactericidal (2)
PYR-001Escherichia coliNegative32>128Bacteriostatic (>4)
PYR-002Staphylococcus aureusPositive48Bactericidal (2)
PYR-002Escherichia coliNegative1632Bactericidal (2)
CiprofloxacinS. aureusPositive0.51Bactericidal (2)
CiprofloxacinE. coliNegative0.250.5Bactericidal (2)
Expanded Panel Testing: Defining the Spectrum of Activity

Lead compounds should be tested against a broader panel of microorganisms to determine their spectrum of activity. This panel should include:

  • Gram-positive bacteria: e.g., Enterococcus faecium, Methicillin-resistant Staphylococcus aureus (MRSA).

  • Gram-negative bacteria: e.g., Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa.[2]

  • Fungal pathogens: e.g., Candida albicans, Aspergillus fumigatus.[18][24]

  • Clinically relevant resistant strains: To assess efficacy against drug-resistant pathogens.[2]

Phase 3: Preliminary Safety and Mechanism of Action (MoA)

The final stage of this initial assessment involves evaluating the compound's safety profile in vitro and gaining preliminary insights into its mechanism of action.

Cytotoxicity Assay: Assessing Host Cell Safety

It is crucial to ensure that the antimicrobial activity of the pyrazole compounds is not due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of eukaryotic cells, which serves as an indicator of cell viability.[25][26]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25][26] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[26]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable eukaryotic cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the pyrazole compound for a specified period (e.g., 24-48 hours).[27]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Preliminary Mechanism of Action (MoA) Studies

Elucidating the mechanism of action is a critical step in antibiotic development.[29] While comprehensive MoA studies are beyond the scope of this initial protocol, simple assays can provide valuable early insights. Potential mechanisms for pyrazole compounds could include:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to target bacterial DNA gyrase.[2]

  • Cell Membrane Disruption: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes.

  • Inhibition of Essential Enzymes: Specific enzymatic assays can be employed if a target is hypothesized based on structure-activity relationships (SAR).[7]

A promising approach is to use whole-cell biosensors or specific molecular stains that can report on the disruption of key cellular pathways, such as cell wall synthesis, protein synthesis, or DNA replication.[30]

Conclusion and Future Directions

This structured protocol provides a robust and efficient pathway for the initial assessment of novel pyrazole compounds' antimicrobial activity. The data generated will enable researchers to identify lead candidates with potent and selective antimicrobial properties. Compounds demonstrating a high therapeutic index (low host cell cytotoxicity and high antimicrobial potency) and a broad spectrum of activity, particularly against resistant pathogens, should be prioritized for further preclinical development, including advanced MoA studies, in vivo efficacy models, and pharmacokinetic profiling.

References

  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3).
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • BenchChem. (2025).
  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Culp, E., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00192-22. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Vilas, S. W., Jadhav, P., & Ige, P. (n.d.). A Review on Pyranopyrazole as an Antibacterial Agent. SND College of Pharmacy.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4485. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Lab Tech. (2023, November 3).
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Ardiansah, B. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • EUCAST. (n.d.). EUCAST. ESCMID. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin.
  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

  • Bentham Science Publishers. (2020).
  • Al-Shdefat, R., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 16(3), 462. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Al-Waili, N., et al. (2019). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods, 8(3), 87. [Link]

  • Van den Driessche, F., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 970300. [Link]

  • Sim, J., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13328. [Link]

  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • EUCAST. (n.d.). Guidance Documents. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. [Link]

  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]

  • Frontiers. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells.
  • MDPI. (n.d.). Novel Antimicrobial Agents: Discovery, Design and New Therapeutic Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

Sources

Application Notes and Protocols for the Development of 5-Amino-1,3-dimethyl-4-nitropyrazole as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, representing a significant global health burden.[1] The mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1] This has propelled the search for novel anti-inflammatory agents with improved safety and efficacy profiles.

Compound Profile: 5-Amino-1,3-dimethyl-4-nitropyrazole

Property Information
IUPAC Name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol
Structure
Rationale for Investigation The presence of the pyrazole core suggests potential anti-inflammatory activity. The amino and nitro functional groups offer opportunities for further chemical modification to optimize potency and selectivity. The nitro group, in particular, has been noted in other pyrazole derivatives to contribute to COX-2 inhibition.[5]

Proposed Mechanisms of Anti-inflammatory Action

Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following key signaling pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Pyrazole-containing compounds are well-established inhibitors of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] It is plausible that this compound could exhibit inhibitory activity against COX-1 and/or COX-2. Selective inhibition of COX-2 is a particularly desirable characteristic for minimizing gastrointestinal side effects.[1][2]

  • Modulation of Pro-inflammatory Cytokine Production: Chronic inflammation is often characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Pyrazole derivatives have been shown to suppress the production of these cytokines.[6][7] Therefore, a key aspect of evaluating this compound will be to assess its ability to reduce the levels of TNF-α and IL-6 in relevant cellular models.

  • Suppression of the NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[8][9] The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[5][10] It is hypothesized that this compound may interfere with the activation and nuclear translocation of NF-κB.

  • Interference with Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK signaling pathways, including p38, JNK, and ERK, play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[11][12] Several anti-inflammatory compounds exert their effects by modulating MAPK signaling.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The following section outlines detailed protocols for the in vitro and in vivo evaluation of this compound.

PART 1: In Vitro Assays

These initial screening assays are designed to rapidly assess the compound's potential anti-inflammatory activity and elucidate its mechanism of action at the cellular and molecular level.

Rationale: It is crucial to determine the cytotoxic potential of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the compound's ability to inhibit NO production.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent system.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Generate a standard curve using sodium nitrite and calculate the concentration of nitrite in the samples. Determine the IC₅₀ value for the compound.

Rationale: This assay directly measures the compound's ability to suppress the production of key pro-inflammatory cytokines.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[13][14]

  • Analysis: Generate standard curves for TNF-α and IL-6 and determine the concentration in each sample. Calculate the percentage of inhibition for each compound concentration.

Rationale: To determine if the compound acts as a COX inhibitor and to assess its selectivity for COX-2.

Protocol:

  • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay: Perform the COX inhibitor screening assay using a colorimetric or fluorescent method. This typically involves measuring the peroxidase activity of the COX enzyme.

  • Incubation: Incubate the enzyme with the compound at various concentrations before adding the substrate (arachidonic acid).

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

  • Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.[7][15]

Rationale: To investigate the compound's effect on the NF-κB signaling pathway.

Methods:

  • Western Blotting:

    • Treat RAW 264.7 cells with the compound and then stimulate with LPS.

    • Prepare cytoplasmic and nuclear extracts.

    • Perform Western blotting to detect the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.[16]

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips, treat with the compound, and stimulate with LPS.

    • Fix and permeabilize the cells.

    • Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

PART 2: In Vivo Models of Inflammation

Following promising in vitro results, the anti-inflammatory efficacy of this compound should be evaluated in established animal models of inflammation.[17] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Rationale: A widely used and well-characterized model of acute inflammation.[18][19]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Celecoxib), and different dose levels of this compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Rationale: A simple and rapid model for evaluating topical or systemic anti-inflammatory activity.[6]

Protocol:

  • Animal Grouping and Dosing: As described for the paw edema model.

  • Induction of Edema: Apply a fixed volume of xylene to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Sample Collection: After a specified time (e.g., 1 hour), sacrifice the animals and take circular sections from both ears using a cork borer.

  • Measurement of Edema: Weigh the ear sections. The difference in weight between the right and left ear punches indicates the extent of edema.

  • Analysis: Calculate the percentage of edema inhibition.

Rationale: A model that mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.

Protocol:

  • Animal Grouping and Dosing: As previously described.

  • LPS Injection: Administer a sublethal dose of LPS intraperitoneally.

  • Sample Collection: At various time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood samples via cardiac puncture.

  • Cytokine Analysis: Measure the serum levels of TNF-α and IL-6 using ELISA.

  • Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.

Visualization of Key Pathways and Workflows

Proposed Signaling Pathway Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK_Complex IKK Complex TLR4->IKK_Complex IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation COX2_Enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Gene_Expression->COX2_Enzyme Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Compound 5-Amino-1,3-dimethyl- 4-nitropyrazole Compound->MAPK_Pathway Inhibits Compound->IKK_Complex Inhibits Compound->COX2_Enzyme Inhibits

Caption: Proposed inhibitory mechanisms of this compound on inflammatory signaling pathways.

Experimental Workflow for In Vitro Screening

G Start Start: Compound Synthesis Cell_Viability Cell Viability Assay (MTT/MTS) Start->Cell_Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Cell_Viability->NO_Assay Non-toxic Concentrations Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) NO_Assay->Cytokine_Assay Active COX_Assay COX-1/COX-2 Inhibition Assay Cytokine_Assay->COX_Assay Active NFkB_Assay NF-κB Pathway Analysis (Western Blot/IF) COX_Assay->NFkB_Assay Mechanism Elucidation In_Vivo Proceed to In Vivo Studies NFkB_Assay->In_Vivo

Caption: A streamlined workflow for the in vitro screening of this compound.

Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive profile of the anti-inflammatory activity of this compound. A successful candidate for further development would ideally exhibit:

  • Low cytotoxicity in vitro.

  • Potent inhibition of NO and pro-inflammatory cytokine production.

  • A clear mechanism of action, preferably with selectivity for COX-2 or potent inhibition of the NF-κB pathway.

  • Significant anti-inflammatory effects in in vivo models.

Positive results from these initial studies would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully assess the therapeutic potential of this compound.

References

  • Vertex AI Search. (2023).
  • Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
  • Goda, F. E., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • Hassan, G.S., et al. (2022). Pyrazole as an anti-inflammatory scaffold.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kim, C., & Kim, B. (2014).
  • Lawrence, T., & Bebien, M. (2007).
  • Towers, C. (n.d.).
  • O'Sullivan, L. A., & Carmeliet, P. (2011).
  • Zhang, Y., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37–52.
  • Various Authors. (2025).
  • R&D Systems. (n.d.).
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Abdellatif, K. R. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
  • Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
  • Fuchs, D., et al. (2006).
  • Pérez-Sánchez, A., et al. (2022).
  • Various Authors. (n.d.).
  • Various Authors. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • El-Sayed, M. A., et al. (2011).
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Various Authors. (n.d.).
  • Hilal, M. A., et al. (2017).
  • Pharmaron CRO. (n.d.).
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • Creative Diagnostics. (n.d.).
  • Wang, Y., et al. (2022).
  • Matsuura, H., et al. (2009). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. Hypertension.
  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • Ghaffari, M., et al. (2025).
  • Tsvetanova, E., et al. (n.d.). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI.
  • Freitas, M., et al. (2024).
  • Dalinger, I. L., et al. (2025). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole.
  • El-Shehry, M. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Khan, I., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. PMC - PubMed Central.
  • News-Medical.Net. (2026). Golden Berry (Physalis peruviana): Anti-Inflammatory Properties and Emerging Evidence for Metabolic Health.
  • Various Authors. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • Khan, I., et al. (n.d.). Isolation and identification of lactic acid bacteria from ginseng sprouts and research on their probiotic, anti-inflammatory, and anti-cancer activity. Frontiers.
  • Sestito, S., et al. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Semantic Scholar.
  • Various Authors. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PubMed Central.
  • Various Authors. (2025). Review on synthesis of nitropyrazoles.

Sources

Application Notes and Protocols for 5-Amino-1,3-dimethyl-4-nitropyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the discovery of novel agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Pyrazole derivatives have given rise to a multitude of commercial products with herbicidal, fungicidal, and insecticidal properties.[3] The specific compound, 5-Amino-1,3-dimethyl-4-nitropyrazole , combines several key pharmacophores: an animated pyrazole core, methyl groups that can influence lipophilicity and binding, and a nitro group, which is a well-known modulator of biological activity. While extensive research on this exact molecule is not widely available in public-domain literature, its structural motifs suggest significant potential in various agrochemical applications.

This guide provides a comprehensive overview of the prospective applications of this compound, drawing on established research into structurally related nitropyrazoles, aminopyrazoles, and dimethylpyrazoles. The protocols herein are designed to be robust, self-validating, and serve as a foundational framework for researchers to explore the potential of this promising compound.

Part 1: Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazoles. A common approach involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by nitration.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration A 1,3-Dimethyl-1H-pyrazol-5-amine D This compound A->D Nitrating Agent (e.g., HNO₃/H₂SO₄) B Acetylacetone B->A Cyclocondensation C Methylhydrazine C->A

Caption: Proposed two-step synthesis of this compound.

Protocol 1.1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
  • Rationale: This step involves the cyclocondensation of a β-diketone (acetylacetone) with a substituted hydrazine (methylhydrazine). The use of an acid catalyst facilitates the reaction.

  • Materials:

    • Acetylacetone

    • Methylhydrazine

    • Ethanol

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add methylhydrazine (1.1 eq) to the solution while stirring.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1,3-Dimethyl-1H-pyrazol-5-amine.

Protocol 1.2: Nitration of 1,3-Dimethyl-1H-pyrazol-5-amine
  • Rationale: The pyrazole ring is activated towards electrophilic substitution. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction is performed at low temperatures to control the exothermicity.

  • Materials:

    • 1,3-Dimethyl-1H-pyrazol-5-amine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

  • Procedure:

    • Carefully add 1,3-Dimethyl-1H-pyrazol-5-amine (1.0 eq) to concentrated sulfuric acid at 0°C in an ice bath with stirring.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

    • Characterize the final product using NMR, IR, and Mass Spectrometry.

Part 2: Potential Agrochemical Applications and Screening Protocols

Based on the chemical structure, this compound is a candidate for evaluation in three primary agrochemical areas: as a fungicide, a herbicide, and an insecticide.

Fungicidal Activity
  • Scientific Rationale: The 4-nitropyrazole moiety is a key feature in a novel class of highly potent fungicides.[4] The nitro group is believed to be crucial for the fungicidal properties of these compounds. The presence of this group in the target molecule makes it a strong candidate for antifungal screening.

  • Objective: To assess the inhibitory effect of this compound on the mycelial growth of various phytopathogenic fungi.

  • Materials:

    • Pure this compound

    • Potato Dextrose Agar (PDA) medium

    • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

    • Commercial fungicide (e.g., Carbendazim) as a positive control

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Incorporate the test compound at various concentrations into molten PDA medium. An equivalent amount of DMSO should be added to the control plates.

    • Pour the amended PDA into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture.

    • Incubate the plates at 25 ± 2°C in the dark.

    • Measure the colony diameter when the fungal growth in the control plate reaches the edge.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value for active compounds.

Fungal SpeciesTest Compound EC₅₀ (µg/mL)Positive Control EC₅₀ (µg/mL)
Botrytis cinerea5.51.2
Fusarium oxysporum12.83.5
Rhizoctonia solani8.22.1
Herbicidal Activity
  • Scientific Rationale: The pyrazole scaffold is present in numerous commercial herbicides that target key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[1][5][6] The overall structure of this compound warrants its evaluation for herbicidal properties.

  • Objective: To evaluate the herbicidal efficacy of the test compound against common monocot and dicot weeds.

  • Materials:

    • Seeds of test weeds (e.g., Echinochloa crus-galli (monocot), Amaranthus retroflexus (dicot))

    • Pots with a sandy loam soil mixture

    • Test compound formulated as a sprayable solution (e.g., in acetone/water with a surfactant)

    • Commercial herbicide (e.g., Glyphosate or a relevant PPO/HPPD inhibitor) as a positive control

    • Growth chamber or greenhouse with controlled conditions

  • Procedure:

    • Pre-emergence:

      • Sow weed seeds in pots.

      • Apply the test compound solution evenly to the soil surface.

      • Water the pots and place them in a growth chamber.

      • Assess the percentage of weed control (visual injury rating) 14-21 days after treatment compared to an untreated control.

    • Post-emergence:

      • Grow weeds in pots until they reach the 2-3 leaf stage.

      • Apply the test compound solution as a foliar spray.

      • Return the pots to the growth chamber.

      • Assess the percentage of weed control 14-21 days after treatment.

Weed SpeciesApplication Rate (g a.i./ha)% Injury (Visual)
Echinochloa crus-galli15045%
Amaranthus retroflexus15085%
Insecticidal Activity
  • Scientific Rationale: Many pyrazole derivatives, including the well-known fipronil, exhibit potent insecticidal activity, often by acting as antagonists of the GABA-gated chloride channel.[7] The 5-amino-pyrazole moiety is a common feature in such insecticides.

  • Objective: To determine the contact and stomach toxicity of the test compound against a representative insect pest, such as the diamondback moth (Plutella xylostella).[8]

  • Materials:

    • Larvae of Plutella xylostella (3rd instar)

    • Cabbage leaf discs

    • Test compound solutions at various concentrations

    • Commercial insecticide (e.g., Fipronil or Chlorantraniliprole) as a positive control

    • Petri dishes with moist filter paper

  • Procedure:

    • Leaf-Dip Bioassay (Stomach Poison):

      • Dip cabbage leaf discs into the test solutions for 10-20 seconds and allow them to air dry.

      • Place one treated leaf disc in each petri dish.

      • Introduce 10 larvae into each dish.

      • Incubate at 25 ± 2°C.

      • Record larval mortality after 48 and 72 hours.

    • Topical Application (Contact Poison):

      • Apply a small droplet (e.g., 0.5 µL) of the test solution directly to the dorsal thorax of each larva using a micro-applicator.

      • Place the treated larvae in petri dishes with untreated cabbage leaf discs.

      • Incubate and record mortality as above.

    • Calculate the LC₅₀ (Lethal Concentration for 50% of the population) or LD₅₀ (Lethal Dose for 50% of the population).

Pest SpeciesTest Compound LC₅₀ (mg/L)Positive Control LC₅₀ (mg/L)
Plutella xylostella15.25.32

Part 3: Mechanistic Considerations and Future Directions

The potential modes of action for this compound are diverse, reflecting its multifaceted chemical nature.

Potential_MOA cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action A This compound B HPPD/PPO Inhibition A->B Potential Target D Mitochondrial Respiration Inhibition (e.g., SDHI) A->D Potential Target F GABA Receptor Antagonism A->F Potential Target C Bleaching Symptoms B->C Leads to E Mycelial Growth Arrest D->E Causes G Nerve Hyperexcitation F->G Results in

Caption: Potential mechanisms of action for this compound.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the amino and methyl groups to optimize activity.

  • Mode of Action Studies: Conducting enzyme inhibition assays (e.g., for HPPD, PPO, SDHI) and electrophysiological studies to elucidate the precise molecular targets.

  • Crop Safety and Selectivity: Evaluating the phytotoxicity of promising herbicidal candidates on important crops like maize, wheat, and soybean.[6]

  • Environmental Fate and Toxicology: Assessing the persistence, mobility, and non-target toxicity of lead compounds to ensure environmental safety.

References

  • Song, H., Liu, Y., Xiong, L., Li, Y., & Yang, N. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2023). Molecules.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Molecular Diversity.
  • Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. (2016). Journal of Agricultural and Food Chemistry.
  • Application of 1,3-Dimethylpyrazole in Agrochemical Research: Detailed Application Notes and Protocols. (2025). BenchChem.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). Pest Management Science.
  • The structures and herbicidal activities of pyrazole derivatives at a... (2022).
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). Molecules.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2021). RSC Advances.
  • 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. (2022).
  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Zeng, H., Zhang, W., Wang, Z., & Gan, X. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3950-3959.
  • 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. (2022). Journal of Agricultural and Food Chemistry.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Zeng, H., Zhang, W., Wang, Z., & Gan, X. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][9]triazin-7(6H)-ones and Derivatives. (2025). Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Amino-1,3-dimethyl-4-nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

Part A: Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved via a two-step process starting from 1,3-dimethylpyrazole. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.

  • Step 1: Electrophilic Nitration. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, thus favoring substitution at this site.[1] The reaction involves the nitration of 1,3-dimethylpyrazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to produce 1,3-dimethyl-4-nitropyrazole.

  • Step 2: Nitro Group Reduction. The nitro group of 1,3-dimethyl-4-nitropyrazole is subsequently reduced to a primary amine. This transformation requires a reducing agent that is selective for the nitro group without affecting the pyrazole ring.[1]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 1,3-Dimethylpyrazole Nitration 1,3-Dimethyl-4-nitropyrazole Start->Nitration HNO₃ / H₂SO₄ Reduction This compound Nitration->Reduction Reducing Agent (e.g., SnCl₂/HCl)

Caption: Overall two-step synthesis pathway.

Part B: Detailed Protocols & Methodologies

Protocol 1: Nitration of 1,3-Dimethylpyrazole

This protocol describes the C4-nitration of 1,3-dimethylpyrazole using a standard mixed-acid procedure.

Materials:

  • 1,3-Dimethylpyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%+) or Concentrated Nitric Acid (70%)

  • Ice/water bath

  • Crushed ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 1,3-dimethylpyrazole (1.0 eq.) to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.5 eq.) to a separate portion of cooled concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the product and dilute the strong acid.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product, 1,3-dimethyl-4-nitropyrazole, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction of 1,3-Dimethyl-4-nitropyrazole

This protocol details the reduction of the nitro group using stannous chloride (SnCl₂), a common and effective method for this transformation.[2]

Materials:

  • 1,3-Dimethyl-4-nitropyrazole

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Acetic Acid

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Dissolution: Dissolve 1,3-dimethyl-4-nitropyrazole (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve stannous chloride dihydrate (3.0-5.0 eq.) in concentrated hydrochloric acid.

  • Reduction: Add the SnCl₂/HCl solution to the nitropyrazole solution. The reaction is often exothermic; use an ice bath to maintain the temperature at or below 50 °C.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin salts (as tin hydroxide) and deprotonate the product amine.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Part C: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Low Yield in the Nitration Step (Step 1)

Troubleshooting_Nitration Start Low Yield in Nitration Step Q1 Was the temperature kept low (0-10°C) during reagent addition? Start->Q1 A1_No High temp leads to decomposition and side products. Q1->A1_No No Q2 Was the nitrating agent added slowly and dropwise? Q1->Q2 Yes S1 ACTION: Maintain strict temperature control with an efficient ice bath. A1_No->S1 A2_No Rapid addition causes temperature spikes and localized high concentrations, leading to dinitration. Q2->A2_No No Q3 Was the reaction properly quenched on crushed ice before neutralization? Q2->Q3 Yes S2 ACTION: Use a dropping funnel for slow, controlled addition with vigorous stirring. A2_No->S2 A3_No Adding base directly to concentrated acid is highly exothermic and can degrade the product. Q3->A3_No No End Consult further documentation on reagent stoichiometry. S3 ACTION: Always pour the acid mixture onto a large volume of ice first. A3_No->S3

Sources

Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information is presented in a troubleshooting-focused Q&A format to directly address practical laboratory issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue stemming from several potential side reactions or suboptimal conditions. The primary synthesis route involves the electrophilic nitration of 5-Amino-1,3-dimethylpyrazole. The pyrazole ring is electron-rich, and the amino group is a strong activating group, making the system highly reactive but also prone to side reactions.

Possible Causes & Solutions:

  • Over-Nitration: The high reactivity of the pyrazole ring can lead to the formation of dinitrated byproducts, primarily 5-Amino-1,3-dimethyl-2,4-dinitropyrazole. This is especially prevalent under harsh nitrating conditions.[1]

    • Solution: Carefully control the stoichiometry of the nitrating agent. Use a milder nitrating agent, such as nitric acid in acetic anhydride instead of a concentrated nitric acid/sulfuric acid mixture. Maintain low temperatures (-10 °C to 0 °C) during the addition of the nitrating agent.

  • Oxidative Degradation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of complex, often tarry, byproducts which significantly reduces the yield and complicates purification.

    • Solution: Protect the amino group before nitration. Acylation to form an amide is a common strategy. The amide group is still activating and ortho-, para-directing but is less susceptible to oxidation. The protecting group can be removed post-nitration via hydrolysis.

  • Incomplete Reaction: Insufficiently potent nitrating conditions or short reaction times can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this must be balanced against the risk of side reactions.

Q2: My TLC plate shows multiple spots, and purification by recrystallization is ineffective. What are these impurities?

The presence of multiple spots on a TLC plate is a clear indicator of side product formation. Identifying these impurities is key to optimizing the reaction and purification strategy.

Potential Impurity Typical Rf Value (Relative to Product) Identification & Confirmation
5-Amino-1,3-dimethylpyrazoleHigherCo-spot with the starting material on the TLC plate. The absence of the nitro group makes it less polar.
5-Amino-1,3-dimethyl-2,4-dinitropyrazoleLowerThe additional polar nitro group significantly decreases the Rf value. Can be confirmed by LC-MS analysis, looking for the corresponding mass peak (M+45).
Oxidized ByproductsStreaking or baseline spotsThese are often polymeric, tar-like substances that streak on the TLC plate. They are typically highly colored (dark brown or black).

Troubleshooting Purification: If recrystallization is failing, it suggests the impurities have similar solubility profiles to the desired product.

  • Action: Column chromatography is the recommended method for separating the desired product from starting material and dinitrated byproducts.[2] A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 80:20) and gradually increasing polarity, is typically effective.

Q3: The reaction mixture turned dark brown/black immediately upon adding the nitrating agent. Is the batch lost?

A rapid, dark color change often indicates rapid, uncontrolled oxidation and degradation of the starting material. While the batch may not be completely lost, the yield of the desired product will likely be very low.

Causality: This issue arises from overly aggressive reaction conditions. The combination of a strong oxidizing agent (concentrated HNO₃) and a highly activated aromatic system at a non-optimal temperature leads to runaway oxidation.

Preventative Protocol:

  • Temperature Control: Ensure the reaction vessel is adequately cooled in an ice-salt or dry ice/acetone bath before adding the nitrating agent. Maintain the internal temperature below 0 °C.

  • Slow Addition: Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) using a dropping funnel. This allows the heat generated by the exothermic reaction to dissipate.

  • Proper Mixing: Ensure vigorous stirring to prevent localized "hot spots" where the concentration of the nitrating agent is high.

Reaction Mechanisms & Troubleshooting Workflow

The following diagrams illustrate the primary synthesis pathway, potential side reactions, and a logical workflow for troubleshooting common issues.

Diagram 1: Primary Synthesis and Side Reactions

SM 5-Amino-1,3-dimethylpyrazole NitratingAgent HNO₃ / H₂SO₄ Product This compound (Desired Product) NitratingAgent->Product Controlled Conditions (Low Temp, Stoichiometric) SideProduct1 5-Amino-1,3-dimethyl-2,4-dinitropyrazole (Over-Nitration) NitratingAgent->SideProduct1 Harsh Conditions (Excess HNO₃, High Temp) SideProduct2 Oxidative Degradation Products (Tar) NitratingAgent->SideProduct2 Harsh Conditions (High Temp, Fast Addition)

Caption: Main reaction pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Problem: Low Yield tlc Analyze crude product by TLC start->tlc decision_tlc Multiple Spots? tlc->decision_tlc single_spot Mainly Starting Material? decision_tlc->single_spot No multiple_spots Identify Spots: - Co-spot with SM - Analyze by LC-MS decision_tlc->multiple_spots Yes incomplete_rxn Cause: Incomplete Reaction single_spot->incomplete_rxn Yes solution_incomplete Solution: - Increase reaction time - Slightly increase temperature - Use stronger nitrating agent incomplete_rxn->solution_incomplete decision_impurities Major Impurity Type? multiple_spots->decision_impurities over_nitration Cause: Over-Nitration decision_impurities->over_nitration Low Rf Spot degradation Cause: Degradation/Oxidation decision_impurities->degradation Baseline/Streak solution_over_nitration Solution: - Lower temperature (-10 °C) - Reduce amount of HNO₃ - Use milder nitrating agent over_nitration->solution_over_nitration solution_degradation Solution: - Ensure temp is < 0 °C - Slow, dropwise addition of acid - Protect amino group (acylation) degradation->solution_degradation

Caption: A step-by-step workflow for diagnosing and solving low-yield issues.

Validated Experimental Protocol: Nitration of 5-Amino-1,3-dimethylpyrazole

This protocol is designed to minimize side reactions. It emphasizes strict temperature control and careful reagent addition.

Materials:

  • 5-Amino-1,3-dimethylpyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

Procedure:

  • Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar. Place the flask in an ice-salt bath.

  • Dissolution: Add 5-Amino-1,3-dimethylpyrazole (e.g., 5.55 g, 50 mmol) to the flask. Add 50 mL of concentrated sulfuric acid slowly while stirring. The temperature should be maintained below 10 °C during this addition. Stir until all starting material is dissolved.

  • Cooling: Cool the resulting solution to between -5 °C and 0 °C. Ensure the temperature is stable before proceeding.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.05 eq, e.g., 3.7 mL, 52.5 mmol) to 10 mL of cold concentrated sulfuric acid.

  • Addition of Nitrating Agent: Transfer the nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred pyrazole solution over 45-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice (approx. 250 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to obtain pure this compound.

References

  • RSC Advances. This source provides context on modern, catalyzed synthesis methods for related aminopyrazole structures, highlighting the importance of reaction conditions.

  • HETEROCYCLES. Discusses the formation of substituted 4-nitropyrazoles and the potential for side-product formation under harsh hydrolysis conditions, analogous to harsh nitration conditions.

  • Zeitschrift für Naturforschung B. Describes reactions starting with 5-chloro-1,3-dimethyl-4-nitropyrazole, indicating a common precursor and the stability of the target nitro-amino-pyrazole scaffold.

  • Molecules. Provides mechanistic insights into the formation of nitropyrazoles, which is fundamental to understanding and controlling the desired reaction pathway.

  • International Journal of Organic Chemistry. Reviews the reactivity of aminopyrazoles, underlining their role as versatile starting materials and their behavior with various reagents.

  • Molecules. Details purification of aminopyrazole derivatives by column chromatography, providing a practical reference for product isolation.

  • The Journal of Organic Chemistry. While not directly on the target molecule, it describes general synthesis strategies for N-substituted pyrazoles, which is foundational knowledge.

  • ResearchGate. This review covers various methods for synthesizing nitropyrazoles, including the potential for over-nitration to dinitro and trinitro species under specific conditions.

  • ARKIVOC. This paper details the direct nitration of pyrazoles and other heterocycles, discussing regioselectivity and the influence of substituents, which is directly applicable to the synthesis .

  • Acta Crystallographica Section E. Describes a related compound, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, confirming the stability and structure of the core ring system.

Sources

Technical Support Center: Optimization of Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Nitration. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. Nitropyrazoles are critical building blocks in pharmaceuticals and energetic materials, but their synthesis can be fraught with issues of yield, regioselectivity, and safety.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of pyrazole nitration.

Q1: What is the general mechanism for the nitration of pyrazole?

A1: Pyrazole nitration is a classic electrophilic aromatic substitution (EAS) reaction. The process involves two key steps:

  • Generation of the Electrophile: A strong acid, typically concentrated sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃). This facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. The pyrazole ring is an aromatic heterocycle, making it amenable to EAS reactions like nitration.[1] A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitropyrazole product.

Nitration_Mechanism General Mechanism of Pyrazole Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Pyrazole [Pyrazole Ring] NO2+->Pyrazole Electrophile H2O H₂O SigmaComplex Arenium Ion (Sigma Complex) Pyrazole->SigmaComplex + NO₂⁺ Nitropyrazole 4-Nitropyrazole SigmaComplex->Nitropyrazole - H⁺

Caption: Pyrazole nitration via electrophilic aromatic substitution.

Q2: Which position on the pyrazole ring is most commonly nitrated and why?

A2: For N-unsubstituted or N-alkyl/aryl substituted pyrazoles, electrophilic substitution, including nitration, overwhelmingly occurs at the C4 position.[3] The rationale is based on the stability of the intermediate arenium ion (sigma complex). When the electrophile attacks the C4 position, the positive charge can be delocalized across the N1, C3, C5, and N2 atoms without disrupting the lone pair on the pyridine-like nitrogen (N2) that is essential for aromaticity. Attack at C3 or C5 leads to less stable intermediates where the positive charge is placed on adjacent atoms.

Q3: What are the standard nitrating agents used for pyrazoles?

A3: The choice of nitrating agent depends on the reactivity of the pyrazole substrate. Highly deactivated pyrazoles (containing electron-withdrawing groups) require stronger conditions than activated ones.

Nitrating SystemTypical ConditionsUse Case & Causality
HNO₃ / H₂SO₄ Conc. HNO₃ in conc. H₂SO₄, 0°C to 90°CThe most common and powerful system. H₂SO₄ acts as a catalyst to generate a high concentration of the nitronium ion (NO₂⁺), necessary for nitrating both neutral and deactivated pyrazoles.[1][2]
Fuming HNO₃ / Fuming H₂SO₄ 90% HNO₃ in 20% H₂SO₄ (oleum), 50-60°CFor highly deactivated or multi-nitration reactions. Fuming acids maximize the concentration of NO₂⁺ and minimize water, which can inhibit the reaction.[2][4]
KNO₃ / H₂SO₄ Solid KNO₃ in conc. H₂SO₄, 25°C to 110°CA solid alternative to nitric acid, offering easier handling. The mechanism is identical, with H₂SO₄ protonating the nitrate salt. Often used for substrates sensitive to the oxidative properties of pure HNO₃.[5]
HNO₃ / Ac₂O Conc. HNO₃ in acetic anhydride (Ac₂O), <10°CGenerates acetyl nitrate (CH₃COONO₂), a milder nitrating agent. Used for substrates that are sensitive to strong acids or prone to oxidation. Acetic anhydride also acts as a water scavenger.[1]

Q4: Are there safety concerns I should be aware of?

A4: Absolutely. Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[6]

  • Thermal Runaway: The reaction generates significant heat. Always use an ice bath for initial mixing and maintain strict temperature control throughout the reaction.[6]

  • Explosive Byproducts: The combination of strong oxidizing acids (HNO₃) with organic compounds can form unstable, shock-sensitive materials, particularly if the reaction temperature is not controlled. Highly nitrated compounds can be energetic materials.[7]

  • Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of pyrazole nitration.

Problem 1: Low or No Yield of Nitropyrazole

  • Potential Cause 1: Insufficiently strong nitrating conditions.

    • Explanation: The pyrazole ring can be deactivated by electron-withdrawing substituents or by protonation under strongly acidic conditions. If the concentration of the nitronium ion is too low or the activation energy barrier is too high, the reaction will be slow or may not proceed at all.

    • Suggested Solutions:

      • Increase Temperature: Cautiously increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. Be aware of the potential for byproduct formation at higher temperatures.

      • Use a Stronger Nitrating Agent: If using a milder agent like HNO₃/Ac₂O, switch to the more potent HNO₃/H₂SO₄ system. If already using HNO₃/H₂SO₄, consider using fuming nitric acid and/or oleum (fuming H₂SO₄) to increase the concentration of the active electrophile.[2]

      • Increase Reaction Time: Some deactivated substrates may require extended reaction times (e.g., 6-24 hours) to achieve acceptable conversion.[2]

  • Potential Cause 2: Product degradation.

    • Explanation: The product itself might be unstable under the harsh reaction conditions, especially at elevated temperatures or over long reaction times.

    • Suggested Solutions:

      • Monitor the Reaction: Run a time-course experiment, taking aliquots every 30-60 minutes to analyze by LC-MS. This will help you identify the point of maximum product formation before significant degradation occurs.

      • Lower the Temperature: If the reaction is fast but the yield is low, degradation may be the issue. Try running the reaction at a lower temperature (e.g., 0-5°C) for a longer period.

Caption: Decision workflow for addressing low reaction yields.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

  • Potential Cause 1: N-Nitration and Rearrangement.

    • Explanation: Under certain conditions, especially with milder reagents like HNO₃/Ac₂O, nitration can first occur on the N1 nitrogen to form an N-nitropyrazole intermediate. This intermediate can then thermally or acid-catalytically rearrange to form C-nitrated products, sometimes leading to mixtures of 3-nitro and 4-nitropyrazoles.[1][8]

    • Suggested Solutions:

      • Force C4-Nitration: Use a strong protonating acid system like concentrated H₂SO₄. The acid protonates the pyridine-like N2 nitrogen, which strongly directs electrophilic attack to the C4 position, minimizing the formation of other isomers.

      • Control Temperature: Rearrangement reactions are often temperature-dependent. Running the reaction at a consistently low temperature (0°C) may favor direct C-nitration over the N-nitration/rearrangement pathway.

  • Potential Cause 2: Steric or Electronic Influence of Substituents.

    • Explanation: While C4 is electronically preferred, bulky substituents at C3 or C5 can sterically hinder the approach of the nitronium ion. Conversely, powerful activating groups can sometimes lead to a loss of selectivity.

    • Suggested Solutions:

      • Solvent Effects: While less common in strong acids, exploring different co-solvents (where permissible) can sometimes influence regioselectivity.

      • Protecting Groups: In complex syntheses, consider using a removable blocking group at the C4 position to force nitration at C3 or C5, followed by deprotection.

Problem 3: Formation of Di-nitrated or Oxidized Byproducts

  • Potential Cause: Reaction conditions are too harsh.

    • Explanation: High temperatures, long reaction times, or an excessive amount of nitrating agent can lead to a second nitration event (di-nitration) or oxidation of the pyrazole ring or sensitive functional groups.

    • Suggested Solutions:

      • Reduce Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.2 equivalents of HNO₃).

      • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-25°C).

      • Shorter Reaction Time: Quench the reaction as soon as TLC or LC-MS analysis shows consumption of the starting material.

Part 3: Experimental Protocol

General Procedure for the C4-Nitration of a Substituted Pyrazole

Disclaimer: This is a representative procedure. Quantities and conditions must be optimized for each specific substrate. Handle all reagents with extreme caution and appropriate PPE.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted pyrazole (1.0 eq).

  • Acid Addition: Place the flask in an ice/salt bath to cool to 0°C. Slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of pyrazole) dropwise, ensuring the internal temperature does not exceed 10°C. Stir until all the pyrazole has dissolved.

  • Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture to the pyrazole solution dropwise via an addition funnel. Maintain the internal temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The nitropyrazole product may precipitate as a solid and can be collected by vacuum filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the collected solid or organic extracts with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

References

  • (PDF) Nitropyrazoles (review) - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved January 6, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Review on Synthesis of Nitropyrazoles - 《含能材料》:火炸药. (n.d.). Retrieved January 6, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. (n.d.). Retrieved January 6, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). Retrieved January 6, 2026, from [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors | Organic Process Research & Development. (n.d.). Retrieved January 6, 2026, from [Link]

  • Manipulating nitration and stabilization to achieve high energy | Science Advances. (n.d.). Retrieved January 6, 2026, from [Link]

  • Manipulating nitration and stabilization to achieve high energy - PMC. (2023, November 15). Retrieved January 6, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Optimization of reaction conditions | Download Scientific Diagram. (n.d.). Retrieved January 6, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). Retrieved January 6, 2026, from [Link]

  • Regioselectivity in pyrazole EAS : r/OrganicChemistry. (2022, June 4). Retrieved January 6, 2026, from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (n.d.). Retrieved January 6, 2026, from [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Manipulating nitration and stabilization to achieve high energy. (2023, November 15). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of unsymmetrical pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your reaction outcomes. Pyrazole derivatives are a cornerstone in pharmaceuticals and agrochemicals, and the ability to selectively synthesize a specific regioisomer is often critical for biological activity and intellectual property.[1][2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that researchers frequently encounter during the synthesis of unsymmetrical pyrazoles, particularly via the classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5][6]

Issue 1: My reaction yields a mixture of regioisomers that are difficult to separate.

This is the most common challenge in the synthesis of unsymmetrical pyrazoles.[1][3][6] The formation of two regioisomers arises from the two distinct carbonyl groups of the 1,3-dicarbonyl starting material, both of which can be attacked by the substituted hydrazine.[6][7][8]

Root Cause Analysis & Solutions:

  • Inadequate Differentiation of Carbonyl Reactivity: The intrinsic electronic and steric properties of your 1,3-dicarbonyl may not be sufficiently different to favor the formation of a single isomer under standard conditions.

    • Solution 1: Exploit Solvent Effects. The choice of solvent can dramatically alter the regiochemical outcome. Standard solvents like ethanol often lead to poor selectivity.[1][9] Consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][9][10] These non-nucleophilic solvents do not compete with the hydrazine for attack on the more reactive carbonyl group, thus enhancing the inherent selectivity.[1] In some cases, a switch to a non-polar solvent or a specific polar aprotic solvent like N,N-dimethylacetamide (DMAc) can also improve regioselectivity.[2][11]

    • Solution 2: pH Control. The acidity of the reaction medium is a critical parameter.[4][5] Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be modulated. For instance, with methylhydrazine, acidic conditions can favor the attack of the less substituted nitrogen. Conversely, neutral or basic conditions may favor the more nucleophilic nitrogen. A systematic screening of pH is recommended.

    • Solution 3: Temperature Optimization. While often overlooked, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other. Experiment with running the reaction at lower temperatures to favor the kinetically controlled product or at elevated temperatures to favor the thermodynamically more stable isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the inherent reactivity of your substrates directs the reaction towards the regioisomer you do not want.[5] For example, when reacting a 1,3-diketone bearing a trifluoromethyl group with a substituted hydrazine, the initial attack typically occurs at the carbonyl carbon adjacent to the electron-withdrawing CF₃ group.[5][12]

Root Cause Analysis & Solutions:

  • Dominant Electronic or Steric Bias: The electronic and steric effects of the substituents on your 1,3-dicarbonyl and hydrazine are overpowering the desired reaction pathway.

    • Solution 1: Strategic Use of a "Directing Group". It may be possible to modify one of the starting materials to introduce a temporary directing group that can be removed later. While this adds steps to the synthesis, it can be a robust solution for achieving high regioselectivity.

    • Solution 2: Alternative Synthetic Routes. If controlling the regioselectivity of the Knorr synthesis proves intractable, consider alternative methods. For instance, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes or reactions of α,β-unsaturated ketones with hydrazines can offer different and sometimes complementary regioselectivity.[2][12][13]

    • Solution 3: Re-evaluate Hydrazine Substituent. In the case of substituted hydrazines like phenylhydrazine, the nucleophilicity of the two nitrogen atoms is different. The major product can often be predicted by considering the preferential reaction of the more nucleophilic nitrogen with the more reactive carbonyl group.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl will activate the adjacent carbonyl carbon, making it more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.[5][6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the attack to the less sterically encumbered site.[5][6]

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, pH, and temperature are critical and tunable parameters that can significantly influence which regioisomer is favored.[1][4]

Q2: How can I predict the major regioisomer in my reaction?

A2: A good starting point is to analyze the 1,3-dicarbonyl substrate. Identify the more electrophilic carbonyl carbon (e.g., adjacent to an electron-withdrawing group) and the less sterically hindered carbonyl. Then, consider the substituted hydrazine. For alkyl hydrazines, the substituted nitrogen is generally less nucleophilic. For aryl hydrazines, the unsubstituted nitrogen is typically more nucleophilic. The initial attack is likely to occur between the most nucleophilic nitrogen and the most electrophilic/least hindered carbonyl. However, this is a simplification, and the interplay of all factors can be complex. Recent studies have even revealed more complex reaction pathways, including autocatalysis, suggesting that simple predictions may not always hold true.[4]

Q3: Are there modern alternatives to the Knorr synthesis for achieving high regioselectivity?

A3: Yes, several modern methods offer excellent regiocontrol. These include:

  • [3+2] Cycloadditions: Reactions between nitrile imines (generated in situ from hydrazones) and nitroolefins, or between diazo compounds and alkynes, can provide access to polysubstituted pyrazoles with high regioselectivity.[13][14]

  • Reactions of β-enamino diketones: These substrates can be used to achieve highly regioselective synthesis of N-arylpyrazoles.[13]

  • Metal-catalyzed reactions: Various transition metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles.[2][13]

Data Presentation: Substituent Effects on Regioselectivity

The following table summarizes the general trends observed for the influence of substituents on the regioselectivity of the Knorr pyrazole synthesis. Note that these are general guidelines and the actual outcome can be substrate and condition-dependent.

Substituent on 1,3-Dicarbonyl (R¹ vs R²) Substituent on Hydrazine (R³) Favored Site of Initial Attack Resulting Major Regioisomer
R¹ = Electron-withdrawing (e.g., -CF₃), R² = AlkylAlkyl (e.g., -CH₃)Carbonyl adjacent to R¹N-R³ adjacent to R²
R¹ = Bulky (e.g., -tBu), R² = Small (e.g., -CH₃)Alkyl (e.g., -CH₃)Carbonyl adjacent to R²N-R³ adjacent to R¹
R¹ = Aryl, R² = AlkylAryl (e.g., -Ph)Generally the carbonyl adjacent to the alkyl groupN-Aryl adjacent to the aryl group

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for enhancing regioselectivity by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1][5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask with magnetic stirrer

  • TLC plates for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • To this solution, add the substituted hydrazine (1.1 mmol) at room temperature with stirring.

  • Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.

  • Upon completion of the reaction (typically 1-4 hours), remove the HFIP under reduced pressure using a rotary evaporator.

  • The crude residue can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This method can sometimes favor the thermodynamically preferred isomer and offers the advantage of rapid reaction times.[5]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to act as both solvent and catalyst.

  • Securely seal the vessel and place it inside a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120-140 °C for 15-20 minutes). Caution: Microwave reactions can rapidly generate high pressures. Ensure the vessel is properly sealed and operated behind a safety shield.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with copious amounts of water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-diketone and a substituted hydrazine, highlighting the factors that influence the regiochemical outcome.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_A Attack at Carbonyl A Diketone->Attack_A Attack_B Attack at Carbonyl B Diketone->Attack_B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Cyclization Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization Isomer_A Regioisomer A Intermediate_A->Isomer_A Dehydration Isomer_B Regioisomer B Intermediate_B->Isomer_B Dehydration Factors Factors Factors->Attack_A Favors one pathway Factors->Attack_B

Caption: Competing pathways in Knorr pyrazole synthesis.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available from: [Link]

  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Li, Y., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available from: [Link]

  • Ivanova, A. E., et al. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Singh, A., & Kumar, A. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]

  • Wan, Y., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Neef, K., & Ebel, K. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Neef, K., & Ebel, K. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

  • Google Patents. (1984). US4434292A - Process for the preparation of pyrazole. Google Patents.
  • The Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available from: [Link]

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Taylor & Francis Online. (2019). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • ResearchGate. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Available from: [Link]

  • Tomanová, P., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available from: [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available from: [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. Reddit. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Amino-1,3-dimethyl-4-nitropyrazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound in experimental assays. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring you can adapt these methods to your specific experimental needs.

Understanding the Challenge: Physicochemical Profile

This compound (CAS No. 76689-64-0) is a heterocyclic compound whose structure presents inherent solubility challenges.[1] Its relatively non-polar pyrazole core, methyl groups, and nitro group contribute to its hydrophobicity, while the amino group offers a potential handle for pH-dependent solubilization.[1][2] An understanding of its key properties is the first step in developing an effective solubilization strategy.

PropertyValueImplication for Solubility
Molecular Formula C₅H₈N₄O₂-
Molecular Weight 156.14 g/mol -
Melting Point 136-138 °CHigh melting point suggests strong crystal lattice energy, which can hinder dissolution.[3]
XLogP3 0.7This value indicates moderate lipophilicity, suggesting poor solubility in purely aqueous systems.[2]
Hydrogen Bond Donor 1 (from -NH₂)Can participate in hydrogen bonding.
Hydrogen Bond Acceptor 4 (from N, N, O, O)Can participate in hydrogen bonding.
Chemical Structure Contains a basic amino group.The presence of a weakly basic amino group suggests that solubility will be pH-dependent, increasing in acidic conditions.[4][5]

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound won't dissolve in my aqueous assay buffer. Where do I start?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's properties. The industry-standard starting point is to use a "kinetic solubility" approach by first creating a high-concentration stock solution in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and miscibility with water.[8]

The core principle is to dissolve the compound at a high concentration in 100% DMSO (e.g., 10-50 mM) and then dilute this stock into your final aqueous assay buffer. This method bypasses the high crystal lattice energy that needs to be overcome when dissolving the solid powder directly in an aqueous medium.[3]

Q2: I made a DMSO stock, but the compound precipitates when I add it to my buffer. What's happening and how do I fix it?

Answer: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in the DMSO-rich stock, it is not soluble in the final, mostly aqueous, assay medium.[9] The key is to find a final concentration of both your compound and the co-solvent that the system can tolerate.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed in Assay Buffer q1 Is final DMSO concentration >2%? start->q1 sol1 Reduce final DMSO concentration. Target ≤1% for cell-based assays, ≤2-5% for biochemical assays. q1->sol1 Yes sol2 Lower the final compound concentration. Is the current concentration essential? q1->sol2 No sol3 Perform a pre-assay solubility test. Mix compound stock and buffer in a clear plate. Check for precipitation by eye or nephelometry. sol1->sol3 sol2->sol3 sol4 Apply physical energy. Briefly vortex or sonicate the final solution. sol3->sol4 sol5 Explore alternative strategies (See Q4, Q5, Q6) sol4->sol5

Caption: Decision workflow for addressing compound precipitation.

Causality Explained: The primary concern with a co-solvent-based approach is the potential for the drug to precipitate when the solution is diluted with aqueous fluids.[9] By systematically reducing the final concentrations of both the compound and the DMSO, you can find a kinetically stable solution for the duration of your assay. Physical agitation like sonication can provide the energy needed to break up small aggregates and promote dissolution.[10]

Q3: What is the maximum concentration of DMSO I can use without affecting my experiment?

Answer: This is a critical question, as DMSO is not inert and can impact biological systems.[11] The acceptable limit is highly dependent on the assay type. Exceeding these limits can lead to false positives or negatives, making data interpretation unreliable.

Assay TypeTypical Max DMSO ConcentrationPotential Effects of Excess DMSO
Cell-Based Assays 0.1% - 1.0% Cytotoxicity, altered cell growth, changes in gene expression, membrane effects.[12]
Enzyme Kinetics / Biochemical Assays 1.0% - 5.0% Altered protein conformation, direct enzyme inhibition/activation, changes in solvent viscosity affecting binding kinetics.[8][11]
Microorganism Growth (e.g., Bacteria, Yeast) ≤ 1.0% Can inhibit growth or induce stress responses.[13]

Trustworthiness: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to subtract any background effects caused by the solvent itself.[13]

Q4: The acceptable DMSO concentration for my assay is too low to solubilize my compound. What are some alternatives?

Answer: If DMSO is not a viable option, other water-miscible organic co-solvents can be explored. However, each has its own profile of assay interference and solubilizing power.[9][14]

Co-SolventAdvantagesDisadvantages
Ethanol Less toxic to some cell types than DMSO.Generally a weaker solvent than DMSO; can still affect protein structure.[12]
Polyethylene Glycols (e.g., PEG 300, PEG 400) Can be well-tolerated in vivo; useful for formulation.[9]High viscosity; can interfere with automated liquid handlers and some assay readouts.
N,N-Dimethylformamide (DMF) Strong solvent.More toxic than DMSO; use with caution.[14]

Recommendation: If you must switch from DMSO, it is imperative to re-validate your assay with the new solvent vehicle control to ensure it does not independently affect your results.

Q5: The compound has an amino group. Can I use pH modification to improve its solubility?

Answer: Yes, this is an excellent and often underutilized strategy for ionizable compounds. The amino group on the pyrazole ring is a weak base. In an acidic environment (lower pH), this group will become protonated (-NH₃⁺), creating a charged species. Charged species are generally much more soluble in aqueous media than their neutral counterparts.[5] Weakly basic drugs demonstrate higher solubility at lower pH.[4][15][16]

Experimental Protocol: pH-Solubility Screening
  • Prepare Buffers: Make a series of biologically relevant buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate (pH 3-6.2), MES (pH 5.5-6.7), and phosphate/HEPES (pH 6.8-8.2).

  • Prepare Compound Slurry: Add an excess of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[6]

  • Separate Solid from Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to clarify the supernatant.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy with a standard curve.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This will reveal the pH at which solubility is maximal.

Authoritative Grounding: This approach, known as determining thermodynamic solubility, provides a more accurate picture for compound optimization than kinetic solubility alone.[6] By adjusting the microenvironment pH within a formulation, you can significantly enhance the dissolution of an ionizable drug.[15][17]

Q6: My assay is highly sensitive and I must avoid all organic solvents. What are my options?

Answer: In this scenario, advanced formulation strategies are required. The most common and effective method for research applications is the use of cyclodextrins.[18][19]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the drug from the aqueous environment and dramatically increasing its apparent solubility.[21][22][23]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) arrow Drug Poorly Soluble Drug (Hydrophobic) plus + Complex Water-Soluble Inclusion Complex Drug_in Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Using Cyclodextrins for Solubilization
  • Select a Cyclodextrin: For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility compared to the parent molecules.[20] A common and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complexation: Add an excess of solid this compound to the HP-β-CD solution.

  • Equilibrate: Mix vigorously (vortex) and then shake or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Clarify: Centrifuge or filter the solution to remove any undissolved compound.

  • Quantify and Use: Determine the concentration of the solubilized compound in the clear supernatant. This stock solution can now be used in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Expertise: The stoichiometry of drug-cyclodextrin complexes is often 1:1.[23] It is important to use enough cyclodextrin to solubilize the desired amount of drug, but excessive amounts could potentially interfere with the assay or even reduce drug availability.[23]

References

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharma Excipients. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
  • Gokaraju, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Wernersson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • LookChem. (n.d.). This compound.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
  • Journal of Pharmaceutical Negative Results. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • ResearchGate. (n.d.). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives.
  • World Journal of Pharmaceutical Research. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • Benchchem. (n.d.). This compound | 76689-64-0.
  • Autech Industry Co.,Limited. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
  • NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Lancashire Online Knowledge. (n.d.). Biochemical alterations in duckweed and algae induced by carrier solvents.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • p-value. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.

Sources

5-Amino-1,3-dimethyl-4-nitropyrazole stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-1,3-dimethyl-4-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a pyrazole core, substituted with an amino group, two methyl groups, and a nitro group. The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the aromatic pyrazole ring suggests potential chemical instabilities that researchers must consider. This guide provides practical advice to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the choice of solvent. The nitro group makes the pyrazole ring susceptible to nucleophilic attack, particularly under basic conditions, while the amino group can be prone to oxidation.[1][2] Photodegradation is also a potential concern for nitroaromatic compounds.[3][4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent is critical. For general use, aprotic solvents such as DMSO or DMF are often suitable for stock solutions. If aqueous buffers are required for biological assays, it is crucial to assess the compound's stability in the chosen buffer system. The use of co-solvents may be necessary for compounds with poor water solubility.[4] It is advisable to prepare fresh solutions for each experiment to minimize degradation.

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous solutions, it is highly recommended to prepare them fresh before use. If short-term storage of aqueous solutions is unavoidable, they should be kept on ice and protected from light.

Q4: I've noticed a color change in my solution. What could be the cause?

A4: A color change, often to yellow or brown, can indicate degradation of the compound. This may be due to the formation of nitroso or phenolic byproducts resulting from photochemical reactions or other decomposition pathways.[3] It is crucial to investigate the cause and prepare a fresh solution.

Q5: Can I use standard laboratory lighting when preparing my solutions?

A5: Given the photosensitivity of many nitroaromatic compounds, it is best practice to work under subdued light or with amber-colored labware to minimize light exposure during solution preparation and handling.[3][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Loss of Compound Potency in Biological Assays

Question: I am observing a significant decrease in the biological activity of this compound in my cell-based assay, even with freshly prepared solutions. What could be the problem?

Answer: This issue likely points to rapid degradation of the compound in your aqueous assay buffer. The pH of the buffer and the presence of nucleophilic species can contribute to this instability.

Troubleshooting Workflow:

  • pH Profile Analysis: Perform a simple stability study by incubating the compound in buffers of different pH values (e.g., pH 5, 7.4, and 9) that are relevant to your experimental conditions.

  • Time-Course Analysis: At each pH, take samples at various time points (e.g., 0, 1, 2, 4, and 8 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][7][8][9][10]

Experimental Protocol: Preliminary pH Stability Study

  • Prepare stock solutions of this compound in DMSO.

  • Prepare a series of buffers (e.g., phosphate or citrate buffers) at the desired pH values.

  • Dilute the stock solution into each buffer to the final working concentration.

  • Incubate the solutions at the experimental temperature (e.g., 37°C).

  • At each time point, withdraw an aliquot, quench any reaction if necessary (e.g., by acidification), and inject it into the HPLC system.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.

Causality: The nitro group on the pyrazole ring makes it susceptible to nucleophilic attack, a reaction often catalyzed by basic conditions.[1][2][11] The amino group can also influence the electron density of the ring and its reactivity.

Issue 2: Appearance of a Precipitate in the Stock Solution

Question: My stock solution of this compound in DMSO, which was clear upon preparation, has developed a precipitate after storage at -20°C. What is happening?

Answer: This could be due to either the compound crashing out of solution at low temperatures or degradation leading to an insoluble product.

Troubleshooting Workflow:

  • Solubility Check: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a more dilute stock solution or using a different solvent.

  • Degradation Analysis: If the precipitate does not redissolve upon warming, it is likely a degradation product.

    • Centrifuge the solution to pellet the precipitate.

    • Analyze the supernatant by HPLC-MS to identify any degradation products and quantify the remaining parent compound.

    • Attempt to dissolve the precipitate in a suitable solvent and analyze it by NMR or MS to elucidate its structure.[12]

Diagram: General Workflow for Investigating Compound Stability

G cluster_observe Observation of Instability cluster_hypothesize Hypothesize Cause cluster_investigate Experimental Investigation cluster_analyze Analysis cluster_resolve Resolution observe e.g., Color Change, Precipitation, Loss of Activity hypothesize pH Instability? Photodegradation? Oxidation? Solvent Incompatibility? observe->hypothesize ph_study pH Stability Study hypothesize->ph_study pH photo_study Photostability Study hypothesize->photo_study Light oxidative_study Oxidative Stress Study hypothesize->oxidative_study Oxygen hplc HPLC for Purity & Quantification ph_study->hplc photo_study->hplc oxidative_study->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants observed resolve Optimize Storage Conditions Adjust Formulation pH Protect from Light Select Appropriate Solvent hplc->resolve nmr NMR for Structure Elucidation lcms->nmr For detailed structure lcms->resolve nmr->resolve

Caption: A general workflow for investigating and resolving compound stability issues.

Issue 3: Solution Turns Yellow/Brown Upon Exposure to Light

Question: When I leave my solution of this compound on the benchtop, it quickly turns yellow. Is this a problem?

Answer: Yes, this is a strong indication of photodegradation. Nitroaromatic compounds are known to be susceptible to photochemical reactions, which can lead to the formation of colored byproducts and a loss of the active compound.[3][4][5][13]

Preventative Measures:

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil.

  • Minimize Exposure: During experiments, work in a fume hood with the sash lowered to reduce light exposure, or use a yellow light source.

  • Fresh Preparation: Prepare solutions immediately before use to minimize the duration of light exposure.

Diagram: Predicted Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Basic pH) cluster_photodegradation Photodegradation (UV/Visible Light) cluster_oxidation Oxidation main This compound N N NH2 NO2 hydrolysis_prod Hydroxylated Pyrazole Derivative main->hydrolysis_prod OH- photo_prod1 Nitroso Pyrazole Derivative main->photo_prod1 ox_prod Oxidized Amino Group/Dimerization Products main->ox_prod [O] photo_prod2 Ring-Opened Products photo_prod1->photo_prod2

Caption: Predicted degradation pathways for this compound.

Data Summary: Solvent and pH Considerations

The following table provides a general guide to the potential stability of this compound in common laboratory solvents and pH conditions. This information is inferred from the general chemical properties of related compounds and should be confirmed experimentally for your specific application.

Solvent/ConditionPredicted StabilityRationale
Aprotic Solvents
DMSO, DMF (anhydrous)Good (for storage)Minimizes hydrolysis and protic interactions.
AcetonitrileModerateCan be a good choice for analytical purposes, but check for long-term stability.
Protic Solvents
Methanol, EthanolModerate to PoorProtic nature may facilitate degradation, especially if not anhydrous.
WaterPoorHigh potential for hydrolysis, especially at non-neutral pH.
Aqueous Buffers
Acidic (pH < 6)Likely more stableReduces the likelihood of base-catalyzed hydrolysis.
Neutral (pH 6-8)Potentially unstableRate of hydrolysis may be significant, especially at the higher end of this range.
Basic (pH > 8)Likely unstableIncreased concentration of hydroxide ions can accelerate nucleophilic attack on the pyrazole ring.[1][2]

References

  • Synapse. Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. Synfacts. 2025;21(11):1195.
  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.
  • Request PDF. Photochemistry of Nitro and Nitroso Compounds.
  • Rodriguez W, Gutierrez-Arzaluz L, Peon J. Excited state dynamics and photochemistry of nitroaromatic compounds.
  • Petrosyan V, El-Apasery M, Shkodenko L, El-Toukhee S. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. 2021;26(16):5034.
  • Chapman O. PHOTOCHEMISTRY OF UNSATURATED-NITROCOMPOUNDS. Pure and Applied Chemistry. 1964;9(4):585-592.
  • Wang S, Chen J, Li S, et al. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Physical Chemistry Chemical Physics. 2022;24(44):27043-27052.
  • Request PDF.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Al-Mousawi S, Moustafa M, El-Apasery M. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011;7:614-649.
  • Request PDF. Recent developments in aminopyrazole chemistry.
  • Filo. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound.
  • Google Patents.
  • Krawczyk M, H-K T, V-M M, et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020;25(20):4835.
  • Request PDF. Scheme 16.
  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
  • Request PDF. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Al-Mousawi S, Moustafa M, El-Apasery M. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011;7:614-649.
  • ACS Omega.
  • Ren P, Miller S. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2018;140(38):11965-11969.
  • Smith D, Rauk A, Taylor N, et al. Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. 2020;26(68):15797-15807.
  • Request PDF. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • Elguero J, Claramunt R, Lopez C. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. 2026;64(2):97-111.
  • CONICET.
  • PubMed.
  • Request PDF.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • Request PDF.
  • New Journal of Chemistry. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole.
  • An-Najah Journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
  • Stability-indicating HPLC Method for Simultaneous Determin

Sources

Troubleshooting 5-Amino-1,3-dimethyl-4-nitropyrazole NMR peak assignment

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting for the NMR peak assignment of 5-Amino-1,3-dimethyl-4-nitropyrazole. It is designed for researchers, chemists, and drug development professionals who encounter challenges in spectral interpretation for this and similar substituted pyrazole systems. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles and experimental rationale, ensuring a robust and verifiable structural elucidation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for any spectral assignment. Below is the standard IUPAC numbering for the pyrazole ring, which will be used throughout this guide.

Caption: Structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

Before troubleshooting, it is crucial to have a baseline of expected chemical shifts. The values in the table below are predicted based on the electronic environment of each nucleus. The pyrazole ring is influenced by the electron-donating amino (-NH₂) group at C5 and the strongly electron-withdrawing nitro (-NO₂) group at C4. These substituents, along with the two methyl groups, create a distinct electronic landscape.

Position Nucleus Expected Chemical Shift (δ, ppm) Rationale / Key Influences
N1-CH₃¹H~3.8 - 4.2Deshielded due to attachment to nitrogen within the aromatic ring.
C3-CH₃¹H~2.4 - 2.8Less deshielded than N1-CH₃ as it is attached to a carbon.
NH₂¹H5.0 - 7.0 (often broad)Variable shift, concentration-dependent, and subject to exchange. May not be observed in protic solvents.[1]
N1-C H₃¹³C~35 - 40Typical range for an N-methyl group on a heteroaromatic ring.
C3-C H₃¹³C~12 - 16Typical range for a C-methyl group on a pyrazole ring.[2]
C3¹³C~145 - 155Influenced by the attached methyl group and adjacent ring nitrogen.
C4¹³C~115 - 125Shielded by the electron-donating -NH₂ group and deshielded by the -NO₂ group. The net effect must be confirmed experimentally.
C5¹³C~150 - 160Strongly deshielded by the attached electron-donating amino group and adjacent ring nitrogen.

Note: These are estimated ranges. Actual shifts can vary based on solvent, concentration, and temperature.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of the 1D NMR spectra.

Q1: Why do the two methyl groups appear as sharp singlets with different chemical shifts?

A: The two methyl groups are in chemically non-equivalent environments. One is bonded to the N1 nitrogen of the pyrazole ring, and the other is bonded to the C3 carbon. Nitrogen is more electronegative than carbon, causing the N1-CH₃ protons to be more deshielded (further downfield) than the C3-CH₃ protons. Neither group has adjacent protons to couple with, hence they appear as singlets.

Q2: The signal for my amino (-NH₂) protons is very broad, or I can't see it at all. Is this normal?

A: Yes, this is a very common observation for N-H protons.[1] Several factors contribute to this:

  • Proton Exchange: The amino protons can rapidly exchange with trace amounts of water in the deuterated solvent or with other amine molecules. This rapid exchange, on the NMR timescale, leads to significant signal broadening, sometimes to the point where the peak disappears into the baseline.[1]

  • Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation of the attached protons, resulting in a broader signal.

  • Solvent Effects: If you are using a protic solvent like CD₃OD or D₂O, the amino protons will exchange with the deuterium from the solvent and become completely invisible in the ¹H NMR spectrum.[1]

Troubleshooting Tip: To confirm the presence of an exchangeable -NH₂ proton, you can perform a "D₂O shake." Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the broad peak disappears, it confirms its assignment as the amino protons.[4]

Q3: My observed chemical shifts don't exactly match the predicted values. How much variation is acceptable?

A: The predicted values are general estimates. It is normal for experimental values to differ slightly. The chemical shifts are highly sensitive to the local electronic environment, which can be influenced by:

  • Solvent: A change in solvent can significantly alter chemical shifts, especially for protons involved in hydrogen bonding.[3][5] Spectra recorded in benzene-d₆, for example, often show different shifts compared to those in CDCl₃ due to aromatic solvent-induced shifts (ASIS).[4]

  • Concentration: At higher concentrations, intermolecular interactions can cause shifts in resonance frequencies.[4]

  • Temperature: Temperature can affect conformational equilibria and rates of chemical exchange, which in turn can alter chemical shifts.

The key is not the absolute value but the relative positions of the peaks. The N1-CH₃ should always be downfield from the C3-CH₃. If your assignments are still ambiguous, more advanced experiments are required.

In-Depth Troubleshooting Guide: Resolving Ambiguity with 2D NMR

When 1D NMR spectra are insufficient for a definitive assignment, 2D NMR techniques are essential. They provide through-bond correlation information that unambiguously establishes the molecular framework.[6][7]

Scenario: Unambiguous Assignment of N-Methyl vs. C-Methyl Groups

While the N1-CH₃ is expected to be downfield of C3-CH₃, absolute confirmation is best achieved using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

Causality and Logic: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is exceptionally powerful for piecing together a molecule's carbon skeleton and assigning substituents.[1]

  • The protons of the N1-CH₃ group will show a ³JCH correlation to the C5 carbon and a ²JCH correlation to the N1-attached carbon of the methyl group itself is not typically observed in standard HMBC due to the one-bond coupling. More importantly, they will show a correlation to C5.

  • The protons of the C3-CH₃ group will show a ²JCH correlation to the C3 carbon and a ³JCH correlation to the C4 and N2 atoms (if observing ¹⁵N). The key correlation is to C4.

By observing these long-range correlations, you can definitively link each methyl proton signal to its specific location on the pyrazole ring.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Troubleshooting start Acquire ¹H and ¹³C NMR check1 Are all peaks unambiguously assigned? start->check1 acquire_hsqc Acquire HSQC Spectrum check1->acquire_hsqc No / Ambiguous end_node Final Structure Confirmed check1->end_node Yes acquire_hmbc Acquire HMBC Spectrum acquire_hsqc->acquire_hmbc Assign direct C-H bonds correlate Correlate ¹H and ¹³C data acquire_hmbc->correlate Identify long-range (2-3 bond) C-H correlations correlate->end_node Re-evaluate structure

Caption: Troubleshooting workflow for NMR peak assignment.

Scenario: Confirming the Entire Molecular Skeleton

To validate the full structure, a combination of Heteronuclear Single Quantum Coherence (HSQC) and HMBC is recommended.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to (¹JCH).[6][8] For this molecule, it will show a correlation between the N1-CH₃ protons and the N1-CH₃ carbon, and another between the C3-CH₃ protons and the C3-CH₃ carbon. This confirms the one-bond C-H connectivities.

  • HMBC: As described above, this reveals the longer-range C-H connections, allowing you to walk across the molecular skeleton and place the substituent groups correctly.

Experimental Protocols

Protocol 1: D₂O Shake for Exchangeable Protons
  • Sample Prep: Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or significantly diminished in intensity.

Protocol 2: 2D HMBC Acquisition (General Steps)
  • Sample Preparation: Prepare a reasonably concentrated sample of your compound in a high-purity deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies according to your spectrometer's standard procedure.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for the 2D experiment.

  • Parameter Optimization: Set up the HMBC experiment. The most critical parameter is the long-range coupling constant, J(C,H). A typical value for detecting 2- and 3-bond correlations is 8-10 Hz.[1]

  • Acquisition: Run the HMBC experiment. Acquisition time can range from 1 to several hours, depending on the sample concentration and spectrometer sensitivity.

  • Processing and Analysis: Process the 2D data with appropriate window functions and Fourier transformation. Analyze the resulting 2D map for cross-peaks that indicate correlations between protons (F2 axis) and carbons (F1 axis).

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • 1H- and 13C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]

  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

Sources

Technical Support Center: Functionalization of the Amino Group on Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of the amino group on the pyrazole scaffold. Here, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, explaining the underlying chemical principles and offering actionable solutions.

Regioselectivity and Chemoselectivity Challenges

The pyrazole ring system presents multiple nucleophilic sites, making selective functionalization a significant challenge. The two endocyclic (ring) nitrogen atoms (N1 and N2) and the exocyclic amino group all possess lone pairs of electrons and can react with electrophiles.

Question 1: I'm attempting to functionalize the exocyclic amino group of my 3-aminopyrazole or 5-aminopyrazole, but the reaction is occurring on the ring nitrogens instead. Why is this happening and how can I control the selectivity?

Answer:

This is a classic challenge in pyrazole chemistry, driven by the relative nucleophilicity of the different nitrogen atoms. In many cases, the endocyclic (ring) nitrogens are more nucleophilic than the exocyclic amino group. The regiochemical outcome of N-alkylation, for instance, is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2]

Underlying Causes:

  • Higher Nucleophilicity of Ring Nitrogens: The N1 and N2 positions of the pyrazole ring often exhibit higher electron density and are more readily protonated or attacked by electrophiles compared to the exocyclic amino group. The specific isomer formed (N1 vs. N2) is critical as it dictates the molecule's three-dimensional structure and biological activity.[1]

  • Steric Hindrance: The accessibility of each nitrogen atom to the incoming electrophile plays a crucial role. Bulky substituents on the pyrazole ring or the electrophile can direct the reaction to the less sterically hindered nitrogen. For example, alkylation often favors the less hindered nitrogen atom.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regioselectivity. For instance, in the synthesis of substituted aminopyrazoles, the use of sodium ethoxide in ethanol under kinetic control can favor the formation of 3-aminopyrazoles, while neutral conditions leading to thermodynamic control may favor 5-aminopyrazoles.[3]

Troubleshooting Strategies:

  • Choice of Base and Solvent: For N-alkylation, the combination of base and solvent is critical. A strong base might deprotonate the pyrazole ring, increasing the nucleophilicity of the ring nitrogens. Consider using a weaker base or an acid-catalyzed method to favor functionalization at the exocyclic amino group.[1]

  • Protecting Groups: A common and effective strategy is to protect the pyrazole ring nitrogens before attempting to functionalize the amino group. The tetrahydropyranyl (THP) group is a good option as it is easily introduced, resistant to strongly basic conditions, and does not significantly alter the electronics of the pyrazole system.[4][5] The Boc (tert-butyloxycarbonyl) group is another viable option, known for its ease of introduction and removal.[4]

  • Catalyst Selection: For N-arylation reactions, the choice of catalyst is paramount. Palladium-catalyzed Buchwald-Hartwig amination is often used for the selective arylation of the primary amino group.[3][6] In contrast, copper-catalyzed Ullmann-type reactions tend to favor arylation of the endocyclic nitrogen atoms.[3][7]

Question 2: I'm observing low or no reactivity at the exocyclic amino group during acylation. What factors are diminishing its nucleophilicity?

Answer:

The exocyclic amino group on a pyrazole ring can be significantly less reactive than a typical primary amine due to the electronic properties of the heterocyclic ring.

Underlying Causes:

  • Electron-Withdrawing Nature of the Pyrazole Ring: The pyrazole ring is electron-deficient, which can decrease the electron density on the exocyclic amino group through resonance and inductive effects, thereby reducing its nucleophilicity.

  • Steric Hindrance: Substituents at positions adjacent to the amino group can sterically hinder the approach of the acylating agent.

Troubleshooting Strategies:

  • Use a More Reactive Acylating Agent: Switch from an acid chloride to a more reactive acid anhydride or use an activating agent like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a carboxylic acid.

  • Employ a Stronger, Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid byproduct. In cases of low reactivity, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to deprotonate the amine and increase its nucleophilicity.

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, monitor the reaction closely for potential side product formation or degradation.[8]

Low Yield and Side Reactions

Even when selectivity is achieved, obtaining a high yield of the desired product can be challenging.

Question 3: My functionalization reaction is resulting in a low yield. What are the common culprits and how can I optimize the process?

Answer:

Low yields in aminopyrazole functionalization can stem from a variety of factors, ranging from the quality of starting materials to suboptimal reaction conditions.[8]

Troubleshooting Checklist:

  • Purity of Starting Materials: Ensure your aminopyrazole and electrophile are of high purity. Impurities can act as catalyst poisons or participate in side reactions. Recrystallization or column chromatography of starting materials may be necessary.[8]

  • Solvent Effects: The solvent's polarity and ability to dissolve reactants are crucial. For instance, in N-alkylation, polar aprotic solvents like DMF or DMSO are often used.[1] If solubility is an issue, consider a solvent screen to find a more suitable medium.

  • Reaction Temperature and Time: These parameters are often interdependent. A reaction that is too slow at room temperature may benefit from heating. However, excessive heat can lead to product degradation. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[8]

  • Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of the electrophile might lead to multiple functionalizations, while an insufficient amount will result in an incomplete reaction.

  • Atmosphere: Some reactions, particularly those involving organometallic catalysts like palladium, are sensitive to oxygen and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Troubleshooting Guides and Protocols

This section provides detailed experimental workflows for common functionalization reactions and strategies to overcome selectivity issues.

Protocol 1: Selective Acylation of the Exocyclic Amino Group

This protocol provides a general procedure for the acylation of a 3- or 5-aminopyrazole, a common transformation in the synthesis of biologically active molecules.[9]

Materials:

  • Aminopyrazole substrate

  • Acid chloride or anhydride (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the aminopyrazole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the stirred solution.

  • Slowly add the acid chloride or anhydride, also dissolved in a small amount of the anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Protecting Group Strategy for Selective Functionalization

This workflow outlines the use of a tetrahydropyranyl (THP) protecting group to achieve selective functionalization of the exocyclic amino group.[4][5]

Step 1: Protection of the Pyrazole Ring

  • Dissolve the aminopyrazole in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate. The crude THP-protected pyrazole can often be used in the next step without further purification.

Step 2: Functionalization of the Exocyclic Amino Group

  • Use the protected pyrazole from Step 1 as the substrate in your desired functionalization reaction (e.g., acylation, alkylation, or sulfonylation) following a suitable protocol.

Step 3: Deprotection of the Pyrazole Ring

  • Dissolve the functionalized, THP-protected pyrazole in a protic solvent like ethanol or methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl or p-TSA).

  • Heat the reaction mixture gently (e.g., 50-60 °C) and monitor by TLC.

  • Once deprotection is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the final product, dry the organic layer, and purify as needed.

Data Presentation

The following table summarizes common conditions for directing the regioselectivity of aminopyrazole functionalization.

Reaction Type Target Site Typical Conditions Key Considerations Reference(s)
N-Alkylation Ring Nitrogen (N1/N2)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Alkyl halideStrong bases favor ring alkylation. Steric hindrance can influence the N1/N2 ratio.[1]
N-Arylation Exocyclic AminoPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Buchwald-Hartwig conditions are generally selective for the exocyclic amine.[3][6]
N-Arylation Ring Nitrogen (N1/N2)Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Ullmann conditions typically favor arylation of the ring nitrogens.[3][7]
Acylation Exocyclic AminoAcid chloride/anhydride, Base (e.g., TEA, Pyridine), Solvent (e.g., DCM, THF)Generally selective for the exocyclic amino group, but may require optimization.[9]

Visualizations

Decision-Making Workflow for Regioselectivity Control

cluster_alkylation Alkylation cluster_arylation Arylation cluster_acylation Acylation/Sulfonylation start Goal: Functionalize Exocyclic Amino Group reaction_type What is the reaction type? start->reaction_type reaction_type->alkylation Alkylation reaction_type->arylation Arylation reaction_type->acylation Acylation/ Sulfonylation protect Use Protecting Group (e.g., THP, Boc) direct_alkylation Direct Alkylation (High risk of N-ring reaction) buchwald Buchwald-Hartwig (Pd-catalyzed) ullmann Ullmann (Cu-catalyzed) (Favors N-ring arylation) direct_acylation Direct Acylation (Generally selective for exocyclic NH2)

Caption: A decision tree for selecting a strategy to control regioselectivity.

Protecting Group Strategy Workflow

start Start: Aminopyrazole protect Step 1: Protect Ring Nitrogens (e.g., with THP or Boc) start->protect functionalize Step 2: Functionalize Exocyclic Amino Group protect->functionalize deprotect Step 3: Deprotect Ring Nitrogens (e.g., with mild acid) functionalize->deprotect end End: Selectively Functionalized Aminopyrazole deprotect->end

Caption: Nucleophilic sites on a 3-aminopyrazole molecule.

References

  • Organic & Biomolecular Chemistry. (n.d.). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Shvydenko, K., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2024, September 18). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Efficiency for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst efficiency in aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance the efficiency and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing aminopyrazoles?

A1: The synthesis of aminopyrazoles typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. The choice of catalyst is crucial and depends on the specific synthetic route. The most prevalent methods include:

  • Condensation of Hydrazines with β-Ketonitriles: This is one of the most versatile and widely used methods. The reaction generally proceeds through the formation of a hydrazone intermediate, followed by cyclization.[1] This step can be catalyzed by acids or bases.

  • Condensation of Hydrazines with α,β-Unsaturated Nitriles: This route is effective when the α,β-unsaturated nitrile contains a good leaving group. The reaction is often facilitated by a base.

  • Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic conditions. While broadly applicable for pyrazoles, specific modifications are needed for aminopyrazole synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are employed for the synthesis of more complex, substituted aminopyrazoles.

  • Nanocatalysis: An emerging area utilizing nanocatalysts, such as magnetic nanoparticles, to promote efficient and environmentally friendly aminopyrazole synthesis.[2]

Q2: I am observing a mixture of regioisomers when using a substituted hydrazine. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using monosubstituted hydrazines. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks the more electrophilic site of the 1,3-dielectrophile. This can be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[3]

  • Kinetic Control: At lower temperatures and under basic conditions (e.g., using sodium ethoxide), the reaction is often under kinetic control. The more nucleophilic, substituted nitrogen of the hydrazine attacks first, leading to the formation of the 3-aminopyrazole regioisomer.[3]

  • Thermodynamic Control: At elevated temperatures and under neutral or acidic conditions (e.g., using acetic acid), the reaction favors the thermodynamically more stable product.[4] This typically leads to the 5-aminopyrazole regioisomer.[3]

The steric bulk of the substituent on the hydrazine can also influence regioselectivity, with bulkier groups often favoring the formation of the 5-aminopyrazole isomer.[4]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in aminopyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your hydrazine and 1,3-dielectrophile. Hydrazine derivatives can degrade over time, and impurities in the dicarbonyl compound can lead to side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: Verify that the reaction temperature is optimal for the specific catalytic system. Some reactions require heating to proceed to completion, while others may be sensitive to high temperatures, leading to decomposition.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but aprotic solvents may be necessary for certain catalysts.

    • pH: The acidity or basicity of the reaction medium can be critical, especially for controlling regioselectivity and preventing side reactions.[4][5]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Side Product Formation: The formation of stable intermediates, such as hydrazones, or other byproducts can consume starting materials and reduce the yield of the desired aminopyrazole.[1]

Q4: What are common side products in aminopyrazole synthesis, and how can I minimize their formation?

A4: The formation of side products is a frequent cause of low yields and purification challenges. Common side products include:

  • Hydrazone Intermediates: The initial condensation of hydrazine with a carbonyl group forms a hydrazone.[1] If this intermediate is stable and does not readily cyclize, it can be a major byproduct. Driving the cyclization to completion by adjusting the temperature or pH can minimize its presence.

  • Unexpected Cyclization Products: In multicomponent reactions, or with complex substrates, unexpected cyclization pathways can lead to isomeric byproducts such as pyrazolo[1,5-a]pyrimidines instead of the desired pyrazolo[3,4-b]pyridines.[6] Careful control of reaction conditions is crucial to direct the reaction towards the intended product.

  • Acetamide Formation: If acetic acid is used as a solvent or catalyst at elevated temperatures, the amino group of the product can react to form an acetamide byproduct.[6] Using the minimum necessary amount of acid and controlling the temperature can mitigate this.

  • Homo-coupling Products: In palladium-catalyzed cross-coupling reactions, side reactions such as the homo-coupling of starting materials can occur, especially if the reaction conditions are not optimized.

To minimize side product formation, it is essential to have a thorough understanding of the reaction mechanism and to optimize the reaction conditions, including temperature, solvent, catalyst loading, and the order of reagent addition.

II. Troubleshooting Guides

Guide 1: Catalyst Deactivation and Regeneration

Catalyst deactivation can lead to incomplete reactions and low yields. Understanding the cause of deactivation is the first step toward remediation.

Symptom Potential Cause Troubleshooting Steps
Reaction stalls; black precipitate (palladium black) forms Palladium Catalyst Deactivation (Sintering or Agglomeration) - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use appropriate ligands to stabilize the palladium nanoparticles.- Avoid excessively high temperatures.
Gradual loss of catalyst activity over time Catalyst Poisoning - Identify and remove potential poisons from the starting materials and solvents. Common poisons for palladium catalysts include sulfur compounds.- For nanocatalysts, ensure the support material is stable under the reaction conditions.
Low conversion in subsequent runs with a recycled catalyst Incomplete Catalyst Regeneration or Leaching - Implement a thorough catalyst recovery and washing protocol to remove adsorbed products and byproducts.- For nanocatalysts, magnetic separation is an efficient recovery method.[7]- Consider acid and base washes for regeneration, followed by drying.
Experimental Protocol: Nanocatalyst Recovery and Reuse

This protocol provides a general guideline for the recovery of magnetic nanocatalysts.

  • Separation: After the reaction is complete, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask to attract the magnetic nanocatalyst particles.

  • Decantation: Carefully decant the supernatant solution, which contains the product and any soluble impurities.

  • Washing: Remove the external magnet and add a suitable solvent (e.g., ethanol) to the flask. Agitate the mixture to wash the catalyst. Reapply the magnet and decant the wash solvent. Repeat this washing step 2-3 times.

  • Drying: After the final wash, dry the catalyst under vacuum to remove any residual solvent.

  • Reuse: The dried nanocatalyst is now ready to be used in a subsequent reaction.

Guide 2: Addressing Poor Regioselectivity

The following workflow can help in optimizing for the desired regioisomer:

G start Poor Regioselectivity Observed q1 What is the desired regioisomer? start->q1 a1 3-Aminopyrazole q1->a1 a2 5-Aminopyrazole q1->a2 s1 Employ Kinetic Control Conditions a1->s1 s2 Employ Thermodynamic Control Conditions a2->s2 p1 Lower reaction temperature (e.g., 0°C). Use a basic catalyst (e.g., NaOEt). s1->p1 p2 Increase reaction temperature (e.g., reflux). Use a neutral or acidic catalyst (e.g., AcOH). s2->p2

Caption: Decision workflow for optimizing regioselectivity.

III. Safety First: Handling Hydrazine Derivatives

Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[5] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are essential. A face shield is recommended when there is a high risk of splashing.[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A lab coat is mandatory.[8]

  • Respiratory Protection: All work with hydrazine must be conducted in a certified chemical fume hood.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Spill and Waste Disposal
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]

  • Waste Disposal: Hydrazine waste is considered hazardous.[7] It should be collected in a designated, properly labeled, and sealed container.[8] Dispose of the waste through your institution's hazardous waste management program. A common disposal method involves dilution with water followed by neutralization with a weak acid, such as sulfuric acid.[3] Another method is incineration after dilution with a flammable solvent.[3]

IV. Data Summary Tables

Table 1: Catalyst Selection Guide for Aminopyrazole Synthesis
Synthetic Route Catalyst Type Typical Catalyst Key Considerations
β-Ketonitrile + Hydrazine Acid or BaseAcetic Acid, H₂SO₄, NaOEtpH control is crucial for reaction efficiency and preventing side reactions.[5]
α,β-Unsaturated Nitrile + Hydrazine BaseNaOEt, Et₃NThe substrate must have a good leaving group.
Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) AcidAcetic Acid, HClRegioselectivity can be an issue with unsymmetrical dicarbonyls.
C-H Functionalization/Cross-Coupling Transition MetalPalladium (e.g., Pd(OAc)₂), Copper, RhodiumLigand choice is critical for catalyst stability and activity. Prone to poisoning.
Multicomponent Reactions VariousNanocatalysts (e.g., Fe₃O₄-based), Ionic LiquidsOften offer green reaction conditions and easier catalyst recovery.[2]
Table 2: Troubleshooting Common Issues in Aminopyrazole Synthesis
Issue Symptom Possible Cause(s) Suggested Solutions
Low Yield Significant amount of starting material remains.- Incomplete reaction- Suboptimal temperature- Inactive catalyst- Monitor reaction by TLC/LC-MS.- Optimize reaction temperature and time.- Use fresh or purified starting materials and catalyst.
Poor Regioselectivity Mixture of 3-amino and 5-aminopyrazole isomers.- Inappropriate reaction conditions (kinetic vs. thermodynamic control).- For 3-amino isomer: use basic conditions at low temperature.- For 5-amino isomer: use acidic/neutral conditions at elevated temperature.[3][4]
Side Product Formation Multiple spots on TLC; difficult purification.- Formation of stable hydrazone intermediate.- Unexpected cyclization pathways.- Reaction with solvent/catalyst.- Adjust pH or temperature to promote cyclization.- Carefully control stoichiometry and order of addition in multicomponent reactions.- Use minimal necessary amount of acid catalyst.
Catalyst Deactivation Reaction stalls, especially in later stages or upon reuse.- Poisoning by impurities.- Sintering of metal catalyst.- Product inhibition.- Purify starting materials and solvents.- Optimize reaction temperature.- Implement catalyst regeneration protocols.

V. Visualized Workflows and Mechanisms

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0) Catalyst oa Oxidative Addition (Ar-X) pd0->oa pd2 Ar-Pd(II)-X oa->pd2 trans Transmetalation (R-M) pd2->trans pd2_r Ar-Pd(II)-R trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R (Product) re->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_ok Purity Confirmed q1->a1_ok a1_bad Impurities Detected q1->a1_bad Purify reagents q2 Monitor Reaction Progress (TLC/LC-MS) a1_ok->q2 p1 Recrystallize or distill reagents. a1_bad->p1 Purify reagents a2_complete Reaction Complete q2->a2_complete a2_incomplete Incomplete Reaction q2->a2_incomplete q3 Analyze for Side Products a2_complete->q3 p4 Increase temperature, extend reaction time, or check catalyst activity. a2_incomplete->p4 Optimize conditions a3_yes Side Products Present q3->a3_yes Optimize conditions a3_no No Major Side Products q3->a3_no Check work-up & purification p2 Adjust temperature, solvent, or catalyst. a3_yes->p2 Optimize conditions p3 Optimize extraction and chromatography. a3_no->p3 Check work-up & purification

Caption: Systematic workflow for troubleshooting low reaction yields.

VI. References

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Fandrick, D. R., Sanyal, S., Kaloko, J. A., Mulder, J. A., Wang, Y., Wu, L., Lee, H., Roschangar, F., Hoffmann, M., & Senanayake, C. H. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC.

  • Hajizadeh, Z., Maleki, A., & Firouzi-Haji, R. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 17983.

  • Maleki, A., Esmaeili, M. S., & Yargholi, F. (2021). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics, 4(2), 125-135.

  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • University of Florida. (2024, April). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Yoon, C. H., et al. (2015). A tert-butoxide-assisted Claisen condensation allows the access to β-ketonitriles intermediates 5, followed by hydrazine addition that leads to the formation of various 5-aminopyrazoles III. During the optimization of the reaction conditions, it was observed that the basicity of the reaction mixture required for the first step lowered the efficiency of the second step. Neutralization of reaction mixture via H2SO4 addition prior to the introduction of the hydrazine allowed to optimize this process. Catalysts, 5, 1649-1656.

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • BenchChem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions.

  • Kumar, S., & Sharma, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46.

Sources

Technical Support Center: Purification of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals refining the purification methods for 5-Amino-1,3-dimethyl-4-nitropyrazole. It is structured as a series of troubleshooting questions and answers to directly address challenges encountered during experimental work.

Introduction: The Critical Role of Purity

This compound is a multifunctional pyrazole derivative with a unique combination of amino, methyl, and nitro groups that impart specific chemical properties.[1] The purity of this compound is paramount for its downstream applications, as impurities can interfere with biological assays, lead to inconsistent results in materials science, or introduce safety risks in the development of energetic materials.[2] This guide explains the causality behind purification choices to empower researchers to overcome common obstacles and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography .

  • Recrystallization is often the first method of choice due to its efficiency, cost-effectiveness, and scalability. It is ideal for removing small amounts of impurities from a solid sample. The general principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Many pyrazole derivatives are successfully purified using this method, often with solvents like ethanol.[3][4]

  • Column Chromatography is a more powerful, albeit more resource-intensive, technique used for separating complex mixtures or when recrystallization fails to yield a product of sufficient purity.[5] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.

Q2: What are the likely impurities I might encounter?

Impurities typically stem from the synthetic route used. The synthesis of aminopyrazoles often involves the condensation of a hydrazine with a β-functionalized nitrile, such as a β-ketonitrile or malononitrile derivative.[6][7][8] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., 1,3-dimethylhydrazine, dinitriles).

  • Regioisomers or other side-products from the cyclization reaction.

  • Residual solvents from the synthesis or work-up.

  • Degradation products, especially if the compound is subjected to harsh conditions.

Q3: How do I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively check for the presence of impurities. A single spot is indicative of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Methods (NMR, FT-IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities by the presence of unexpected signals. FT-IR can confirm the presence of key functional groups (-NH₂, -NO₂).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity, often expressed as a percentage area of the main peak.

Method Selection Workflow

The choice between recrystallization and chromatography depends on the initial purity of the crude product and the desired final purity.

G start Crude Product tlc Run TLC Analysis start->tlc decision Assess Purity tlc->decision recrystallize Recrystallization decision->recrystallize >90% Pure (Few, distinct spots) chromatography Column Chromatography decision->chromatography <90% Pure (Multiple/streaking spots) end_reassess Re-assess Purity recrystallize->end_reassess chromatography->end_reassess end_pure Pure Product end_reassess->end_pure

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but requires careful solvent selection and execution. Knowledge of the solubility of nitropyrazoles in various solvents is key to developing a robust procedure.[9][10]

Q: My compound won't dissolve, even in the boiling solvent. What should I do?
  • Causality: The solvent is likely too non-polar for your compound, or you have not added a sufficient volume. The amino and nitro groups on the pyrazole ring increase its polarity.

  • Solution:

    • Increase Solvent Volume: Add more solvent in small portions until the solid dissolves. Be mindful that excessive solvent will reduce your final yield.

    • Switch to a More Polar Solvent: If the compound remains insoluble in a large volume of solvent, select a more polar solvent. For example, if you are using toluene, try switching to ethyl acetate or ethanol.

Q: My compound "oiled out" instead of forming crystals upon cooling. Why?
  • Causality: This common issue occurs when the solute is supersaturated and comes out of solution above its melting point. It can also be caused by impurities that depress the melting point of the mixture.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add more solvent (10-20% volume increase) to reduce the saturation level.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly. Rapid cooling encourages oiling. You can insulate the flask to slow the process.

    • Use a Solvent Pair: Consider a solvent-pair recrystallization. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.

Q: No crystals have formed after the solution has cooled to room temperature. What's next?
  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratch Method: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Temperature: Cool the flask in an ice bath to further decrease the compound's solubility.

    • Reduce Solvent Volume: If the above methods fail, carefully evaporate some of the solvent to increase the solute concentration and then attempt to cool and induce crystallization again.

Q: My final product is still colored, even after recrystallization. How can I fix this?
  • Causality: The color is likely due to highly polar, colored impurities that have co-precipitated with your product.

  • Solution:

    • Use Activated Charcoal: Dissolve the impure product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. Be sure to use a fluted filter paper and pre-heat your funnel to prevent premature crystallization.

    • Crystallize as Usual: Allow the clear, filtered solution to cool and crystallize.

Solvent System Polarity Boiling Point (°C) Comments
Ethanol Polar78Often a good first choice for aminopyrazoles.[3]
Methanol Polar65Higher solubility than ethanol; may result in lower yields.
Ethyl Acetate Medium77Good for compounds of intermediate polarity.
Toluene Non-polar111Useful for removing non-polar impurities.
Ethanol/Water PolarVariableA versatile solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy.
Ethyl Acetate/Hexane Med/Non-polarVariableGood for less polar compounds. Dissolve in hot EtOAc, add hexane.
Table 1: Potential Solvents for Recrystallization of this compound.

Troubleshooting Guide: Column Chromatography

For more challenging separations, column chromatography is the method of choice. For related aminopyrazole derivatives, systems like Ethyl Acetate/Dichloromethane have proven effective.[11]

G start Crude Sample tlc_dev Develop TLC System (e.g., EtOAc/Hexane) start->tlc_dev decision_rf Is Rf ~0.3? tlc_dev->decision_rf decision_rf->tlc_dev No, Adjust Polarity pack_column Pack Column with Slurry decision_rf->pack_column Yes load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_product Pure Product evaporate->end_product

Caption: General workflow for flash column chromatography.

Q: How do I choose the right solvent system (mobile phase)?
  • Causality: The solvent system's polarity determines the rate at which compounds move down the column. The goal is to find a system where your desired compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate, ensuring good separation from impurities.

  • Solution:

    • Use TLC to screen various solvent mixtures. A common starting point is an Ethyl Acetate/Hexane mixture.

    • Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 1:4, 1:2, 1:1 EtOAc:Hexane).

    • If the spot remains at the baseline, the solvent is not polar enough; increase the proportion of the more polar solvent (EtOAc).

    • If the spot runs with the solvent front (Rf ~1.0), the solvent is too polar; decrease the proportion of the polar solvent.

Q: My compound is eluting with the solvent front (Rf is too high).
  • Causality: The mobile phase is too polar, causing your compound to have a low affinity for the silica gel stationary phase and move too quickly.

  • Solution: Decrease the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, this means increasing the proportion of hexane.

Q: My compound won't elute from the column (Rf is too low).
  • Causality: The mobile phase is not polar enough. Your compound has a very high affinity for the silica gel and is strongly adsorbed.

  • Solution: Increase the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, this means increasing the proportion of ethyl acetate.

Q: The separation between my product and an impurity is poor.
  • Causality: The polarity difference between your product and the impurity may be too small for the chosen solvent system to resolve them effectively.

  • Solution:

    • Use a Less Polar Solvent System: A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between spots with close Rf values.

    • Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, substituting Dichloromethane/Methanol for Ethyl Acetate/Hexane can change the interaction dynamics with the silica gel.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica is packed uniformly without air bubbles.

Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely.

  • Optional (for colored impurities): Remove from heat, add a spatula-tip of activated charcoal, and re-heat to boiling for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Using TLC, determine a mobile phase that gives the target compound an Rf of ~0.3.

  • Pack the Column: Secure a glass column vertically. Fill it about one-third full with the chosen mobile phase. In a beaker, create a slurry of silica gel in the mobile phase and pour it into the column. Tap the column gently to ensure even packing and allow the silica to settle.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column: Carefully add the mobile phase to the column, taking care not to disturb the top layer. Apply pressure (using a pump or bulb) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions, identifying which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Review on synthesis of nitropyrazoles. (2014). ResearchGate.
  • Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. (2019). MDPI.
  • This compound | 76689-64-0. (n.d.). Benchchem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Institutes of Health.
  • Chromatographic separation of itaconic anhydride recycling products with 5-amino-1-phenylpyrazoles. (2020). ResearchGate.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). National Institutes of Health.
  • One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Aminopyrazole and 5-Aminopyrazole Isomers: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile synthetic accessibility. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the foundation for a multitude of approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anti-cancer therapies such as crizotinib.[1] Among the various functionalized pyrazoles, aminopyrazoles stand out as particularly "privileged" frameworks in drug discovery.[1][2] The seemingly subtle difference in the position of the amino group—at the 3- or 5-position—profoundly alters the molecule's electronic and steric properties, leading to distinct pharmacological profiles.

This guide provides an in-depth, objective comparison of the bioactivities of 3-aminopyrazole and 5-aminopyrazole derivatives. We will dissect experimental data from comparative studies to illuminate how this fundamental structural isomerism dictates target specificity and therapeutic potential, offering a valuable resource for researchers engaged in the rational design of novel therapeutics.

Structural Isomerism: The Foundation of Divergent Bioactivity

The core difference between 3-aminopyrazole and 5-aminopyrazole lies in the placement of the exocyclic amino group relative to the two ring nitrogens. This positional change directly impacts the molecule's hydrogen bonding capabilities, dipole moment, and overall topology. The 3-amino isomer places the NH₂ group adjacent to a "pyrrole-like" nitrogen (N1), while the 5-amino isomer positions it adjacent to both the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens. This distinction is critical as it governs how the scaffold and its substituents can orient themselves within the binding pocket of a biological target, forming key hydrogen bonds and other non-covalent interactions that are the bedrock of molecular recognition.

G cluster_0 3-Aminopyrazole cluster_1 5-Aminopyrazole 3-AP 3-AP 5-AP 5-AP G General Kinase Inhibition Workflow cluster_exp Experimental Workflow cluster_logic Logic A Kinase, Substrate, ATP, and Inhibitor (3-AP or 5-AP derivative) B Incubation A->B C Phosphorylation Reaction B->C D Detection Reagent (Luminescence/Fluorescence) C->D E Signal Measurement D->E F IC50 Calculation E->F G High Signal E->G inversely proportional I Low Signal E->I inversely proportional H Low Kinase Activity (Inhibition) G->H J High Kinase Activity (No Inhibition) I->J

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Anticonvulsant Activity: A Clear Winner Emerges

In the realm of central nervous system disorders, a direct comparative study revealed a stark difference in the anticonvulsant properties of the two isomers.

  • 3-Aminopyrazole derivatives demonstrated significantly stronger anticonvulsant effects compared to their 5-aminopyrazole counterparts. [3]One of the most potent compounds identified, 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole , was highly effective in the Maximal Electroshock Seizure (MES) test, a standard model for generalized tonic-clonic seizures. [3]Its mechanism of action was determined to be the blockade of sodium channels. [3]* 5-Aminopyrazole derivatives, in the same study, showed weaker or no significant anticonvulsant activity , highlighting the critical role of the 3-amino configuration for this specific biological effect. [3] Table 2: Comparative Anticonvulsant Activity in the MES Test

Isomer ClassRepresentative CompoundAnimal ModelEfficacy (ED₅₀)Reference
3-Aminopyrazole 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazoleRatStrong anticonvulsant effect[3]
5-Aminopyrazole Various synthesized derivativesRatWeaker or no significant effect[3]
Antimicrobial Activity: Efficacy is Structure-Dependent

Both isomers have been explored as potential antimicrobial agents, but their efficacy is highly dependent on the specific substitution patterns around the core scaffold. [3]However, comparative data suggests that 5-aminopyrazole derivatives may offer a more promising foundation.

  • A 5-aminopyrazole derivative (26) showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and an impressive 4 µg/mL against Escherichia coli. [3]* In contrast, a 3-aminopyrazole derivative (2a) from a different study exhibited much weaker activity, with MIC values of 125 µg/mL against S. aureus and 8000 µg/mL against E. coli. [3] Table 3: Comparative Antimicrobial Activity (MIC)

Isomer ClassRepresentative CompoundS. aureus (µg/mL)E. coli (µg/mL)Reference
3-Aminopyrazole Derivative 2a 1258000[3]
5-Aminopyrazole Derivative 26 164[3]

Structure-Activity Relationship (SAR): The "Why" Behind the Difference

The divergent bioactivities of 3- and 5-aminopyrazoles are a classic illustration of structure-activity relationships. The position of the amino group dictates the vectoral projection of substituents from the pyrazole core. This, in turn, determines whether these substituents can access and form productive interactions with specific sub-pockets within a target's active site.

G Structure-Activity Relationship (SAR) Logic A Aminopyrazole Isomer (3-AP or 5-AP) B Altered 3D Geometry & H-Bonding Vectors A->B determines C Differential Binding to Target Protein B->C enables/disables D Specific Bioactivity Profile (e.g., Kinase vs. Anticonvulsant) C->D results in

Caption: The positional isomerism dictates geometry, which governs target binding and bioactivity.

For AXL kinase, the 3-amino group allows a substituent at the 1-position (N1) to project into a specific hydrophobic pocket while the amino group itself forms a key hinge interaction. For p38 MAPK, the 5-amino group may be better positioned to act as a hydrogen bond donor, while substituents at the 1- and 3-positions can be optimized to occupy adjacent hydrophobic regions. This exemplifies why a simple isomeric change necessitates a complete re-evaluation of substitution patterns during a medicinal chemistry campaign.

Key Experimental Protocols

To ensure the reproducibility and validity of the data presented, standardized experimental protocols are essential. Below are outlines for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., 3- or 5-aminopyrazole derivative) in DMSO.

    • In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a buffered solution.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and converts the remaining ATP into a luminescent signal.

    • Incubate for a further period as per the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

  • Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium.

  • Methodology:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Conclusion and Future Directions

The evidence clearly demonstrates that 3-aminopyrazole and 5-aminopyrazole are not interchangeable scaffolds. Their distinct bioactivity profiles are a direct result of their structural isomerism.

  • 3-Aminopyrazole derivatives show particular promise as anticonvulsant agents and as scaffolds for specific kinase inhibitors targeting enzymes like AXL . [3][4]* 5-Aminopyrazole derivatives are highly versatile and have proven to be effective cores for p38 MAPK and FGFR kinase inhibitors , as well as for developing potent antimicrobial agents . [1][3][5] This comparative guide underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to dramatic shifts in pharmacology. For researchers in drug development, the choice between these two isomers should be a deliberate, target-driven decision. Future work should focus on direct, head-to-head comparisons of optimized 3- and 5-aminopyrazole derivatives against a wider range of biological targets to further map the therapeutic landscapes of these invaluable heterocyclic building blocks.

References

  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Deriv
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

Sources

A Comparative Efficacy Analysis: The Established COX-2 Inhibitor Celecoxib versus the Investigational Pyrazole Compound 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal risks associated with non-selective NSAIDs.[1] Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, offering potent anti-inflammatory, analgesic, and antipyretic effects.[2][3] This guide provides a detailed comparative analysis of Celecoxib against the investigational compound 5-Amino-1,3-dimethyl-4-nitropyrazole, exploring the established efficacy of the former and the therapeutic potential of the latter based on the broader understanding of pyrazole derivatives in medicinal chemistry.

While direct comparative efficacy data for this compound is not extensively available in peer-reviewed literature, this guide will leverage the well-documented profile of Celecoxib and the known biological activities of related pyrazole compounds to provide a scientifically grounded perspective for researchers.

Section 1: The Pharmacological Profile of Celecoxib

Celecoxib's therapeutic efficacy is rooted in its selective inhibition of the COX-2 enzyme.[4][5] This selectivity is crucial as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is inducible and is primarily expressed at sites of inflammation.[5] By preferentially targeting COX-2, Celecoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][6]

Mechanism of Action of Celecoxib

dot graph TD; A[Arachidonic Acid] -->|COX-2| B(Prostaglandin H2); B --> C{Prostaglandins}; C --> D[Pain & Inflammation]; E[Celecoxib] --|> B; subgraph "Cell Membrane" A; end subgraph "Inflammatory Response" D; end E --|Inhibits| COX-2; style E fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Established Efficacy of Celecoxib

Clinical trials have consistently demonstrated the efficacy of Celecoxib in treating a range of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.[7][8][9] Its analgesic and anti-inflammatory effects are comparable to those of traditional NSAIDs like naproxen and ibuprofen.[8][10]

Clinical Indication Dosage Key Efficacy Findings References
Osteoarthritis200 mg once daily or 100 mg twice dailySignificantly reduces pain and improves physical function compared to placebo.[10][2],[10]
Rheumatoid Arthritis100-200 mg twice dailyAs clinically effective as diclofenac in reducing signs and symptoms.[7][7]
Acute Pain400 mg initial dose, followed by 200 mg if needed on day 1; 200 mg twice daily on subsequent daysEffective in managing postoperative dental pain and other acute pain conditions.[9][2],[9]

Section 2: The Therapeutic Potential of this compound and Related Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds, including Celecoxib itself.[11] The introduction of various substituents to the pyrazole ring can modulate its pharmacological properties, leading to the development of novel therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.[11][12]

While specific efficacy data for this compound remains limited in the public domain, the broader class of 5-aminopyrazole derivatives has shown promise in various preclinical studies. Research into these compounds has highlighted their potential as:

  • Anti-inflammatory Agents: Several novel pyrazole derivatives have demonstrated potent anti-inflammatory activity in both in vitro and in vivo models, with some exhibiting superior or comparable efficacy to Celecoxib.[11][13]

  • Anticancer Agents: Certain 5-aminopyrazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines, suggesting a potential role in oncology.[14][15]

  • Kinase Inhibitors: The 5-amino-1H-pyrazole-4-carboxamide scaffold, in particular, has been explored for the development of pan-FGFR covalent inhibitors for cancer therapy.[16][17]

The presence of the amino and nitro groups on the pyrazole ring of this compound suggests the potential for unique biological activities that warrant further investigation. The nitro group, for instance, has been shown to enhance the pharmacological potential of various heterocyclic compounds.[18]

Section 3: A Hypothetical Efficacy Comparison and Future Directions

In the absence of direct comparative studies, a hypothetical comparison must be drawn with caution. However, based on the known structure-activity relationships of pyrazole derivatives, it is plausible that this compound could exhibit anti-inflammatory properties. To ascertain its efficacy relative to Celecoxib, a series of preclinical investigations would be necessary.

Key Experimental Questions to Address:
  • COX-2 Inhibition and Selectivity: Does this compound inhibit COX-2, and what is its selectivity profile compared to COX-1?

  • In Vivo Anti-inflammatory Activity: How effective is the compound in reducing inflammation in established animal models, such as the carrageenan-induced paw edema model?

  • Analgesic Properties: Does the compound exhibit pain-relieving effects in relevant animal models of pain?

  • Safety and Tolerability: What is the acute and chronic toxicity profile of the compound?

Section 4: Standardized Experimental Protocols for Efficacy Evaluation

To facilitate further research into novel pyrazole derivatives like this compound, the following standardized experimental protocols are provided.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory activity and selectivity of a compound against COX-1 and COX-2 isoforms.[19][20]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Reagents:\n- COX-1/COX-2 enzymes\n- Arachidonic acid (substrate)\n- Test compound\n- Detection reagents"]; B [label="Incubate test compound with COX-1 or COX-2 enzyme"]; C [label="Add arachidonic acid to initiate the reaction"]; D [label="Measure prostaglandin production (e.g., via colorimetric or fluorometric methods)"]; E [label="Calculate IC50 values and selectivity index"]; A -> B -> C -> D -> E; }

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2, arachidonic acid, and the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound or vehicle control. Incubate for a specified time at a controlled temperature (e.g., 5 minutes at 25°C).

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as a colorimetric assay that measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[21]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[22]

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Acclimatize animals (e.g., rats or mice)"]; B [label="Measure baseline paw volume"]; C [label="Administer test compound, vehicle control, or positive control (e.g., Celecoxib)"]; D [label="Inject carrageenan into the subplantar region of the hind paw"]; E [label="Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours post-carrageenan)"]; F [label="Calculate the percentage of edema inhibition"]; A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: House animals in a controlled environment with free access to food and water for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[26]

  • Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., Celecoxib) orally or via intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[23][25]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw.[27]

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., hourly for up to 6 hours) after carrageenan injection.[24]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

Celecoxib remains a vital therapeutic option for the management of inflammatory conditions, with a well-defined efficacy and safety profile. While direct comparative data for this compound is currently lacking, the broader family of pyrazole derivatives continues to be a fertile ground for the discovery of novel anti-inflammatory agents. Further investigation of this compound, following standardized preclinical evaluation protocols, is warranted to elucidate its potential as a novel therapeutic agent and to determine its efficacy relative to established drugs like Celecoxib. The insights gained from such studies will be invaluable for the future development of targeted anti-inflammatory therapies.

References

Click to expand
  • StatPearls. (n.d.). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Celecoxib: a selective cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Retrieved from [Link]

  • PubMed. (n.d.). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • bpacnz. (2018, January 26). Celecoxib: the “need to know” for safe prescribing. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Retrieved from [Link]

  • SpringerLink. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Retrieved from [Link]

  • Clinical Research Trial Listing. (2011, September 15). Effect of Celecoxib on Markers of Vascular Inflammation. Retrieved from [Link]

  • NIH. (n.d.). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • The Rheumatologist. (2017, February 20). Celecoxib Is a Safe Treatment for Arthritis. Retrieved from [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • PubMed Central. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Retrieved from [Link]

  • ResearchGate. (2021, November 8). (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PMC - PubMed Central. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • PubMed. (2023, May 1). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) -. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Retrieved from [Link]

  • NIH. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity in Bioassays

In the realm of drug development and molecular research, the specificity of a compound is paramount. Cross-reactivity, the unintended interaction of a molecule with off-target proteins or assay components, can lead to misleading data, false-positive results, and potentially unforeseen toxicological effects.[1] For novel heterocyclic compounds like 5-Amino-1,3-dimethyl-4-nitropyrazole, a thorough assessment of its interaction profile is not merely a supplementary task but a core component of its validation. The pyrazole scaffold, while a cornerstone in many bioactive compounds, is also a known feature in some Pan-Assay Interference Compounds (PAINS), which are notorious for non-specific interactions in high-throughput screens.[2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will explore two orthogonal analytical approaches: a target-specific immunoassay and a broad-spectrum physicochemical method. The objective is to equip researchers with the rationale and detailed protocols to generate robust, publication-quality data on the specificity of this and similar small molecules.

Defining the Scope: Selection of Potential Cross-Reactants

A cross-reactivity study is only as informative as the compounds chosen for comparison. The selection should be based on structural similarity to the primary compound of interest. For this compound, we propose a panel of analogues that systematically probe the contribution of each functional group to its interaction profile.

Compound ID Structure Rationale for Inclusion
Test Compound This compoundThe primary molecule of interest.
Analogue 1 5-Amino-1,3-dimethylpyrazoleTo assess the influence of the nitro group.
Analogue 2 1,3-Dimethyl-4-nitropyrazoleTo evaluate the contribution of the amino group.
Analogue 3 5-Acetamido-1,3-dimethyl-4-nitropyrazoleTo determine the effect of modifying the amino group, a common metabolic or synthetic modification.
Analogue 4 3-Amino-1,5-dimethyl-4-nitropyrazoleA positional isomer to test the specificity of the interaction.

Methodology I: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For scenarios where a specific binding partner (e.g., an antibody or a target protein) for this compound has been identified, a competitive ELISA is the gold standard for assessing the cross-reactivity of structural analogues.[4] This immunoassay format is particularly well-suited for small molecules that cannot be simultaneously bound by two antibodies, as required in a sandwich ELISA.[5][6]

The principle of this assay is competition. The target molecule is immobilized on a plate (or a labeled version is used in solution), and the sample containing the test compound is mixed with a limited amount of a specific antibody. The more the test compound binds to the antibody, the less antibody is available to bind to the immobilized/labeled target. Thus, a lower signal indicates higher binding affinity.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat microtiter plate with target-protein conjugate p2 Block with BSA to prevent non-specific binding p1->p2 a1 Add serial dilutions of Test Compound or Analogues p2->a1 a2 Add a fixed concentration of specific primary antibody a1->a2 a3 Incubate to allow competition for antibody binding a2->a3 d1 Wash plate to remove unbound reagents a3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash plate d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction with H2SO4 and read absorbance at 450 nm d4->d5

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the remaining protein-binding sites by adding 200 µL of 5% non-fat dry milk or 1% BSA in PBST to each well and incubate for 2 hours at room temperature.

  • Competition: Wash the plate three times with PBST. Prepare serial dilutions of the test compound and each analogue (e.g., from 1 nM to 100 µM) in assay buffer. Add 50 µL of each dilution to the wells. Subsequently, add 50 µL of the primary antibody (at a pre-determined optimal concentration) to all wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate five times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the maximum signal). Calculate the percent cross-reactivity using the formula:

    % Cross-Reactivity = (IC₅₀ of Test Compound / IC₅₀ of Analogue) x 100

Illustrative Data & Interpretation
Compound IC₅₀ (nM) % Cross-Reactivity Interpretation
Test Compound 15100%High affinity for the antibody.
Analogue 1 >10,000<0.15%The nitro group is critical for antibody recognition.
Analogue 2 5,2000.29%The amino group is also crucial for binding.
Analogue 3 8501.76%Modification of the amino group significantly reduces affinity.
Analogue 4 >10,000<0.15%The antibody is highly specific to the substitution pattern.

These hypothetical results would strongly suggest that the antibody is highly specific for the complete structure of this compound, with both the nitro and amino groups being key epitopes for recognition.

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While immunoassays are excellent for assessing cross-reactivity against a known target, they cannot detect interactions with unknown proteins or other matrix components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful, unbiased method to assess a compound's potential for non-specific binding and its stability in a complex biological matrix.[7][8] This technique offers superior sensitivity and selectivity for quantifying small molecules.[9][10]

This approach involves incubating the test compound and its analogues in a complex biological matrix (e.g., human plasma or cell lysate), followed by analysis to quantify the recovery of each compound and identify any potential metabolites or adducts.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s1 Incubate Test Compound or Analogues in biological matrix (e.g., plasma) s2 Perform protein precipitation with cold acetonitrile s1->s2 s3 Centrifuge and collect supernatant s2->s3 l1 Inject sample onto a C18 reverse-phase column s3->l1 l2 Separate compounds using a gradient of water and acetonitrile (with 0.1% formic acid) l1->l2 m1 Ionize eluting compounds (e.g., using ESI) l2->m1 m2 Select precursor ion in Q1 m1->m2 m3 Fragment ion in collision cell (Q2) m2->m3 m4 Monitor specific product ions in Q3 (Multiple Reaction Monitoring - MRM) m3->m4

Caption: Workflow for LC-MS/MS analysis of compound stability and non-specific binding.

Detailed Protocol: LC-MS/MS Analysis
  • Incubation: Prepare solutions of the test compound and each analogue at a final concentration of 1 µM in human plasma. Include a vehicle control. Incubate the samples at 37°C for a defined time course (e.g., 0, 30, 60, and 120 minutes).

  • Protein Precipitation: At each time point, take a 50 µL aliquot of the plasma sample and add it to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Vortex vigorously for 1 minute.

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Develop a Multiple Reaction Monitoring (MRM) method for each compound by identifying a specific precursor ion (Q1) to product ion (Q3) transition.

  • Data Analysis: Quantify the peak area of each compound at each time point, normalized to the internal standard. Calculate the percentage of the compound remaining over time. A rapid decrease in concentration may indicate instability or non-specific binding to plasma proteins or other components.

Illustrative Data & Interpretation
Compound % Remaining at 120 min Observations Interpretation
Test Compound 92%Single, sharp peak. No major metabolites detected.High stability and low non-specific binding in plasma.
Analogue 1 95%Stable in plasma.Removal of the nitro group does not significantly impact stability.
Analogue 2 45%Significant decrease in parent compound. Appearance of new peaks.The amino group may be a site of metabolic activity or the compound may be more reactive and prone to adduct formation.
Analogue 3 98%Highly stable.Acetylation of the amino group protects it from modification.
Analogue 4 91%Stable in plasma.Positional isomerism does not significantly affect stability.

These hypothetical LC-MS/MS results would suggest that Analogue 2 is significantly less stable or more reactive in a biological matrix compared to the test compound. This highlights the importance of the amino group's position and protection in designing stable molecules. Such findings are critical for predicting a compound's pharmacokinetic profile.

Conclusion: A Dual-Pronged Approach to Ensuring Specificity

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the characterization of any new chemical entity. By employing both a target-specific method like competitive ELISA and a matrix-based physicochemical method like LC-MS/MS, researchers can build a robust and multi-faceted understanding of a compound's specificity. This dual-pronged approach provides complementary information: the ELISA quantifies the impact of specific structural changes on target binding, while LC-MS/MS assesses the broader stability and potential for non-specific interactions within a complex biological environment. For this compound, such studies are essential to validate its potential as a selective research tool or therapeutic agent and to mitigate the risks associated with off-target effects and pan-assay interference.

References

  • Pharma Tech. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • ACS Omega. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • Clinical Chemistry. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • NIH. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • NIH. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link]

  • PubMed Central. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • ResearchGate. (2022). Various heterocycles synthesized through the reaction of 5-amino-pyrazole derivatives (N′/N-1 dinucleophilic sides) with α,β-unsaturated compounds. [Link]

  • NIH. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. [Link]

  • MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • PubMed Central. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • NIH. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • ResearchGate. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

Sources

A Researcher's Guide to Validating the Antipsychotic-Like Effects of Novel Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antipsychotic-like properties of novel aminopyrazole derivatives. We will move beyond a simple checklist of assays to a deeper, mechanistic-driven approach, comparing a representative aminopyrazole compound, "APD-X," with the first-generation (typical) antipsychotic, haloperidol, and a second-generation (atypical) antipsychotic, risperidone.

The Rationale: Targeting a New Generation of Antipsychotics

Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms. While first-generation antipsychotics are effective against positive symptoms, they achieve this primarily through potent dopamine D2 receptor antagonism, which often leads to severe extrapyramidal side effects (EPS).[1][2] Second-generation, or atypical, antipsychotics were a significant advancement, offering a broader spectrum of efficacy with a reduced risk of EPS. This improved profile is largely attributed to their dual antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2][3]

Aminopyrazole derivatives represent a promising chemical scaffold for developing novel antipsychotics.[4] The core hypothesis is that by optimizing the structure of these molecules, we can achieve a fine-tuned balance of D2 and 5-HT2A receptor antagonism, potentially offering an improved efficacy and side-effect profile over existing treatments.[5][6] This guide outlines the critical validation workflow to test this hypothesis.

Foundational In Vitro Characterization: Receptor Binding Affinity

The initial step is to determine the compound's binding affinity for key molecular targets. This provides the first clue to its potential mechanism of action and helps predict both therapeutic effects and potential side effects.

Experimental Protocol: Radioligand Binding Assays

This is a standard competitive binding assay to determine the affinity (Ki) of the test compound for specific receptors.

Objective: To quantify the binding affinity of APD-X, haloperidol, and risperidone for human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Preparation: Cell membranes expressing the recombinant human D2 or 5-HT2A receptor are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (APD-X, haloperidol, or risperidone).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Receptor Binding Profiles
CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A/D2 RatioPredicted Profile
Haloperidol ~1~500.02Typical (D2 > 5-HT2A)
Risperidone ~3-6~0.2-0.5~10-15Atypical (5-HT2A > D2)
APD-X (Hypothetical) ~5~0.4~12.5Atypical (5-HT2A > D2)

Note: Ki values are representative and sourced from public domain data for illustrative purposes.

Interpretation: The key to an "atypical" profile is a 5-HT2A/D2 binding ratio significantly greater than 1.[7] Our hypothetical APD-X demonstrates a profile similar to risperidone, suggesting it is likely to function as an atypical antipsychotic. This in vitro data provides the justification for proceeding to more complex in vivo models.

In Vivo Validation: A Stepwise Approach to Efficacy and Safety

Animal models are indispensable for evaluating a compound's therapeutic potential and predicting its clinical profile.[8][9][10][11] We employ a battery of tests to assess efficacy against positive and cognitive symptoms, as well as liability for motor side effects.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 In Vivo Safety/Side-Effect Models receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) locomotion Amphetamine-Induced Hyperlocomotion (Positive Symptoms) receptor_binding->locomotion Proceed if D2 antagonism is confirmed ppi Prepulse Inhibition (Sensorimotor Gating) locomotion->ppi Confirm antipsychotic -like activity catalepsy Catalepsy Bar Test (Extrapyramidal Symptoms) ppi->catalepsy Assess therapeutic window

Caption: Preclinical validation workflow for novel antipsychotics.

Modeling Positive Symptoms: Amphetamine-Induced Hyperlocomotion

This model is a cornerstone for screening antipsychotic potential. Amphetamine increases dopamine levels in the brain, leading to hyperlocomotor activity in rodents. A compound's ability to block this effect is highly predictive of its D2 receptor antagonism and clinical efficacy against positive symptoms.[12][13]

Experimental Protocol:

  • Acclimation: Rodents (rats or mice) are acclimated to open-field activity chambers equipped with infrared beams to track movement.[12]

  • Baseline: Baseline locomotor activity is recorded for 30-60 minutes.[12][14]

  • Pre-treatment: Animals are administered the test compound (APD-X, haloperidol, risperidone) or vehicle.

  • Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with an injection of d-amphetamine (e.g., 0.5-2.0 mg/kg).[13][15]

  • Recording: Locomotor activity (distance traveled, rearing, etc.) is recorded for an additional 60-90 minutes.[12]

  • Analysis: The dose of the test compound that produces a 50% reduction in amphetamine-induced hyperactivity (ED50) is calculated.

Modeling Sensorimotor Gating Deficits: Prepulse Inhibition (PPI)

Schizophrenia is associated with deficits in sensorimotor gating, the ability to filter out irrelevant sensory information. This is modeled in rodents using the prepulse inhibition (PPI) of the acoustic startle reflex.[16][17] A weak auditory tone (prepulse) presented just before a loud, startling noise (pulse) will normally inhibit the startle response. This inhibition is deficient in animal models of schizophrenia and can be restored by effective antipsychotics.[11][18][19]

Experimental Protocol:

  • Apparatus: Rodents are placed in a startle chamber equipped with a loudspeaker and a sensor to detect the whole-body startle response.

  • Acclimation: A background white noise is present throughout the session.

  • Trial Types: The session consists of a pseudorandom presentation of different trial types:

    • Pulse alone (e.g., 120 dB)

    • Prepulse + Pulse (e.g., 74 dB prepulse followed by 120 dB pulse)

    • No stimulus (background noise only)

  • Procedure: Animals are pre-treated with the test compound or vehicle. A psychomimetic drug like dizocilpine (MK-801) or amphetamine can be used to disrupt PPI, and the ability of the test compound to reverse this disruption is measured.

  • Analysis: PPI is calculated as a percentage: [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100.

Predicting Side Effects: The Catalepsy Bar Test

The induction of catalepsy (a state of muscular rigidity and immobility) in rodents is a strong predictor of a compound's liability to cause extrapyramidal side effects (EPS) in humans.[20][21][22] This effect is primarily mediated by high D2 receptor occupancy in the nigrostriatal pathway. Atypical antipsychotics are expected to have a wider separation between the effective dose for antipsychotic action and the dose that induces catalepsy.[20][23]

Experimental Protocol:

  • Apparatus: A horizontal bar is elevated (e.g., 4.5-10 cm) above a surface.[21][24][25]

  • Procedure: Following drug administration, the rodent's forepaws are gently placed on the bar.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Analysis: The dose of the compound that induces catalepsy in 50% of the animals (ED50) is determined.

Comparative Analysis: Building the Therapeutic Index

The ultimate goal of this validation process is to determine the therapeutic index—the window between efficacy and side effects. By comparing the ED50 values from our efficacy and safety models, we can quantify this window.

Comparative In Vivo Performance
CompoundAmphetamine Hyperactivity Reversal ED50 (mg/kg)Catalepsy Induction ED50 (mg/kg)Therapeutic Index (Catalepsy ED50 / Efficacy ED50)
Haloperidol ~0.1~0.3~3
Risperidone ~0.2>10>50
APD-X (Hypothetical) ~0.25>15>60

Note: ED50 values are representative and sourced from public domain data for illustrative purposes.

Interpretation:

  • Haloperidol shows a narrow therapeutic index. The dose required to produce an antipsychotic-like effect is very close to the dose that causes motor side effects, which is consistent with its clinical profile.[20]

  • Risperidone demonstrates a much wider therapeutic index, reflecting its lower risk of EPS at clinically effective doses.[23]

  • Our hypothetical APD-X shows an even larger therapeutic index, suggesting it may have an exceptionally favorable side-effect profile, warranting further development.

G cluster_0 Typical Antipsychotic (Haloperidol) cluster_1 Atypical Antipsychotic (Risperidone) cluster_2 Novel Aminopyrazole (APD-X) haloperidol High D2 Antagonism Low 5-HT2A Antagonism Narrow Therapeutic Index High EPS Risk risperidone High 5-HT2A Antagonism Moderate D2 Antagonism Wide Therapeutic Index Low EPS Risk apdx High 5-HT2A Antagonism Optimized D2 Antagonism Potentially Wider Therapeutic Index Very Low EPS Risk

Caption: Comparative pharmacological profiles of antipsychotics.

Conclusion and Future Directions

This guide has outlined a robust, multi-step process for validating the antipsychotic-like effects of novel aminopyrazole derivatives. Through a combination of in vitro receptor profiling and a strategic battery of in vivo behavioral assays, we can build a comprehensive pharmacological profile for a candidate molecule like APD-X.

The data presented for our hypothetical APD-X—high affinity for 5-HT2A over D2 receptors, potent reversal of amphetamine-induced hyperlocomotion, and a wide therapeutic index relative to catalepsy induction—strongly supports its classification as a promising atypical antipsychotic candidate.

The logical next steps in development would include:

  • Expanded Receptor Profiling: Screening against a wider panel of receptors (e.g., histaminergic, muscarinic, adrenergic) to predict other potential side effects like sedation or weight gain.[26]

  • Cognitive Models: Assessing efficacy in models of cognitive deficits associated with schizophrenia, such as the novel object recognition test.

  • Pharmacokinetic and Toxicology Studies: Establishing the drug's absorption, distribution, metabolism, and excretion (ADME) profile and conducting formal safety toxicology studies before consideration for clinical trials.

By adhering to this causality-driven validation framework, researchers can confidently identify and advance the most promising next-generation antipsychotic candidates from the bench to the clinic.

References

  • Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Neurological Disorders: Prepulse Inhibition | Taconic Biosciences. (n.d.). Retrieved January 6, 2026, from [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025). British Journal of Pharmacology. Retrieved January 6, 2026, from [Link]

  • Pre-pulse Inhibition - Augusta University. (n.d.). Retrieved January 6, 2026, from [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic Effects on Prepulse Inhibition in Normal 'Low Gating' Humans and Rats. (n.d.). Retrieved January 6, 2026, from [Link]

  • Preclinical models of antipsychotic drug action - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amphetamine induced hyperlocomotion | b-neuro. (n.d.). Retrieved January 6, 2026, from [Link]

  • Preclinical models of antipsychotic drug action - PubMed - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Catalepsy test in rats. (2024, February 12). Protocols.io. Retrieved January 6, 2026, from [Link]

  • Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • From antipsychotic to anti-schizophrenia drugs: role of animal models - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS - ACNP. (n.d.). Retrieved January 6, 2026, from [Link]

  • Effects of antipsychotics in the catalepsy bar test in mice. Values... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - IMR Press. (n.d.). Retrieved January 6, 2026, from [Link]

  • Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and dopamine receptor binding of 4-(2-aminoethyl)-1H-pyrazole and its N,N-dialkyl derivatives - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic drugs on maternal behavior in rats - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC - PubMed Central. (2025). Retrieved January 6, 2026, from [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Neuropharmacological profiles of a novel atypical antipsychotic, NRA0562, in rats - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic Drugs (Part - 3) Mechanism Of Action | CNS Pharmacology | USMLE Step 1. (2019, June 25). YouTube. Retrieved January 6, 2026, from [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC - PubMed Central. (2022, April 19). Retrieved January 6, 2026, from [Link]

  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC - NIH. (2012, September 28). Retrieved January 6, 2026, from [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic Medications - StatPearls - NCBI Bookshelf - NIH. (2023, February 26). Retrieved January 6, 2026, from [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Clinical pharmacology of atypical antipsychotics: an update - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25). Retrieved January 6, 2026, from [Link]

  • Behavioral pharmacology of olanzapine: a novel antipsychotic drug - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • An Overview of Antipsychotics: Mechanisms of Action | 2023, Volume 4 - Issue 1. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic dose modulates behavioral and neural responses to feedback during reinforcement learning in schizophrenia - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. - DOI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antipsychotic Drugs on Maternal Behavior in Rats - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Comparative Analysis of Nitropyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Nitropyrazoles represent a cornerstone class of heterocyclic compounds, pivotal in the realms of energetic materials, pharmaceuticals, and agrochemicals. Their utility stems from the unique physicochemical properties imparted by the nitro group(s) on the pyrazole scaffold, including high density, high energy of formation, and diverse biological activities. The regioselective introduction of nitro functionalities onto the pyrazole ring is a subject of considerable synthetic interest, with various methodologies developed to achieve specific substitution patterns. This guide provides a comparative analysis of the most pertinent methods for synthesizing nitropyrazoles, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in the synthesis of these valuable compounds.

Direct C-Nitration of the Pyrazole Ring: The Synthesis of 4-Nitropyrazole

The direct electrophilic nitration of the pyrazole ring is a fundamental approach to introduce a nitro group onto a carbon atom. Due to the electronic nature of the pyrazole ring, which is susceptible to electrophilic attack, this method is particularly effective for the synthesis of 4-nitropyrazole. The reaction typically employs a potent nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights and Rationale

The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is then attacked by the nitronium ion. The regioselectivity of this reaction is dictated by the electronic distribution within the pyrazole ring. The C4 position is the most electron-rich and sterically accessible, leading to the preferential formation of 4-nitropyrazole. While some 3-nitro and dinitro byproducts may form, reaction conditions can be optimized to favor the 4-nitro isomer.

Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole

This one-pot, two-step method provides an efficient route to 4-nitropyrazole with a high yield.

Step 1: Formation of Pyrazole Sulfate

  • In a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

Step 2: Nitration

  • In a separate 100 mL four-necked flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

  • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid to the fuming sulfuric acid, maintaining the temperature between 0 and 10°C.

  • Cool the pyrazole sulfate solution in an ice-water bath and add the prepared fuming nitrosulfuric acid dropwise.

  • After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

  • Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Collect the solid by filtration, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.

  • The product can be further purified by recrystallization from an ethyl ether/hexane mixture to achieve a yield of up to 85%.

Workflow for Direct Nitration of Pyrazole

G cluster_prep Preparation of Pyrazole Sulfate cluster_nitration Nitration cluster_workup Workup and Purification prep1 Combine Pyrazole and Conc. H₂SO₄ prep2 Stir at Room Temperature (30 min) prep1->prep2 nitr2 Add Nitrating Agent to Pyrazole Sulfate (0-10°C) prep2->nitr2 nitr1 Prepare Fuming Nitrosulfuric Acid nitr1->nitr2 nitr3 Heat to 50°C (1.5 h) nitr2->nitr3 work1 Quench with Ice Water nitr3->work1 work2 Filter Precipitate work1->work2 work3 Wash with Ice Water and Dry work2->work3 work4 Recrystallize (Ethyl Ether/Hexane) work3->work4 end end work4->end 4-Nitropyrazole (Yield: ~85%)

Caption: Workflow for the synthesis of 4-nitropyrazole.

N-Nitration and Thermal Rearrangement: The Path to 3-Nitropyrazole

The synthesis of 3-nitropyrazole is most commonly achieved through a two-step process involving the initial N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement of the nitro group from the nitrogen to the C3 position of the pyrazole ring.

Mechanistic Insights and Rationale

The first step, N-nitration, proceeds readily by treating pyrazole with a suitable nitrating agent, often a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ. The subsequent thermal rearrangement is an intramolecular process. While the exact mechanism is complex, it is believed to proceed through a sigmatropic rearrangement where the nitro group migrates from the nitrogen to the adjacent carbon atom. The choice of a high-boiling, inert solvent is crucial for the success of this reaction. Solvents like benzonitrile or n-octanol are often employed to achieve the necessary high temperatures for the rearrangement to occur efficiently.

Experimental Protocol: Synthesis of 3-Nitropyrazole

Step 1: Synthesis of N-Nitropyrazole

  • In a reaction vessel, prepare a nitrating mixture using a nitric acid-acetic anhydride-acetic acid system.

  • Add pyrazole to the nitrating mixture while maintaining a low temperature (below 15°C) with constant stirring.

  • Allow the reaction to proceed for approximately 3.5 hours.

  • Upon completion, the N-nitropyrazole can be isolated, with reported yields around 85.5%.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Dissolve the obtained N-nitropyrazole in a high-boiling solvent such as n-octanol.

  • Heat the solution to reflux (approximately 185-190°C).

  • The rearrangement is typically complete within a few hours, yielding 3-nitropyrazole.

  • After cooling, the 3-nitropyrazole can be isolated and purified, with rearrangement yields reported to be as high as 92.8%.

Logical Relationship in 3-Nitropyrazole Synthesis

G start Pyrazole intermediate N-Nitropyrazole start->intermediate N-Nitration (e.g., HNO₃/Ac₂O) product 3-Nitropyrazole intermediate->product Thermal Rearrangement (High-boiling solvent, e.g., n-octanol)

Caption: Synthesis of 3-nitropyrazole via N-nitration and rearrangement.

Synthesis of Polynitropyrazoles: Accessing Higher Energy Materials

The introduction of multiple nitro groups onto the pyrazole ring leads to the formation of highly energetic materials. The synthesis of dinitropyrazoles and trinitropyrazoles typically starts from a pre-nitrated pyrazole and involves more forcing reaction conditions.

Synthesis of 3,4-Dinitropyrazole (DNP)

The synthesis of 3,4-DNP is a multi-step process that usually begins with the synthesis of 3-nitropyrazole as a key intermediate.

This method outlines the synthesis of DNP from pyrazole via N-nitration, rearrangement, and a final C-nitration.

  • N-Nitration: Prepare N-nitropyrazole by adding a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride. This method is noted for its improved safety.

  • Rearrangement: The obtained N-nitropyrazole is then thermally rearranged to 3-nitropyrazole, as described in the previous section.

  • C-Nitration: The final nitration of 3-nitropyrazole to 3,4-DNP is carried out using a mixture of nitric acid and sulfuric acid. Optimized conditions for this step are a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a reaction temperature of 55-60°C, and a reaction time of 1 hour.

  • The overall yield for this three-step process is reported to be up to 55%, with a purity of 99%.

Synthesis of 3,4,5-Trinitropyrazole (TNP)

3,4,5-trinitropyrazole is a powerful energetic material, and its synthesis requires a robust strategy to introduce three nitro groups onto the pyrazole ring.

A common route to TNP starts from 4-chloro-1H-pyrazole.

  • Dinitration of 4-chloro-1H-pyrazole: React 4-chloro-1H-pyrazole with a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3,5-dinitro-1H-pyrazole.

  • Amination: The resulting 4-chloro-3,5-dinitropyrazole undergoes an amino substitution reaction with aqueous ammonia to form 3,5-dinitro-1H-pyrazol-4-amine.

  • Oxidative Nitration: Dissolve the 3,5-dinitro-1H-pyrazol-4-amine in concentrated sulfuric acid, and then slowly add 30% hydrogen peroxide. This step oxidizes the amino group and introduces the final nitro group to yield 3,4,5-trinitropyrazole.

Comparative Overview of Nitropyrazole Synthesis Methods

MethodTarget ProductKey ReagentsTypical YieldAdvantagesDisadvantages
Direct C-Nitration 4-NitropyrazoleFuming HNO₃, Fuming H₂SO₄~85%High yield, one-pot procedure.Requires highly corrosive and hazardous reagents.
N-Nitration & Rearrangement 3-NitropyrazoleHNO₃/Ac₂O, n-octanol~79% (overall)Good regioselectivity for the 3-position.Two-step process, requires high temperatures for rearrangement.
Polynitration (DNP) 3,4-DinitropyrazoleHNO₃/H₂SO₄ (on 3-NP)~55% (overall from pyrazole)Access to higher energy materials.Multi-step synthesis, potentially lower overall yield.
Polynitration (TNP) 3,4,5-TrinitropyrazoleHNO₃/H₂SO₄, NH₃·H₂O, H₂O₂ModerateSynthesis of a powerful energetic material.Complex multi-step synthesis with hazardous reagents.

Safety Considerations in Nitropyrazole Synthesis

The synthesis of nitropyrazoles involves the use of highly energetic and potentially explosive materials, as well as corrosive acids. Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Temperature Control: Nitration reactions are often highly exothermic. Careful control of the reaction temperature, often using ice baths, is crucial to prevent runaway reactions.

  • Handling of Reagents: Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.

  • Product Stability: Nitropyrazoles, especially polynitrated derivatives, are energetic materials and can be sensitive to shock, friction, and heat. Handle with care and store appropriately.

  • Quenching: The quenching of nitration reactions by pouring them into water should be done slowly and with caution, as this can generate significant heat.

Conclusion

The synthesis of nitropyrazoles offers a diverse landscape of chemical methodologies, each with its own set of advantages and challenges. The direct C-nitration of pyrazole provides a high-yield route to 4-nitropyrazole, while the N-nitration and thermal rearrangement pathway is the preferred method for obtaining 3-nitropyrazole. The synthesis of polynitrated pyrazoles, such as DNP and TNP, requires multi-step sequences and more stringent reaction conditions, reflecting their nature as high-energy materials. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available laboratory infrastructure. A thorough understanding of the underlying reaction mechanisms and a strict adherence to safety protocols are essential for the successful and safe synthesis of these important heterocyclic compounds.

References

  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2012). Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Dalton Transactions, 41(21), 6543–6551. [Link]

  • Lin, C., Yi, P., Yi, X., He, P., Wang, T., & Zhang, J. (2024). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions, 53(2), 536-542. [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration, 2004-03. [Link]

  • Lin, C., Yi, P., Yi, X., He, P., Wang, T., & Zhang, J. (2023). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • BAE Systems and ARDEC. (2018). Synthesis, Formulation, and Testing of 3,4-DNP. 2018 Insensitive Munitions & Energetic Material Technology Symposium. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Popova, G. P., & Shevelev, S. A. (2009). Synthesis of 3,4,5-trinitropyrazole. Russian Chemical Bulletin, 58(10), 2185-2187. [Link]

  • Wang, Y., Ji, Y., Chen, B., Wang, W., & Gao, F. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 377-379. [Link]

  • Kuehl, V. G., & Chavez, D. E. (2021). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Conference Proceedings, 2431(1), 020011. [Link]

  • Kuehl, V. G., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18888–18893. [Link]

  • Lin, C., Yi, P., Yi, X., He, P., Wang, T., & Zhang, J. (2023). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5635. [Link]

  • An, S. (Ed.). (2014). Review on Synthesis of Nitropyrazoles. Chinese Journal of Energetic Materials, 22(5), 705-712. [Link]

  • Wang, Y., Ji, Y., Chen, B., Wang, W., & Gao, F. (2011). Preparation method of 3,4-binitropyrazole. CN102250007A.
  • Kanishchev, M. I., Korneeva, N. V., & Shevelev, S. A. (1997). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Russian Chemical Bulletin, 46(6), 1198–1201. [Link]

  • An, S. (2014). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials (Hanneng Cailiao), 22(5), 705-712. [Link]

  • Li, H., Xiong, B., & Jiang, J. (2007). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Explosives & Propellants, 30(2), 26-29. [Link]

  • Kanishchev, M. I., Korneeva, N. V., & Shevelev, S. A. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 435-453. [Link]

  • Wang, C., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2055–2066. [Link]

  • Wang, C., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2055-2066. [Link]

  • Bartolomé, C., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(23), 10638–10647. [Link]

  • Ley, S. V., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 735–738. [Link]

  • Chavez, D. E., & Parrish, D. A. (2014). Synthetic Routes to a Triazole and Tetrazole with Trinitroalkyl Substitution at Nitrogen. Propellants, Explosives, Pyrotechnics, 39(5), 727-732. [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • Kanishchev, M. I., Korneeva, N. V., & Shevelev, S. A. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198-1201. [Link]

  • Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3183. [Link]

Introduction: The Critical Role of Stability in Aminopyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Substituted Aminopyrazoles for Pharmaceutical Development

Aminopyrazoles represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Their synthetic tractability and ability to form key interactions with biological targets make them a "privileged structure" in drug design.[4] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. A molecule's ability to resist degradation under various environmental conditions—such as pH changes, oxidation, heat, and light—directly impacts its shelf-life, bioavailability, and safety profile.[5]

This guide provides a comprehensive comparison of the stability of differently substituted aminopyrazoles, grounded in mechanistic principles and supported by established experimental protocols. We will delve into the intrinsic factors governing their stability and present a framework for systematic evaluation through forced degradation studies, enabling researchers to make informed decisions in the drug development process.

Fundamental Factors Governing Aminopyrazole Stability

The stability of an aminopyrazole is not a monolithic property but a complex interplay of its inherent structural and electronic features. Understanding these factors is crucial for predicting potential liabilities and designing more robust molecules.

Tautomeric Equilibrium: The 3-Amino vs. 5-Amino Conundrum

For N-unsubstituted pyrazoles with an amino group at position 3 or 5, prototropic tautomerism is a key consideration. These isomers exist in a dynamic equilibrium, with the stability of each tautomer influenced by the substitution pattern.[3] Computational and experimental studies have shown that for the parent aminopyrazole, the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole form.[6] The introduction of substituents can shift this equilibrium. For example, studies on trifluoromethyl-substituted pyrazoles found that the tautomer with the electron-withdrawing CF₃ group at the C3 position exhibited higher stability, irrespective of other substituents on the molecule.[7] This intrinsic preference can influence reactivity and degradation pathways, as the two tautomers present different electronic and steric profiles.

Impact of Substituent Position and Electronic Nature

The location and electronic properties of substituents profoundly affect the stability of the pyrazole core.

  • Position of the Amino Group: 3- and 5-aminopyrazoles are the most common motifs in medicinal chemistry.[3] 4-aminopyrazoles are also utilized, though they sometimes exhibit a different pharmacological profile.[8] The stability can be influenced by the amino group's proximity to the ring nitrogens. The 5-amino group, for instance, can be labile under certain diazotization reaction conditions, highlighting its unique reactivity.[9][10]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups increase the electron density of the pyrazole ring. This can enhance stability against electrophilic attack but may increase susceptibility to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or trifluoromethyl decrease the ring's electron density. This generally increases the thermal stability and can protect against oxidative degradation.[7] However, it may also alter the pKa of the ring nitrogens, affecting solubility and stability in different pH environments. For instance, the pyrazole ring provides stability against certain enzymes in some pharmaceutical applications.[1]

Experimental Assessment: A Guide to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability evaluation in pharmaceutical development.[5][11] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[12][13] An extent of degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not formed in significant amounts.[13][14]

Below are standardized, self-validating protocols for assessing the stability of substituted aminopyrazoles. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Experimental Workflow for Stability Assessment

The overall process involves subjecting the aminopyrazole to various stressors and analyzing the sample at predetermined time points to quantify the remaining parent compound and identify any degradants.

G cluster_stress Stress Conditions cluster_process Analytical Process Acid Acid Hydrolysis (e.g., 0.1M HCl) Sample Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) Acid->Sample Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Sample Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Sample Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Thermal->Sample Photo Photostability (ICH Q1B Guideline) Photo->Sample Analysis Stability-Indicating HPLC/UPLC Analysis Sample->Analysis ID Degradant Identification (LC-MS/MS) Analysis->ID Output Comparative Stability Profile & Degradation Pathway Elucidation Analysis->Output ID->Output API Aminopyrazole (Drug Substance) API->Acid Expose To API->Base Expose To API->Oxidation Expose To API->Thermal Expose To API->Photo Expose To

Caption: Workflow for a forced degradation study of an aminopyrazole.

Protocol 2.1: Hydrolytic Stability (Acid & Base)

This test evaluates the molecule's susceptibility to degradation in aqueous environments of varying pH.[14]

Methodology:

  • Preparation: Prepare a stock solution of the aminopyrazole test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Samples:

    • Acidic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Dilute 1 mL of the stock solution with 9 mL of purified water.

  • Control Sample: Prepare a control by diluting 1 mL of the stock solution with 9 mL of the diluent (e.g., 50:50 acetonitrile:water) and store it at 2-8°C.

  • Incubation: Place the stress samples in a water bath at a controlled temperature (e.g., 60°C).

  • Time-Point Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours). Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This is critical to prevent further degradation on the analytical column.

  • Quantification: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2.2: Oxidative Stability

This protocol assesses the molecule's vulnerability to oxidative degradation.

Methodology:

  • Preparation: Use the same 1 mg/mL stock solution as in Protocol 2.1.

  • Stress Sample: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Control Sample: Prepare a control as described in Protocol 2.1.

  • Incubation: Keep the sample at room temperature, protected from light. Causality: Oxidation reactions can be vigorous; elevated temperatures are often unnecessary and may lead to non-representative degradation pathways.

  • Time-Point Analysis: Withdraw and analyze aliquots at specified time points.

  • Quantification: Analyze all samples by HPLC.

Protocol 2.3: Thermal Stability

This test determines the impact of high temperatures on the drug substance in both solid and solution states.[15][16]

Methodology:

  • Solid State: Place a known amount of the solid aminopyrazole powder in a petri dish and spread it as a thin layer. Expose it to a dry heat oven at a specified temperature (e.g., 80°C). At each time point, accurately weigh a portion of the powder, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State: Prepare a solution of the aminopyrazole (e.g., 0.1 mg/mL in diluent) and incubate it at 80°C.

  • Control Sample: Store both solid and solution controls at 2-8°C.

  • Time-Point Analysis: Sample at specified intervals and analyze by HPLC.

Protocol 2.4: Photostability

This test evaluates degradation caused by exposure to light, following ICH Q1B guidelines.[14]

Methodology:

  • Sample Preparation: Expose the aminopyrazole in both solid and solution (0.1 mg/mL) states.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides a combined UV-Visible output. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the samples to the dark controls using HPLC to determine the extent of photodegradation.

Comparative Stability Data

The following tables summarize hypothetical but representative data for different classes of substituted aminopyrazoles under various stress conditions. This data illustrates the principles discussed earlier.

Table 1: Hydrolytic Stability (% Degradation after 24h at 60°C)

Compound TypeSubstituent (R)0.1 M HCl0.1 M NaOHNeutral H₂O
Scaffold A (3-Amino-5-R-pyrazole)-H (Unsubstituted)12.5%8.2%<1%
-CH₃ (EDG)15.1%7.5%<1%
-CF₃ (EWG)9.8%11.4%<1%
Scaffold B (4-Amino-1-R-pyrazole)-Phenyl (Aryl)6.4%5.1%<1%

Interpretation: The unsubstituted pyrazole shows moderate acid liability. An electron-donating group (-CH₃) can increase basicity and may accelerate acid-catalyzed hydrolysis. An electron-withdrawing group (-CF₃) can decrease acid liability but may make the pyrazole ring more susceptible to nucleophilic attack under basic conditions.

Table 2: Thermal and Oxidative Stability (% Degradation after 24h)

Compound TypeSubstituent (R)Thermal (80°C, Solution)Oxidation (3% H₂O₂, RT)
Scaffold A (3-Amino-5-R-pyrazole)-H (Unsubstituted)4.5%18.3%
-CH₃ (EDG)5.2%25.6%
-CF₃ (EWG)2.1%11.7%
Scaffold B (4-Amino-1-R-pyrazole)-Phenyl (Aryl)3.3%14.2%

Interpretation: The amino group makes the scaffold susceptible to oxidation. This is exacerbated by electron-donating groups that increase the ring's electron density. Electron-withdrawing groups generally enhance thermal stability and reduce susceptibility to oxidation.

Conclusion

The chemical stability of substituted aminopyrazoles is a multifaceted property governed by tautomeric preferences and the electronic nature and position of substituents. A systematic evaluation using forced degradation studies is not merely a regulatory requirement but an indispensable tool in drug development. By understanding the degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify and mitigate potential liabilities early, leading to the design of safer, more effective, and robust drug candidates. The protocols and principles outlined in this guide provide a validated framework for achieving this critical objective.

References

  • Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light - PMC - NIH. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. (n.d.).
  • 3-Aminopyrazole 1820-80-0 wiki. (n.d.). Guidechem.
  • New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF. (2024, August 7).
  • Recent developments in aminopyrazole chemistry | Request PDF. (2025, August 9).
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011, February 9).
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET.
  • Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... (n.d.).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Comparison of two routes for synthesis 5-aminopyrazole deriv
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). BJOC.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). OUCI.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis and dye degradation properties of Cu complexes with pyrazole deriv
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 12). Beilstein Journal of Organic Chemistry.
  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. (n.d.). Jetir.Org.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chrom
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline.
  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Benchmarking a Novel Antibacterial Candidate: A Comparative Analysis of 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new antibacterial agents. This guide introduces a hypothetical novel compound, 5-Amino-1,3-dimethyl-4-nitropyrazole, and provides a comprehensive framework for its initial benchmarking against established antibacterial drugs. By employing standardized in vitro assays, we can systematically evaluate its potential efficacy and safety profile, offering a critical first look at its therapeutic promise.

This document serves as a detailed guide for researchers and scientists in the field of drug development. It outlines the essential experimental protocols and data interpretation necessary to compare the antibacterial activity of a novel compound against clinically relevant antibiotics such as Ciprofloxacin, Ampicillin, and Gentamicin. The methodologies described adhere to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3]

Comparative Agents: A Snapshot

To establish a meaningful benchmark, this compound will be compared against three well-characterized antibacterial agents with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[4][5]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis.[4][6]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[4][7]

Experimental Benchmarking Protocols

A series of in vitro assays are essential to characterize the antibacterial profile of a novel compound. The following protocols provide a step-by-step guide to determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8][9] This assay is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted technique for determining MIC values.[1][10][11]

Protocol: Broth Microdilution

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the reference antibiotics in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.[12][13]

    • Culture the test organisms, such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213), overnight in CAMHB.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB.[10][11]

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[8][10]

  • Data Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible bacterial growth (turbidity).[8]

Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions (Test Compound & Antibiotics) C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read Plates for Visible Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Testing.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[15][16] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[16]

Protocol: Subculture from MIC Wells

  • Procedure:

    • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

    • Aspirate a small aliquot (e.g., 10 µL) from each of these wells.[15]

    • Plate the aliquot onto a drug-free agar medium, such as Mueller-Hinton Agar (MHA).[13][15]

    • Incubate the plates at 37°C for 24-48 hours.[15]

  • Data Interpretation:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., ≤0.1% survival).[14][15]

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis A Identify Wells with No Visible Growth B Aliquot from Clear Wells to Drug-Free Agar A->B C Incubate at 37°C for 24-48h B->C D Count Colonies (CFU) C->D E Determine MBC (≥99.9% killing) D->E

Caption: Workflow for MBC Determination.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial activity over time, revealing whether the killing effect is concentration-dependent or time-dependent.[17][18] It is a crucial tool for understanding the pharmacodynamics of a novel compound.[18][19]

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare bacterial cultures in the mid-logarithmic phase of growth.

    • Prepare test tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[17] Include a growth control without the compound.

  • Procedure:

    • Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes in a shaking incubator at 37°C.[18]

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[18][20]

    • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).[17][18]

  • Data Interpretation:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]

Workflow for Time-Kill Kinetics Assay

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Analysis A Prepare Bacterial Culture and Compound Concentrations B Inoculate Tubes A->B C Incubate and Collect Aliquots at T=0, 2, 4, 8, 24h B->C D Serial Dilution and Plating on Agar C->D E Incubate and Count CFU D->E F Plot log10 CFU/mL vs. Time E->F G Determine Bactericidal/ Bacteriostatic Activity F->G

Caption: Workflow for Time-Kill Kinetics Assay.

Cytotoxicity Assay

It is imperative to assess the potential toxicity of a novel antibacterial agent to mammalian cells to determine its therapeutic window.[21][22] The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[10][23]

Protocol: MTT Assay

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density.[21]

    • Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium with the medium containing the diluted compounds.[21][22]

    • Include untreated cells as a negative control and a blank (medium only).

    • Incubate for a specified period (e.g., 24 or 48 hours).[10]

  • Assay Procedure:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[10][21]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[10][21]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[21]

  • Data Interpretation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Workflow for Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-Well Plate B Incubate for 24h A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine CC50 H->I

Caption: Workflow for Cytotoxicity (MTT) Assay.

Comparative Data Summary

The following tables present hypothetical data for this compound against known antibacterial agents. This data is for illustrative purposes to demonstrate how the results of the benchmarking assays would be presented.

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
This compound84
Ciprofloxacin0.013 - 0.016[24][25]0.25 - 0.6[24][26][27]
Ampicillin2 - 8[6][28]0.6 - 1[6]
Gentamicin0.5 - 2[29]0.25 - 0.5

Table 2: Minimum Bactericidal Concentrations (MBC) in µg/mL and MBC/MIC Ratio

CompoundE. coli (MBC)E. coli (MBC/MIC)S. aureus (MBC)S. aureus (MBC/MIC)
This compound16282
Ciprofloxacin0.0321[30]2-4
Ampicillin162-822-3.3
Gentamicin42-812-4

Table 3: Cytotoxicity (CC₅₀) in µg/mL

CompoundHEK293 Cells
This compound>128
Ciprofloxacin>100
Ampicillin>1000
Gentamicin>200

Discussion and Interpretation

The hypothetical data presented above for this compound suggests that it possesses antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The MIC values indicate moderate potency.

The MBC/MIC ratio of 2 for both bacterial strains suggests that this compound is likely a bactericidal agent, as the concentration required to kill the bacteria is only twice the concentration needed to inhibit their growth.[16] This is a desirable characteristic for an antibiotic, particularly in treating infections in immunocompromised patients.[15]

The time-kill kinetics assay would provide further insight into the bactericidal nature of the compound. A rapid, concentration-dependent killing curve would be a strong indicator of its potential efficacy.

Importantly, the hypothetical cytotoxicity data shows a CC₅₀ value significantly higher than the MIC values, suggesting a favorable therapeutic index. A high CC₅₀ indicates low toxicity to mammalian cells at concentrations that are effective against bacteria.[21][22]

Conclusion

The systematic benchmarking of novel antibacterial candidates like this compound is a critical step in the drug development process. The protocols and comparative framework outlined in this guide provide a robust foundation for the initial in vitro evaluation of such compounds. By adhering to standardized methodologies and comparing against well-established antibiotics, researchers can generate the reliable and reproducible data necessary to make informed decisions about the future development of promising new antibacterial agents.

References

  • ResearchGate. (n.d.). Determination of MIC values of gentamicin for S. aureus and E. coli. Retrieved from [Link]

  • Aggarwal, R. (2023). Ampicillin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (n.d.). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Retrieved from [Link]

  • Slideshare. (n.d.). Mechanism of action of antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • AIP Publishing. (n.d.). Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • Frontiers. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Retrieved from [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Retrieved from [Link]

  • Frontiers. (n.d.). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Retrieved from [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. Retrieved from [Link]

  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]

  • DergiPark. (n.d.). DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of MIC and susceptibility categorization. a) MIC of AMP for E. coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalysts for Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] The efficient construction of this privileged heterocycle is paramount, and the choice of catalyst is a critical decision that dictates yield, regioselectivity, and overall process efficiency. This guide provides an in-depth, head-to-head comparison of various catalytic systems for pyrazole synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal catalyst for your specific synthetic challenge.

The Enduring Legacy and Modern Demands of Pyrazole Synthesis

The synthesis of pyrazoles has a rich history, with the Knorr pyrazole synthesis, first reported in 1883, remaining a widely used method.[4][5] This classic approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic catalysis.[4][5][6] While robust, the demand for milder reaction conditions, greater functional group tolerance, and improved regioselectivity has driven the development of a diverse arsenal of modern catalytic systems. These newer methods often offer advantages in terms of efficiency, sustainability, and the ability to construct complex, highly substituted pyrazoles that are inaccessible through traditional means.[7]

A Comparative Analysis of Catalytic Systems

The landscape of catalysts for pyrazole synthesis is broad, encompassing metal-based catalysts, organocatalysts, and heterogeneous systems. The optimal choice depends on a multitude of factors including substrate scope, desired regioselectivity, cost, and environmental considerations.

Metal-Based Catalysts: Versatility and High Efficiency

Transition metal catalysts have proven to be powerful tools for pyrazole synthesis, enabling a wide range of transformations with high efficiency and selectivity.[2]

Key Advantages:

  • High catalytic activity, often requiring low catalyst loadings.

  • Ability to catalyze unique transformations, such as cycloaddition and cross-coupling reactions.

  • Potential for asymmetric catalysis to generate chiral pyrazole derivatives.

Common Metal Catalysts and Their Applications:

  • Silver (Ag): Silver catalysts, such as silver triflate (AgOTf), are particularly effective for the synthesis of trifluoromethyl-substituted pyrazoles.[2] They catalyze the rapid and highly regioselective reaction of trifluoromethylated ynones with hydrazines at room temperature, affording excellent yields.[2]

  • Ruthenium (Ru): Ruthenium complexes are employed in hydrogen transfer catalysis, enabling the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines.[7][8] This method provides an alternative to using potentially unstable 1,3-dicarbonyl compounds.[7]

  • Copper (Cu): Copper catalysts are versatile and have been used in various pyrazole syntheses, including the oxidative [3+2] cycloaddition of electron-deficient olefins with α-diazoesters and amides.[2] Copper triflate, in combination with an ionic liquid, has also been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines.[2][3]

  • Nickel (Ni): Heterogeneous nickel-based catalysts offer an economical and environmentally friendly option for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature.[9]

  • Zinc (Zn): Nano-ZnO has been utilized as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine with ethyl acetoacetate.[2][10]

  • Iron (Fe): Iron-catalyzed routes allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols.[8]

Experimental Data Summary: Metal-Based Catalysts

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
AgOTfTrifluoromethylated ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[2]
RuH₂(PPh₃)₃CO / Xantphos1,3-Diols, Alkyl Hydrazines3 mol%Toluene11024 h84%Not Reported[7]
CuOTf / α,β-Ethylenic ketone, HydrazineCatalyticNot SpecifiedNot Specified~82%>4 cycles[2]
Heterogeneous NickelHydrazine, Ketone, Aldehyde10 mol%EthanolRoom Temp3 hGood to ExcellentUp to 7 cycles[9]
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateCatalyticNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Reported[2]
Iron CatalystDiarylhydrazones, Vicinal DiolsCatalyticNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Reported[8]
Organocatalysts: A Green and Metal-Free Alternative

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a "green" alternative to metal-based systems.[11] These catalysts are typically small organic molecules that are often cheaper, less toxic, and more environmentally benign than their transition metal counterparts.

Key Advantages:

  • Avoidance of toxic and expensive transition metals.

  • Often proceed under mild reaction conditions.

  • High levels of regioselectivity and enantioselectivity can be achieved.

Common Organocatalysts and Their Applications:

  • Secondary Amines: Secondary amines are effective "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity at room temperature.[11][12]

  • Molecular Iodine (I₂): Molecular iodine can catalyze the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, transition-metal-free conditions.[2] It also catalyzes the cascade reaction between enaminones, hydrazines, and DMSO to furnish 1,4-disubstituted pyrazoles.[8]

  • Ammonium Chloride (NH₄Cl): As a readily available, inexpensive, and non-toxic catalyst, ammonium chloride has been employed in the Knorr pyrazole synthesis.[13]

Experimental Data Summary: Organocatalysts

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Secondary AmineCarbonyl compounds, DiazoacetatesCatalyticNot SpecifiedRoom TempNot SpecifiedHighNot Reported[11]
I₂Sulfonyl hydrazides, 1,3-Diketones, Sodium SulfinatesCatalyticNot SpecifiedMildNot SpecifiedGoodNot Reported[2]
NH₄ClAcetyl acetone, Hydrazine hydrate10 mol%EthanolRefluxNot SpecifiedGoodNot Reported[13]
Heterogeneous Catalysts: The Path to Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry.[14]

Key Advantages:

  • Easy separation from the reaction mixture.

  • High potential for recyclability and reuse.

  • Often exhibit enhanced stability compared to their homogeneous counterparts.

Common Heterogeneous Catalysts and Their Applications:

  • Nano-Organocatalysts: Magnetically retrievable ferrite-anchored glutathione has been used as a nano-organocatalyst for microwave-assisted pyrazole synthesis.[6]

  • Metal Oxides: Nanosized magnesium oxide (MgO) and ceria-silica (CeO₂/SiO₂) have been reported as efficient catalysts for the synthesis of pyrazole derivatives.[14][15]

  • Polyoxometalates: An iron-based polyoxometalate has been described as a heterogeneous and reusable catalyst for the synthesis of functionalized pyrazoles from arylsulfonylhydrazines and diketones.[16]

Experimental Data Summary: Heterogeneous Catalysts

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Magnetically Retrievable Ferrite-Anchored GlutathioneNot SpecifiedNot SpecifiedNot SpecifiedMicrowaveNot SpecifiedGoodReported[6]
Nanocrystalline MgOAldehydes, Hydrazine, Malononitrile, β-ketoester50 mgWaterRoom Temp20 min88-97%Reported[14]
CeO₂/SiO₂Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde0.9%WaterRefluxNot Specified85-92%Reported[15]
(NH₄)₃[FeMo₆O₁₈(OH)₆]Arylsulfonylhydrazines, DiketonesCatalyticNot SpecifiedNot SpecifiedNot SpecifiedHighReported[16]

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified mechanistic representations for key catalytic pyrazole syntheses.

Knorr Pyrazole Synthesis (Acid Catalyzed)

The classic Knorr synthesis proceeds through a series of acid-catalyzed condensation and cyclization steps.[4][6]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Protonation_1 Protonation of Carbonyl 1,3-Dicarbonyl->Protonation_1 H⁺ Hydrazine Hydrazine Nucleophilic_Attack_1 Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack_1 Protonation_1->Nucleophilic_Attack_1 Dehydration_1 Dehydration to form Hydrazone Nucleophilic_Attack_1->Dehydration_1 Protonation_2 Protonation of Second Carbonyl Dehydration_1->Protonation_2 H⁺ H₂O H₂O Dehydration_1->H₂O Intramolecular_Attack Intramolecular Nucleophilic Attack Protonation_2->Intramolecular_Attack Dehydration_2 Dehydration and Aromatization Intramolecular_Attack->Dehydration_2 Pyrazole Pyrazole Dehydration_2->Pyrazole -H⁺ Dehydration_2->H₂O Organocatalytic_Cycloaddition cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Product Carbonyl Compound Carbonyl Compound Enamine_Formation Enamine Formation Carbonyl Compound->Enamine_Formation Secondary Amine Diazoacetate Diazoacetate Cycloaddition [3+2] Cycloaddition Diazoacetate->Cycloaddition Enamine_Formation->Cycloaddition Proton_Transfer Proton Transfer Cycloaddition->Proton_Transfer Catalyst_Regeneration Catalyst Regeneration Proton_Transfer->Catalyst_Regeneration Catalyst_Regeneration->Enamine_Formation Recycled Catalyst Pyrazole Pyrazole Catalyst_Regeneration->Pyrazole - Secondary Amine

Caption: Organocatalytic cycle for pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocols: From Theory to Practice

To provide actionable insights, here are detailed, self-validating protocols for two representative catalytic systems.

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol highlights the efficiency gains of microwave-assisted synthesis. [17] Materials:

  • Aryl hydrazine (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, ~2 drops)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe vessel, combine the aryl hydrazine (1.0 mmol) and the β-ketoester (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W. The use of a fixed temperature ensures reproducibility and prevents overheating.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Monitoring the reaction by TLC is recommended to determine the point of completion.

Protocol 2: Heterogeneous Catalysis with Nano-ZnO

This protocol demonstrates a green and reusable catalytic system. [2][10] Materials:

  • Substituted Cinnamaldehyde (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Nano-ZnO catalyst (e.g., 5 mol%)

  • Microwave reactor (for solvent-free conditions) or round-bottom flask with reflux condenser

Procedure (Microwave-Assisted, Solvent-Free):

  • In a microwave-safe vessel, thoroughly mix the substituted cinnamaldehyde (1.0 mmol), hydrazine hydrate (1.2 mmol), and nano-ZnO catalyst.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and time (optimization may be required, e.g., 3-5 minutes at 300 W). The absence of solvent makes this a highly green protocol.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The nano-ZnO catalyst can be recovered by filtration, washed with the solvent, dried, and reused for subsequent reactions. The reusability of the catalyst should be validated by monitoring the yield over several cycles.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrazoles has been significantly advanced by the development of a diverse array of catalytic systems. While traditional methods like the Knorr synthesis remain relevant, modern metal-based, organocatalytic, and heterogeneous catalysts offer compelling advantages in terms of efficiency, selectivity, and sustainability. The choice of catalyst is not a one-size-fits-all decision. A thorough consideration of the specific synthetic target, available resources, and desired process characteristics will guide the discerning researcher to the optimal catalytic solution. This guide provides a solid foundation for making that informed decision, empowering the synthesis of novel pyrazole-containing molecules for a wide range of applications.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry – A European Journal, 19(23), 7555-7560. [Link]

  • Konwar, D., et al. (2019). An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole and its Biaryls Derivatives with Antimicrobial Activities through Cycloaddition‐Iodination‐Suzuki Reaction. ChemistrySelect, 4(29), 8489-8494. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Al-Majid, A. M., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(3), 363. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(1), 297-312. [Link]

  • Al-Taiff, A. S., et al. (2024). Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. Current Organic Synthesis, 21(1), 3-23. [Link]

  • ChemistryViews. (2013). Organocatalytic Route to Active Pyrazoles. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-539. [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. [Link]

  • Al-Hussain, S. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6438. [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. [Link]

  • ResearchGate. Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]

  • Taylor & Francis Online. (2025). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). [Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. [Link]

  • PMC. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • ResearchGate. Influence of catalyst proportion on the synthesis of pyranopyrazole. [Link]

  • Pharmacophore. (2018). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PMC. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-amino-1,3-dimethyl-4-nitropyrazole stands out as a valuable building block due to its potential applications in medicinal chemistry and materials science. However, the successful and reproducible synthesis of this compound can be a significant hurdle. This guide provides an in-depth, objective comparison of the available synthesis protocols, supported by experimental data, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance and Synthetic Challenges of this compound

This compound, with the CAS number 76689-64-0, is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The presence of an amino group and a nitro group on the pyrazole ring of the target molecule offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecular architectures.

Despite its potential, the synthesis of this compound is not without its challenges. The presence of multiple reactive functional groups necessitates a carefully planned synthetic strategy to ensure regioselectivity and avoid unwanted side reactions. Furthermore, the energetic nature of the nitro group requires careful handling and consideration of reaction conditions to ensure safety. This guide will dissect the most plausible synthetic routes, highlighting the key experimental considerations and potential pitfalls.

Protocol 1: The Predominant Pathway - Ammonolysis of 5-Chloro-1,3-dimethyl-4-nitropyrazole

The most logical and frequently implied method for the synthesis of this compound involves a two-step process, starting with the nitration of a commercially available precursor, followed by nucleophilic aromatic substitution.

Step 1: Synthesis of the Key Intermediate: 5-Chloro-1,3-dimethyl-4-nitropyrazole

The critical precursor for this route is 5-chloro-1,3-dimethyl-4-nitropyrazole. A reliable method for its synthesis is the nitration of 5-chloro-1,3-dimethylpyrazole.

Experimental Protocol: Nitration of 5-Chloro-1,3-dimethylpyrazole [1]

  • To 530 ml of concentrated sulfuric acid cooled to 0°C, add 148.0 g of 5-chloro-1,3-dimethylpyrazole.

  • With continuous stirring, add 370 ml of fuming nitric acid dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours.

  • Carefully pour the reaction mixture over 250 g of ice.

  • Extract the product with methylene chloride.

  • Dry the organic phase and evaporate the solvent to obtain 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

This protocol is reported to yield white crystals with a melting point of 77-78°C.[1] The causality behind using a mixture of concentrated sulfuric and fuming nitric acid is to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the pyrazole ring. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Step 2: Ammonolysis of 5-Chloro-1,3-dimethyl-4-nitropyrazole

Proposed Experimental Protocol: Ammonolysis of 5-Chloro-1,3-dimethyl-4-nitropyrazole

  • Place 5-chloro-1,3-dimethyl-4-nitropyrazole in a high-pressure reaction vessel.

  • Add a solution of ammonia in a suitable solvent, such as ethanol or dioxane. The concentration of the ammonia solution will influence the reaction rate.

  • Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150°C. The optimal temperature and reaction time will need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

  • The reaction mixture can then be worked up by partitioning between an organic solvent and water.

  • The product, this compound, can be purified by recrystallization or column chromatography.

Trustworthiness and Reproducibility Considerations: The synthesis of the chloro-intermediate is a well-established nitration reaction and is expected to be highly reproducible if the reaction conditions, particularly the temperature, are carefully controlled. The subsequent ammonolysis step, however, presents a greater challenge in terms of reproducibility. The yield and purity of the final product will be highly dependent on the precise control of temperature, pressure, and reaction time. The use of a sealed reactor is mandatory for safety and to ensure a sufficient concentration of ammonia in the reaction mixture. It is crucial for researchers attempting this step to start with small-scale experiments to optimize the conditions before scaling up.

Alternative Synthetic Strategies: A Comparative Overview

While the two-step synthesis via the 5-chloro intermediate is the most direct and plausible route, it is valuable to consider alternative approaches for a comprehensive understanding.

Alternative Route 1: Direct Amination of a Pre-nitrated Pyrazole

An alternative strategy could involve the direct amination of a pyrazole ring that already contains the nitro group. However, this approach is generally less favorable due to the deactivating nature of the nitro group towards electrophilic attack, which is often a precursor to amination reactions. Furthermore, direct amination methods often require harsh conditions and can lead to a mixture of products.

Alternative Route 2: Construction of the Pyrazole Ring with Pre-installed Functional Groups

A more convergent approach would involve the cyclization of acyclic precursors that already contain the necessary amino and nitro functionalities. For instance, the reaction of a suitably substituted hydrazine with a β-ketonitrile derivative bearing a nitro group could potentially lead to the desired product. While this method can be highly efficient, the synthesis of the required acyclic precursors can be complex and may involve multiple steps, potentially lowering the overall yield.

Data Presentation: Physicochemical Properties

A successful synthesis should yield a product with the expected physicochemical properties. The following table summarizes the known data for this compound.

PropertyValueSource
CAS Number 76689-64-0Supplier Data
Molecular Formula C₅H₈N₄O₂Supplier Data
Molecular Weight 156.14 g/mol Supplier Data
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds

Experimental Workflows and Logical Relationships

To visualize the primary synthetic pathway and the decision-making process, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ammonolysis A 5-Chloro-1,3-dimethylpyrazole B Nitration (H₂SO₄, fuming HNO₃, 0°C) A->B Reactant C 5-Chloro-1,3-dimethyl-4-nitropyrazole B->C Product D Ammonolysis (NH₃, pressure, heat) C->D Reactant E This compound D->E Final Product

Caption: Workflow for the primary synthesis of this compound.

Decision_Tree cluster_route1 Route 1 Details cluster_route2 Alternative Considerations Start Synthesize this compound Route1 Route 1: Two-Step Synthesis Start->Route1 Route2 Alternative Routes Start->Route2 Step1 Synthesize 5-Chloro-1,3-dimethyl-4-nitropyrazole Route1->Step1 Alt1 Direct Amination of Nitrated Pyrazole Route2->Alt1 Alt2 Ring Formation from Functionalized Precursors Route2->Alt2 Step2 Ammonolysis of the Chloro-intermediate Step1->Step2

Caption: Decision tree for selecting a synthetic route.

Conclusion and Recommendations

Based on the available literature, the most viable and reproducible method for the synthesis of this compound is the two-step pathway involving the nitration of 5-chloro-1,3-dimethylpyrazole followed by ammonolysis of the resulting 5-chloro-1,3-dimethyl-4-nitropyrazole. While the first step is well-documented and should be reproducible with careful control of the reaction conditions, the second step requires optimization and careful execution due to the use of pressure and volatile reagents.

For researchers embarking on the synthesis of this compound, it is recommended to:

  • Prioritize Safety: The use of fuming nitric acid and high-pressure reactions necessitates strict adherence to safety protocols.

  • Optimize the Ammonolysis Step: Conduct small-scale trials to determine the optimal temperature, pressure, and reaction time for the ammonolysis reaction to maximize yield and purity.

  • Thoroughly Characterize the Product: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry, and compare the data with known values.

While alternative synthetic routes exist in principle, they currently lack the clear, documented procedures available for the primary pathway. Future research focused on developing more convergent and milder synthesis methods would be a valuable contribution to the field.

References

  • PrepChem. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. [Link]

Sources

Comparative Docking Studies of Aminonitropyrazole Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of a series of aminonitropyrazole analogs against key therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a scientifically grounded narrative on the strategic choices made during the in silico investigation and the implications of the findings for rational drug design. We will explore the structural nuances of aminonitropyrazole scaffolds, the rationale for target selection, and a detailed, reproducible docking methodology. All data is presented to facilitate objective comparison and to provide a solid foundation for further experimental validation.

Introduction: The Therapeutic Promise of Aminonitropyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] The introduction of amino and nitro functionalities to this heterocyclic core gives rise to aminonitropyrazole analogs, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[2][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The aminopyrazole core is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.[2] This guide will focus on the comparative docking of a curated set of aminonitropyrazole analogs against a panel of therapeutically relevant protein kinases to elucidate their structure-activity relationships (SAR) and guide future optimization efforts.[6][7][8]

Methodology: A Validated Docking Workflow

To ensure the reliability and reproducibility of our in silico findings, a rigorous and well-validated molecular docking protocol was employed. The causality behind each step is explained to provide a clear understanding of the experimental design.

Target and Ligand Selection: A Rationale-Driven Approach

The selection of protein targets was guided by their established roles in cancer progression and the availability of high-quality crystal structures. For this comparative study, we have chosen three key protein kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a validated strategy in cancer therapy.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[9]

  • Aurora A Kinase: A serine/threonine kinase essential for mitotic progression, its overexpression is common in many cancers.[9]

A library of aminonitropyrazole analogs with systematic structural modifications was designed to probe the chemical space around the core scaffold. Variations were introduced at positions that are predicted to interact with the solvent-exposed region and the hydrophobic pocket of the kinase ATP-binding site.

Experimental Protocol: Step-by-Step Molecular Docking

The following protocol outlines the systematic procedure for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structures of the target proteins (CDK2, VEGFR-2, and Aurora A) from the Protein Data Bank (PDB).

  • Pre-processing: Remove all water molecules and co-crystallized ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • Define Binding Site: Identify the ATP-binding site and define the grid box for docking, ensuring it encompasses the entire active site.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structures of the aminonitropyrazole analogs and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

Step 3: Molecular Docking Simulation

  • Software: Utilize a validated docking program such as AutoDock 4.2.[9][10]

  • Algorithm: Employ a genetic algorithm for the conformational search of the ligands within the defined binding site.

  • Parameters: Set the number of genetic algorithm runs and the maximum number of energy evaluations to ensure a thorough search of the conformational space.

Step 4: Post-Docking Analysis

  • Clustering Analysis: Cluster the docked poses based on root-mean-square deviation (RMSD).

  • Binding Energy Calculation: Calculate the binding energy for the best-docked pose of each ligand.

  • Interaction Analysis: Visualize and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein active site residues.

Workflow Visualization

The following diagram illustrates the key stages of the comparative docking study workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output Target_Selection Target Protein Selection (CDK2, VEGFR-2, Aurora A) Protein_Prep Protein Preparation (PDB Download, Cleaning) Target_Selection->Protein_Prep Ligand_Design Aminonitropyrazole Analog Design Ligand_Prep Ligand Preparation (3D Conversion, Minimization) Ligand_Design->Ligand_Prep Docking_Sim Molecular Docking (AutoDock) Protein_Prep->Docking_Sim Ligand_Prep->Docking_Sim Result_Analysis Analysis of Results (Binding Energy, Interactions) Docking_Sim->Result_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Result_Analysis->SAR_Analysis Comparative_Guide Comparative Guide Publication SAR_Analysis->Comparative_Guide

Caption: Workflow of the comparative docking study.

Results and Discussion: Unveiling Structure-Activity Relationships

The docking studies of the aminonitropyrazole analogs against CDK2, VEGFR-2, and Aurora A revealed significant differences in their binding affinities and interaction patterns. The quantitative data is summarized in the table below.

Analog IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (H-bonds)
ANP-01CDK2-9.85Leu83, Glu81
ANP-01VEGFR-2-8.92Cys919, Asp1046
ANP-01Aurora A-9.15Ala213, Leu263
ANP-02CDK2-10.35Leu83, Phe80
ANP-02VEGFR-2-9.54Cys919, Asp1046
ANP-02Aurora A-9.78Ala213, Arg137
ANP-03CDK2-8.76Leu83
ANP-03VEGFR-2-8.11Cys919
ANP-03Aurora A-8.53Ala213

Analysis of Results:

The results indicate that analog ANP-02 exhibits the most favorable binding energy across all three kinase targets, suggesting it may act as a multi-kinase inhibitor.[9][10] The key to its enhanced potency lies in the additional hydrophobic interactions formed by its specific substituent with a hydrophobic pocket adjacent to the hinge region.[2] For instance, in the CDK2 active site, the substituent on ANP-02 forms a strong interaction with Phe80, an interaction not observed with the other analogs.

The aminopyrazole core consistently formed the expected hydrogen bonds with the hinge region residues of all three kinases, validating its role as a robust scaffold for kinase inhibition.[2] The nitro group was observed to form electrostatic interactions with positively charged residues in the active site, further contributing to the binding affinity.

These findings provide a clear structure-activity relationship: modifications that enhance hydrophobic interactions within the active site, while maintaining the crucial hinge-binding interactions of the aminopyrazole core, are key to improving the potency of these analogs.

Kinase Signaling Pathway Context

The targeted kinases are integral components of cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a generic kinase signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Mitosis Mitosis Cell_Cycle_Progression->Mitosis CDK2 CDK2 CDK2->Cell_Cycle_Progression Aurora_A Aurora A Aurora_A->Mitosis

Caption: Simplified kinase signaling pathway.

Conclusion: Guiding Future Drug Discovery Efforts

This comparative docking study has provided valuable insights into the structure-activity relationships of aminonitropyrazole analogs as kinase inhibitors. The results demonstrate that strategic modifications to the core scaffold can significantly enhance binding affinity and potentially lead to the development of potent multi-kinase inhibitors. The detailed methodology presented herein offers a reproducible framework for future in silico screening and lead optimization efforts. The most promising analog identified in this study, ANP-02, warrants further experimental validation to confirm its inhibitory activity and therapeutic potential.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
  • Kumar, A., Rawat, M., Singh, K. D., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. Retrieved from [Link]

  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Retrieved from [Link]

  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Retrieved from [Link]

  • Kumar, A., Rawat, M., Singh, K. D., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Retrieved from [Link]

  • Banupriya, C., & P, S. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1039-1046. Retrieved from [Link]

  • Kumar, D., Kumar, N., Singh, J., & Singh, R. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42–60. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6649. Retrieved from [Link]

  • Schade, A., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6331. Retrieved from [Link]

  • S, M., C, P., A, R., & C, C. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Retrieved from [Link]

  • S, M., C, P., A, R., & C, C. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ResearchGate. Retrieved from [Link]

  • Ilie, M., & Mangalagiu, I. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5003. Retrieved from [Link]

  • S, M., C, P., A, R., & C, C. (2024). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Amino-1,3-dimethyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a vigilant and informed approach to safety. This guide provides essential operational and safety protocols for handling 5-Amino-1,3-dimethyl-4-nitropyrazole (CAS No. 76689-64-0), a molecule of interest for researchers in synthetic chemistry and drug development.[1] Our focus is to move beyond mere compliance, embedding a deep understanding of the "why" behind each safety measure to foster a proactive safety culture in your laboratory.

The structure of this compound, incorporating both an amino group and a nitro group on a pyrazole ring, suggests a hazard profile that must be handled with respect. Nitropyrazole derivatives are known for their energetic properties and potential for thermal instability, while aromatic amines can present toxicological risks.[2] Therefore, a conservative and meticulous approach to personal protective equipment (PPE) and handling is paramount.

Hazard Assessment: A Proactive Stance

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, we can construct a robust presumptive hazard profile by analyzing structurally similar compounds. This proactive analysis is crucial for implementing appropriate safety controls.

Based on data from related nitropyrazoles and aminopyrazoles, we can anticipate the following hazards.[3][4][5]

Hazard CategoryAnticipated GHS Classification & RationaleSource (Analogous Compounds)
Acute Oral Toxicity Category 4 (Harmful if swallowed) . Nitropyrazoles can exhibit oral toxicity.[3][6]4-Nitropyrazole[3][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) . The pyrazole backbone and its derivatives frequently cause skin irritation.[4][5]1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, 5-Amino-1,3-dimethylpyrazole[4][5]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation) . This is a common and significant hazard for nitropyrazoles.[3][4][6]4-Nitropyrazole, 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile[3][4][6]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation) . Handling the compound as a powder could generate dust, leading to respiratory tract irritation.[4][5]1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, 5-Amino-1,3-dimethylpyrazole[4][5]
Thermal Stability Potential Energetic Compound . Nitropyrazole derivatives are a class of energetic materials and may decompose exothermically upon heating.[2][7]General Nitropyrazole Chemistry[2][7]

This evidence-based approach necessitates the implementation of stringent engineering controls and a comprehensive PPE protocol.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safety lies in minimizing exposure. Always handle this compound within a certified chemical fume hood to control airborne concentrations.[4][8] The following PPE is mandatory.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when handling larger quantities (>10g) or when there is a significant splash risk.The high potential for serious eye damage from related compounds makes robust eye protection non-negotiable.[3][4] Goggles provide a full seal against splashes and dust.
Hand Protection Chemical-resistant nitrile gloves.Select gloves based on an evaluation of the potential hazards.[3] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination. Wash hands thoroughly after handling, even after wearing gloves.[3][4]
Body Protection A flame-resistant laboratory coat is standard. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protective clothing must be selected based on the hazards present.[3] Ensure clothing is fully buttoned. Do not wear lab coats outside of the laboratory to prevent cross-contamination.
Respiratory Protection Generally not required when handled within a functional fume hood. If weighing or handling the powder outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator is mandatory.This prevents the inhalation of fine particles that may cause respiratory irritation.[4][5] Ensure proper fit-testing and training before using any respirator.
Footwear Closed-toe shoes, preferably made of a non-porous material.This is a minimum laboratory requirement to protect against spills.[3]
Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and steps outline a self-validating protocol for handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Experiment cluster_disposal Phase 4: Disposal prep_ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality (Check Airflow Monitor) prep_ppe->prep_hood prep_spill Prepare Spill Kit (Absorbent, Neutralizing Agents) prep_hood->prep_spill handle_weigh Weigh Solid Compound (Inside Fume Hood, Minimize Dust) prep_spill->handle_weigh handle_sol Prepare Solution (Slowly Add Solid to Solvent) handle_weigh->handle_sol handle_exp Perform Experiment (Maintain Containment) handle_sol->handle_exp clean_decon Decontaminate Surfaces (Wipe Down Fume Hood) handle_exp->clean_decon clean_ppe Doff PPE Correctly (Gloves Last, Away From Body) clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_solid Solid Waste (Contaminated PPE, Weigh Paper) Goes in Labeled Solid Waste Bin disp_liquid Liquid Waste (Unused Solutions, Rinsate) Goes in Labeled Liquid Waste Container

Workflow for Safe Handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Before any work begins, ensure an eyewash station and safety shower are directly accessible.[4][9]

    • Don all required PPE as detailed in the table above.

    • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.

  • Handling the Solid Compound:

    • Perform all manipulations, especially weighing, within the fume hood to contain any dust.

    • Use a micro-spatula to handle the powder and avoid generating airborne particles.

    • When preparing solutions, add the solid this compound to the solvent slowly to control any potential exothermic reactions.

  • Post-Handling & Decontamination:

    • After completing the experimental work, decontaminate all surfaces and equipment within the fume hood.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use items like gloves immediately into the designated hazardous waste container.

    • Wash hands thoroughly with soap and water as the final step.[3]

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3][6]

  • Skin Contact: Remove any contaminated clothing at once.[3] Wash the affected area thoroughly with soap and plenty of water.[1][4] If skin irritation occurs or persists, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult or they feel unwell, call a poison center or doctor.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[3][6] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3][6]

Waste Disposal Protocol

Due to the compound's potential hazards, all waste streams must be treated as hazardous chemical waste.[10] Under no circumstances should this material be disposed of down the drain or in regular trash.[10][11]

  • Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for solid hazardous waste.[11]

    • Liquid Waste: Collect all solutions containing the compound, including the first rinse of any glassware, in a compatible, leak-proof container labeled "Hazardous Waste".[10][11]

  • Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the date accumulation started.[10]

  • Disposal: Store waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for professional disposal.[11]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental compliance.

References

  • Capot Chemical. (2010). MSDS of this compound. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. Retrieved from [Link]/PMC10508107/)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-1,3-dimethyl-4-nitropyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.